Amifostine thiol
描述
2-((3-Aminopropyl)amino)ethanethiol has been reported in Apis cerana with data available.
Structure
3D Structure
属性
IUPAC Name |
2-(3-aminopropylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLKWQJMAYFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14653-77-1 (di-hydrochloride) | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90953197 | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31098-42-7 | |
| Record name | 2-[(3-Aminopropyl)amino]ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05P3K9I49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Thiol Mechanism of Amifostine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, marketed as Ethyol®, is a cytoprotective agent utilized in clinical settings to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues.[1][2] It is an organic thiophosphate prodrug that undergoes bioactivation to its pharmacologically active free thiol metabolite, WR-1065.[3][4] The selective protection of healthy tissues is a cornerstone of its clinical utility, attributed to differences in physiology between normal and tumor tissues.[1][4] This in-depth technical guide elucidates the core thiol-based mechanism of action of amifostine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Bioactivation and Selective Uptake
The journey of amifostine to its active form begins with dephosphorylation, a reaction catalyzed by alkaline phosphatase.[5][6][7] This enzyme is significantly more abundant in the endothelium of normal tissues compared to the hypovascular and often acidic environment of tumors.[1][8] This differential expression is a primary determinant of amifostine's selectivity.[1][8] The higher pH in normal tissues further optimizes the activity of alkaline phosphatase, leading to a preferential accumulation of the active metabolite, WR-1065, in these areas.[3][4]
The conversion of the prodrug amifostine to its active thiol metabolite, WR-1065, is a critical step in its mechanism of action. This process is primarily mediated by membrane-bound alkaline phosphatase, which is more prevalent in healthy tissues.
Caption: Bioactivation of Amifostine to WR-1065.
Core Thiol-Mediated Mechanisms of Cytoprotection
Once formed, WR-1065 exerts its cytoprotective effects through a multi-pronged approach, primarily leveraging the reactivity of its sulfhydryl group.
Free Radical Scavenging
One of the most well-established mechanisms of WR-1065 is its potent ability to scavenge reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents.[4][6][9] By donating a hydrogen atom from its thiol group, WR-1065 neutralizes these damaging free radicals, thereby preventing oxidative damage to critical cellular macromolecules like DNA, proteins, and lipids.[4][10]
The process of free radical scavenging by WR-1065 is a key component of its radioprotective and chemoprotective effects. This involves the direct neutralization of harmful reactive oxygen species.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine and combined-modality therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine - Wikipedia [en.wikipedia.org]
- 4. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. nephrojournal.com [nephrojournal.com]
- 8. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Free Radical Scavenging Properties of WR-1065
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR-1065, the active thiol metabolite of the radioprotective drug amifostine (WR-2721), is a potent cytoprotective agent. Its efficacy is largely attributed to its robust free radical scavenging capabilities, which play a crucial role in mitigating cellular damage induced by ionizing radiation and certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the core free radical scavenging properties of WR-1065, including quantitative data on its reactivity with various radical species, detailed experimental protocols for assessing its antioxidant activity, and visual representations of the underlying mechanisms and experimental workflows.
The protective effects of WR-1065 are multifaceted, involving both direct interaction with reactive oxygen species (ROS) and indirect mechanisms that enhance the cellular antioxidant defense systems. Understanding these properties is paramount for the development of novel radioprotective and chemoprotective strategies.
Direct Free Radical Scavenging Properties
WR-1065 is a highly effective direct scavenger of free radicals, with a particularly high reactivity towards the hydroxyl radical (•OH), one of the most damaging ROS. This direct scavenging activity is a primary mechanism of its radioprotective effects, as a significant portion of radiation-induced cellular damage is mediated by •OH.[1]
Quantitative Data on Free Radical Scavenging
The following table summarizes the known quantitative data on the reaction of WR-1065 with various free radicals.
| Radical Species | Reaction Rate Constant (k) | Method of Determination | Reference |
| Hydroxyl Radical (•OH) | 9.2 ± 0.3 x 10⁹ M⁻¹s⁻¹ | Pulse Radiolysis | [2] |
| Superoxide Radical (O₂•⁻) | Data not available | - | - |
| Peroxyl Radicals (ROO•) | Data not available | - | - |
Indirect Antioxidant Mechanisms
Beyond direct radical scavenging, WR-1065 exerts its protective effects through the modulation of endogenous antioxidant systems. A key indirect mechanism is the upregulation of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme.[1]
-
Induction of MnSOD: Treatment of cells with WR-1065 has been shown to significantly increase the expression and activity of MnSOD.[1] This effect extends the period of cellular protection against oxidative stress beyond the immediate presence of the drug.[1]
Inhibition of Lipid Peroxidation
WR-1065 is an effective inhibitor of lipid peroxidation, a detrimental process initiated by free radicals that can lead to cell membrane damage and the formation of reactive aldehydes.
While a specific IC50 value for the inhibition of lipid peroxidation by WR-1065 is not consistently reported across studies, its ability to protect against this form of damage has been demonstrated in various experimental models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the free radical scavenging and protective properties of WR-1065.
Pulse Radiolysis for Determining Hydroxyl Radical Scavenging Rate
Pulse radiolysis is a powerful technique used to generate free radicals and measure their reaction rates with scavenger molecules in real-time.
Objective: To determine the second-order rate constant for the reaction of WR-1065 with the hydroxyl radical (•OH).
Methodology:
-
Sample Preparation: Prepare aqueous solutions of WR-1065 at various concentrations in a suitable buffer (e.g., phosphate buffer). The solutions should be saturated with nitrous oxide (N₂O) to convert hydrated electrons (e⁻aq) into •OH radicals upon irradiation. A competition kinetic method is often employed, using a reference compound (e.g., thiocyanate, SCN⁻) that forms a transient species with a known absorption spectrum upon reaction with •OH.
-
Irradiation: Irradiate the sample with a short pulse of high-energy electrons (typically a few nanoseconds to microseconds in duration). This generates a high concentration of primary radicals, including •OH.
-
Transient Absorption Spectroscopy: Immediately following the pulse, monitor the change in absorbance of the solution at a specific wavelength corresponding to the transient species formed by the reference compound (e.g., (SCN)₂⁻• at 472 nm).
-
Data Analysis: The presence of WR-1065 will lead to a decrease in the formation of the reference transient species as it competes for the •OH radicals. By measuring the extent of this inhibition at different WR-1065 concentrations, the rate constant for the reaction between WR-1065 and •OH can be calculated using competition kinetics equations.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.
Objective: To assess the ability of WR-1065 to inhibit induced lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate).
Methodology:
-
Sample Preparation: Prepare the biological sample (e.g., liver microsomes) and induce lipid peroxidation using an appropriate agent (e.g., Fe²⁺/ascorbate or CCl₄). Prepare parallel samples pre-incubated with various concentrations of WR-1065.
-
Reaction Mixture: To a specified volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the reaction mixture at a high temperature (e.g., 95-100°C) for a defined period (e.g., 15-60 minutes). This promotes the reaction between MDA and TBA to form a colored adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA or a commercially available standard. The percentage of inhibition by WR-1065 can be calculated by comparing the absorbance of the WR-1065-treated samples to the control (induced peroxidation without WR-1065).[3][4][5]
Clonogenic Survival Assay for Radioprotection
The clonogenic survival assay is the gold standard for determining the ability of a compound to protect cells from the cytotoxic effects of ionizing radiation.
Objective: To evaluate the radioprotective effect of WR-1065 on cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., human glioma cell lines) at a low density in culture dishes and allow them to attach.[6][7]
-
Drug Treatment: Treat the cells with a specific concentration of WR-1065 (e.g., 4 mM) for a defined period (e.g., 30 minutes) prior to irradiation.[6][7] A control group without WR-1065 treatment should be included.
-
Irradiation: Expose the culture dishes to a range of doses of ionizing radiation (e.g., 0-10 Gy).[6][7]
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies with a suitable dye (e.g., crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each radiation dose by normalizing the plating efficiency of the treated cells to that of the unirradiated control. A dose-response curve is then generated, and a protection factor can be calculated as the ratio of the radiation doses required to achieve the same level of cell killing in the presence and absence of WR-1065.[6][7]
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a genotoxicity test used to assess chromosomal damage. It can be adapted to evaluate the protective effect of agents like WR-1065 against DNA-damaging insults.
Objective: To determine if WR-1065 can reduce the frequency of micronuclei induced by a genotoxic agent (e.g., ionizing radiation).
Methodology:
-
Cell Culture and Treatment: Expose cultured cells to the genotoxic agent in the presence or absence of WR-1065.
-
Cytochalasin B Addition: Add cytochalasin B, an inhibitor of cytokinesis, to the culture medium. This allows cells to undergo nuclear division without cell division, resulting in binucleated cells.[1][8][9]
-
Incubation: Incubate the cells for a period that allows for one cell cycle to complete.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells per treatment group). Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
-
Data Analysis: Compare the frequency of micronucleated cells in the WR-1065-treated group to the group exposed only to the genotoxic agent to determine the protective effect.[1][8][9]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
WR-1065 is a powerful free radical scavenger with both direct and indirect antioxidant properties. Its high reactivity with the hydroxyl radical, coupled with its ability to induce cellular antioxidant defenses and inhibit lipid peroxidation, underscores its potential as a broad-spectrum cytoprotective agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these critical properties, which is essential for the optimization of its clinical use and the development of next-generation radioprotectors. Further research to quantify its reactivity with other radical species will provide an even more complete understanding of its scavenging profile.
References
- 1. ursi.org [ursi.org]
- 2. Pulse radiolysis studies of WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Amifostine Thiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine, a potent cytoprotective agent, has garnered significant attention for its ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amifostine, with a particular focus on its active thiol metabolite, WR-1065. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the historical context of its development, provides in-depth synthetic protocols, and presents quantitative data on its efficacy. Furthermore, it elucidates the complex signaling pathways modulated by its active form and includes detailed experimental protocols for key assays used in its evaluation.
Discovery and Development
Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, was first synthesized as part of a classified nuclear warfare project by the U.S. Walter Reed Army Institute of Research in the 1950s.[1] The primary goal was to develop a radioprotective agent for military personnel. Following its declassification, the cytoprotective potential of amifostine against the toxicities of alkylating agents and cisplatin was explored.[2]
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[2][3] This enzymatic conversion is a key factor in its selective protection of normal tissues, as alkaline phosphatase activity is generally higher in normal tissues compared to most tumors.[2] The U.S. Food and Drug Administration (FDA) has approved amifostine to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer.[4]
Chemical Synthesis
The synthesis of amifostine and its active thiol metabolite, WR-1065, involves multi-step chemical processes. While detailed proprietary methods may vary, the general synthetic routes are described below.
Synthesis of Amifostine (WR-2721)
A common method for the synthesis of amifostine involves the reaction of N-(2-bromoethyl)-1,3-propanediamine dihydrobromide with sodium thiophosphate.[5]
Experimental Protocol: Synthesis of Amifostine
-
Step 1: Preparation of N-(2-bromoethyl)-1,3-propanediamine dihydrobromide. This intermediate can be synthesized by the reaction of N-(2-hydroxyethyl)-1,3-propanediamine with 40% hydrobromic acid, which replaces the hydroxyl group with a bromine atom and forms the dihydrobromide salt.[5]
-
Step 2: Condensation Reaction. N-(2-bromoethyl)-1,3-propanediamine dihydrobromide is reacted with sodium thiophosphate in a suitable solvent, such as N,N-dimethylformamide (DMF), to yield amifostine.[5]
-
Step 3: Purification. The crude amifostine is purified by recrystallization. This typically involves dissolving the crude product in a suitable solvent system, such as a mixture of water and ethanol, followed by controlled cooling to induce crystallization.[6][7] The resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum to yield high-purity amifostine trihydrate.[6]
Synthesis of Amifostine Thiol (WR-1065)
The active metabolite, WR-1065, can be prepared by the hydrolysis of amifostine. In a laboratory setting, this is typically achieved by enzymatic or acidic hydrolysis.
Experimental Protocol: Synthesis of WR-1065
-
Step 1: Hydrolysis of Amifostine. Amifostine is dissolved in an appropriate buffer solution. Alkaline phosphatase is then added to catalyze the dephosphorylation of amifostine to WR-1065. The reaction is allowed to proceed at an optimal temperature and pH for the enzyme (e.g., 37°C, pH 9).
-
Step 2: Purification. The resulting solution containing WR-1065 can be purified using chromatographic techniques, such as ion-exchange chromatography, to separate the thiol from the starting material and the enzyme.
-
Step 3: Characterization. The purity and identity of the synthesized WR-1065 are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Quantitative Data on Efficacy
Numerous clinical trials have demonstrated the efficacy of amifostine in protecting against the side effects of cancer therapies. The following tables summarize key quantitative data from these studies.
Table 1: Radioprotective Efficacy of Amifostine
| Endpoint | Treatment Group | Control Group | p-value | Reference |
| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | [8][9] |
| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | [8][9] |
| Median Saliva Production (g) | 0.26 | 0.10 | 0.04 | [8][9] |
| Ga-67 Negative Salivary Glands | 44% | 13% | <0.05 | [10] |
Table 2: Chemoprotective Efficacy of Amifostine (Nephrotoxicity)
| Endpoint | Treatment Group | Control Group | p-value | Reference |
| Median GFR Reduction (after 2 cycles) | Maintained | >30% reduction | <0.001 | [4] |
| Hypomagnesemia | 17% | 69% | - | [4] |
| Patients ineligible for cisplatin (due to high creatinine) | Significantly lower | Significantly higher | - | [11] |
Table 3: Pharmacokinetic Parameters of Amifostine and WR-1065
| Compound | Half-life (t½) | Peak Plasma Concentration (Cmax) | Reference |
| Amifostine | ~8 minutes | Varies with dose | [12] |
| WR-1065 | ~1 hour | Varies with dose and tissue | [13] |
Mechanism of Action and Signaling Pathways
The cytoprotective effects of WR-1065 are multifaceted and involve several key mechanisms:
-
Free Radical Scavenging: The thiol group of WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby reducing oxidative stress and damage to cellular components.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, and it has been shown to reduce the number of DNA single and double-strand breaks.[14][15]
-
Induction of Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, leading to a state of transient hypoxia in normal tissues, which can make them more resistant to radiation damage.
-
Modulation of Signaling Pathways: WR-1065 influences key signaling pathways that regulate cell survival, apoptosis, and DNA repair.
Key Signaling Pathways
// Nodes Amifostine [label="Amifostine (WR-2721)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WR1065 [label="WR-1065\n(Active Thiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ALP [label="Alkaline Phosphatase\n(Higher in Normal Tissue)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cellular Damage &\nCytotoxicity", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Cytoprotection", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Amifostine -> WR1065 [label="Dephosphorylation"]; ALP -> Amifostine [style=dashed, arrowhead=none]; WR1065 -> ROS [label="Scavenges"]; WR1065 -> DNA_Damage [label="Protects &\nRepairs"]; ROS -> DNA_Damage [label="Causes"]; DNA_Damage -> Cytotoxicity [label="Leads to"]; WR1065 -> Protection [style=bold]; ROS -> Cytotoxicity [label="Leads to"]; } } Caption: Conversion of Amifostine to its active thiol WR-1065 and its primary cytoprotective actions.
// Edges between subgraphs Stress -> p53 [style=dashed, label="Induces"]; p53 -> CellCycleArrest; p53 -> DNARepair; p53 -> Apoptosis; NFkB -> Antioxidant; Tip60 -> p53 [label="Upstream Regulator"]; } } Caption: Simplified signaling pathways modulated by WR-1065 in response to cellular stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of amifostine and WR-1065.
Clonogenic Survival Assay
This assay is the gold standard for assessing the radioprotective or chemoprotective effects of a compound on cell survival.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/dish) in 60 mm culture dishes and allow them to attach overnight.
-
Drug Treatment: Pre-treat the cells with various concentrations of amifostine or WR-1065 for a specified time (e.g., 30 minutes) before exposure to radiation or a chemotherapeutic agent.
-
Irradiation/Chemotherapy: Expose the cells to a range of radiation doses or concentrations of a cytotoxic drug.
-
Incubation: Incubate the cells for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pretreat [label="Pre-treat with\nAmifostine/WR-1065", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Expose to Radiation\nor Chemotherapy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 7-14 days", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Fix and Stain Colonies", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Count Colonies", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data:\nCalculate Surviving Fraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Pretreat; Pretreat -> Treat; Treat -> Incubate; Incubate -> Stain; Stain -> Count; Count -> Analyze; } } Caption: Workflow of a typical clonogenic survival assay.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with an alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Western Blot for p53 Activation
Western blotting is used to detect and quantify the levels of specific proteins, such as p53, to assess their activation.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for p53. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of p53.[16][17][18][19]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the activation of transcription factors, such as NF-κB, by observing their binding to a specific DNA probe.
Protocol:
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and control cells.
-
Probe Labeling: Label a short DNA oligonucleotide containing the NF-κB binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or other appropriate methods. An upward "shift" in the band indicates the binding of NF-κB to the DNA.
Conclusion
Amifostine and its active thiol metabolite, WR-1065, represent a significant advancement in cytoprotective therapy. A thorough understanding of their discovery, synthesis, and multifaceted mechanisms of action is crucial for their effective clinical application and for the development of next-generation cytoprotective agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and clinicians working in this important area of oncology and drug development. Further research into the detailed molecular interactions of WR-1065 and the optimization of its delivery and efficacy will continue to be of high interest.
References
- 1. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemotherapy with amifostine cytoprotection for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. nephrojournal.com [nephrojournal.com]
- 7. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of amifostine on patient assessed clinical benefit in irradiated head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
WR-1065: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR-1065, the active thiol metabolite of the cytoprotective prodrug amifostine (WR-2721), is a compound of significant interest in the fields of radiobiology and oncology.[1][2] Amifostine is an organic thiophosphate that undergoes dephosphorylation by alkaline phosphatases in tissues to yield WR-1065.[1][3] This conversion is crucial for its biological activity, as WR-1065 is the primary agent responsible for the observed cytoprotective effects.[1] Initially developed as a radioprotective agent, the applications and understanding of WR-1065's mechanisms of action have expanded considerably.[3][4] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological activities of WR-1065, with a focus on its radioprotective and chemoprotective capabilities.
Chemical Structure and Physicochemical Properties
WR-1065, chemically known as 2-[(3-aminopropyl)amino]ethanethiol, is a small aminothiol molecule.[5][6] Its structure features a terminal thiol (-SH) group, which is central to its free-radical scavenging activity, and two amino groups that contribute to its polyamine-like properties and cellular uptake.[5][7] The dihydrochloride salt is a common form used in research.[5][6]
Below is a table summarizing the key chemical and physical properties of WR-1065.
| Property | Value | Reference |
| Chemical Name | 2-[(3-aminopropyl)amino]ethanethiol | [5] |
| Synonyms | WR-1065, Amifostine thiol | [8] |
| CAS Number | 14653-77-1 | [5][6] |
| Molecular Formula | C₅H₁₄N₂S | [8] |
| Molecular Weight | 134.24 g/mol (free base) | [8] |
| 207.16 g/mol (dihydrochloride) | [5][6] | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and DMSO | [6] |
| pKa | 9.2 | [9] |
Biological Activities and Mechanisms of Action
The biological effects of WR-1065 are complex and multifactorial, extending beyond simple free radical scavenging.[1][10] It is a potent radioprotective and cytoprotective agent that selectively protects normal tissues from the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, without compromising their anti-tumor efficacy.[2][11]
Radioprotection
The primary and most well-established role of WR-1065 is as a radioprotector.[1] Its protective effects are attributed to several mechanisms:
-
Free Radical Scavenging: The thiol group of WR-1065 is a highly effective scavenger of reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to critical cellular components like DNA, proteins, and lipids.[1]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and can also stabilize chromatin structure, facilitating endogenous DNA repair processes.[10]
-
Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to localized oxygen depletion in tissues, rendering them less sensitive to the damaging effects of radiation.[10]
Modulation of Signaling Pathways
Recent evidence indicates that WR-1065's protective effects are not solely dependent on its antioxidant properties. It actively modulates key cellular signaling pathways involved in the DNA damage response and cell cycle regulation.[1]
-
p53 Activation: WR-1065 can activate the tumor suppressor protein p53 through a c-Jun N-terminal kinase (JNK)-dependent, non-genotoxic pathway.[1][8] This leads to the upregulation of p53 target genes, such as p21, which can induce cell cycle arrest and allow more time for DNA repair.[1]
-
NF-κB Activation: The compound has been shown to activate the NF-κB transcription factor, which in turn upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), further bolstering the cell's defense against oxidative stress.[1][12]
-
Tip60 Acetyltransferase Regulation: WR-1065 can directly regulate the activity of the Tip60 acetyltransferase, a key player in the DNA damage response.[1]
-
Topoisomerase II Inhibition: WR-1065 has been shown to be a catalytic inhibitor of topoisomerase II, an enzyme involved in DNA replication and chromosome segregation. This inhibition can lead to a G2 phase cell cycle arrest.[13][14]
The following diagram illustrates the key signaling pathways modulated by WR-1065.
Caption: Signaling pathways modulated by WR-1065.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of WR-1065.
Table 1: In Vitro Radioprotective and Cytotoxic Effects
| Cell Line | Treatment Condition | Endpoint | Result | Reference |
| Bone Marrow Hematopoietic Progenitor Cells | 4mM WR-1065 + 4-6Gy IR | Clonogenic Survival | 6-10 fold radioprotection | [1] |
| RKO36 Human Colorectal Carcinoma | 4mM WR-1065 + X-rays/Iron ions | Clonogenic Survival | Significant radioprotection | [7] |
| RKO36 Human Colorectal Carcinoma | 40µM WR-1065 + X-rays/Iron ions | Clonogenic Survival | No significant protection from cell death | [7] |
| RKO36 Human Colorectal Carcinoma | 40µM WR-1065 + X-rays/Iron ions | Delayed Genomic Instability | Significant decrease | [7] |
| RKO36 Human Colorectal Carcinoma | Continuous exposure to WR-1065 | Cytotoxicity (ED₅₀) | 10 µM | [7] |
| RKO36 Human Colorectal Carcinoma | 30 min exposure to WR-1065 | Cytotoxicity (ED₅₀) | 4 mM | [7] |
| Human Glioma (U87, D54, U251, A172) | 4mM WR-1065 + 0-10Gy IR | Clonogenic Survival (Protection Factor) | 1.9 - 2.8 | [11] |
| A2780 Ovarian Cancer | WR-1065 + 16 anticancer drugs | IC₅₀ | No significant effect on IC₅₀ of anticancer drugs | [2] |
| MCF7 Breast Cancer | WR-1065 + 16 anticancer drugs | IC₅₀ | No significant effect on IC₅₀ of anticancer drugs | [2] |
Table 2: Pharmacokinetic Parameters
| Species | Administration Route | Dose | Key Findings | Reference |
| Cynomolgus Monkeys | IV vs. SC | 260 mg/m² (Amifostine) | Plasma WR-1065 levels peaked rapidly after IV administration. Tissue levels at 30 min were equal or greater after SC administration. | [3][15] |
| Mice (Balb/c) | IV | 500 mg/kg (WR-2721) | Maximal WR-1065 levels in tissues occurred 5-15 min after injection. | [16] |
| Human (Pediatric Medulloblastoma) | IV | 740 mg/m² (Amifostine) | Population pharmacokinetic parameters for plasma WR-1065 clearance was 30.1 L/h. | [17] |
| Human (Adult Cancer Patients) | IV | 740 or 910 mg/m² (Amifostine) | WR-1065 cleared from plasma with a final half-life of 7.3 ± 3.6 h. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for studying the effects of WR-1065.
In Vitro Radioprotection Assay (Clonogenic Survival)
This protocol is a standard method to assess the ability of a compound to protect cells from the lethal effects of ionizing radiation.
Caption: Experimental workflow for a clonogenic survival assay.
Methodology Details:
-
Cell Culture: Maintain the cell line of interest in appropriate culture medium and conditions to ensure exponential growth.
-
Drug Preparation: Prepare a stock solution of WR-1065 in a suitable solvent (e.g., sterile PBS) immediately before use.[7]
-
Treatment: Add WR-1065 to the cell culture medium at the desired concentration (e.g., 4 mM) and incubate for a specified period (e.g., 30 minutes) prior to irradiation.[7][11]
-
Irradiation: Irradiate the cells with a range of doses using a calibrated radiation source (e.g., X-ray machine).[7]
-
Post-Irradiation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Clonogenic Assay: Incubate the plates for a period sufficient for colony formation (typically 10-14 days). Subsequently, fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye (e.g., crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The protection factor can be determined from the ratio of the slopes of the radiation dose-response curves in the presence and absence of WR-1065.[11]
Pharmacokinetic Analysis in Animal Models
This protocol outlines the general steps for determining the tissue distribution and plasma concentration of WR-1065 following administration of its prodrug, amifostine.
Methodology Details:
-
Animal Model: Utilize an appropriate animal model (e.g., cynomolgus monkeys, mice).[15][16]
-
Drug Administration: Administer amifostine via the desired route (e.g., intravenous or subcutaneous) at a specified dose.[15]
-
Sample Collection: At various time points post-administration, collect blood samples and tissues of interest.[15][16]
-
Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples in an appropriate buffer.[3]
-
Analyte Measurement: Quantify the concentration of WR-1065 in plasma and tissue homogenates using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3][15]
-
Data Analysis: Plot the concentration of WR-1065 over time to determine pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).[18]
Conclusion
WR-1065 is a potent cytoprotective agent with a well-defined chemical structure and a complex, multifaceted mechanism of action. While its role as a free radical scavenger is fundamental to its radioprotective effects, its ability to modulate critical cellular signaling pathways, including those governed by p53 and NF-κB, highlights its sophisticated interaction with cellular machinery. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of WR-1065 and to design novel cytoprotective strategies. Future research will likely focus on optimizing its delivery, exploring its utility in combination with a broader range of cancer therapies, and further dissecting its intricate molecular interactions.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of WR-1065 in mouse tissue following treatment with WR-2721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dephosphorylation of Amifostine to WR-1065
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (WR-2721) is a cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues. As a phosphorylated prodrug, amifostine requires metabolic activation to exert its therapeutic effects. This activation occurs through dephosphorylation, a critical conversion that yields the active thiol metabolite, WR-1065. The selective activation of amifostine in normal tissues, compared to tumor tissues, is a cornerstone of its clinical utility. This document provides a comprehensive technical overview of the dephosphorylation process, including the enzymatic machinery involved, pharmacokinetic profiles, downstream cellular effects, and detailed experimental protocols for its study.
The Core Mechanism: Enzymatic Dephosphorylation
The conversion of amifostine to its active form, WR-1065, is a rapid enzymatic reaction primarily catalyzed by alkaline phosphatase (ALP).[1][2]
2.1 The Role of Alkaline Phosphatase (ALP) Alkaline phosphatase is a membrane-bound enzyme that is ubiquitously expressed, with particularly high concentrations in the capillary endothelium of normal tissues.[1] This enzyme hydrolyzes the phosphate ester bond of amifostine, releasing the active thiol WR-1065.
2.2 Selectivity of Activation The selective protection of normal tissues by amifostine is attributed to several factors:
-
Differential ALP Activity: Normal tissues, especially the kidneys and intestines, exhibit significantly higher ALP activity compared to most tumor tissues.[2] This differential expression leads to a higher concentration of the active WR-1065 in healthy tissues.
-
Tumor Microenvironment: The acidic and often hypoxic microenvironment of solid tumors is less favorable for ALP activity, which functions optimally at a more alkaline pH.[2]
-
Vascularity: The higher vascularization of normal tissues compared to the often poorly vascularized core of tumors facilitates greater delivery of amifostine to sites of high ALP activity.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and tissue distribution of amifostine and WR-1065.
Table 1: Pharmacokinetic Parameters of Amifostine and WR-1065 in Humans
| Parameter | Amifostine | WR-1065 | Reference(s) |
| Plasma Half-life | ~9 minutes | ~15 minutes | [3] |
| Final Half-life | 0.8 hours | 7.3 ± 3.6 hours | [4] |
| Peak Plasma Concentration (Cmax) after 740-910 mg/m² infusion | Not specified | 47.5 ± 11.9 µM (1st dose) | [4] |
| 79.0 ± 13.2 µM (2nd dose) | [4] | ||
| 84.8 ± 15.1 µM (3rd dose) | [4] |
Data from pediatric and adult patient studies.
Table 2: Tissue Distribution of Free WR-1065 in Primates (ng/mg tissue) 30 minutes after Amifostine Administration (260 mg/m²)
| Tissue | Intravenous (IV) | Subcutaneous (SC) | Reference(s) |
| Kidney Cortex | 1.83 ± 0.28 | 2.10 ± 0.50 | [5] |
| Kidney Medulla | 1.13 ± 0.19 | 1.25 ± 0.38 | [5] |
| Liver | 0.53 ± 0.15 | 0.48 ± 0.17 | [5] |
| Salivary Gland | 0.35 ± 0.08 | 0.40 ± 0.15 | [5] |
| Heart | 0.18 ± 0.04 | 0.20 ± 0.05 | [5] |
| Lung | 0.18 ± 0.04 | 0.20 ± 0.05 | [5] |
| Spleen | 0.15 ± 0.03 | 0.18 ± 0.04 | [5] |
Primate data is presented as an analogue for human tissue distribution.
Table 3: Alkaline Phosphatase Activity in Normal vs. Malignant Cells
| Cell Type | Alkaline Phosphatase Activity | Reference(s) |
| Normal Peripheral Blood Lymphocytes | Very low/not appreciable | [4] |
| Myeloma Patient Bone Marrow Lymphocytes | 12 to 88 nmol/0.2 x 10⁶ cells | [4] |
| Normal Leukocytes | Intermediate specific activity | [3] |
| Chronic Granulocytic Leukemic Leukocytes | Low specific activity | [3] |
| Solid Tumors with Bone Lesions (mean) | 187.1 U/L | [6] |
| Multiple Myeloma with Bone Lesions (mean) | 123.8 U/L | [6] |
Experimental Protocols
4.1 Protocol for Quantification of Amifostine and WR-1065 in Human Plasma by HPLC
This protocol is adapted from validated methods for the analysis of amifostine and its metabolite.
4.1.1 Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV or electrochemical detection.
-
Reversed-phase C18 column (e.g., 100 x 4.6 mm).
-
Human plasma samples collected in heparinized tubes.
-
Amifostine and WR-1065 analytical standards.
-
Internal standard (e.g., cysteine).
-
Iodoacetic acid (IAA).
-
o-phthaldialdehyde (OPA).
-
Methanol, HPLC grade.
-
Phosphate buffer (e.g., 0.03 M, pH 2.7).
-
Sodium borate buffer (e.g., 0.1 M, pH 11.5).
-
Perchloric acid or trichloroacetic acid for protein precipitation.
4.1.2 Sample Preparation
-
Collect blood samples and immediately centrifuge at 4°C to separate plasma.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
For WR-1065 measurement: Immediately add 100 µL of IAA solution (to alkylate the free sulfhydryl group) and mix.
-
For total amifostine measurement (as WR-1065): Incubate a separate plasma aliquot to allow for complete enzymatic conversion of amifostine to WR-1065 before proceeding with alkylation.
-
Precipitate proteins by adding an equal volume of ice-cold perchloric acid, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
4.1.3 Derivatization and HPLC Analysis
-
To the supernatant, add sodium borate buffer to adjust the pH for derivatization.
-
Add 40 µL of OPA reagent and allow the reaction to proceed for approximately 3 minutes at room temperature.
-
Inject 100 µL of the derivatized sample into the HPLC system.
-
Elute the analytes using a mobile phase, for example, a mixture of methanol and phosphate buffer (40:60 v/v) at a flow rate of 1.5 mL/min.
-
Detect the derivatives at 340 nm (for UV detection).
-
Quantify the concentrations of amifostine and WR-1065 by comparing their peak areas to a standard curve generated with known concentrations of the analytical standards.
4.2 Protocol for In Vitro Cytoprotection Clonogenic Survival Assay
This assay determines the ability of WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy.
4.2.1 Materials and Reagents
-
Adherent cell line of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
WR-1065 solution (or amifostine plus exogenous alkaline phosphatase).
-
Cytotoxic agent (e.g., radiation source, chemotherapeutic drug).
-
6-well or 10 cm culture plates.
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
4.2.2 Experimental Procedure
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment (e.g., for a 6 Gy radiation dose, 1000-3000 cells may be appropriate).
-
Cell Attachment: Incubate the plates for at least 4-6 hours (or overnight) at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Pre-treatment with WR-1065: Thirty minutes prior to the cytotoxic challenge, replace the medium with fresh medium containing the desired concentration of WR-1065 (e.g., 4 mM). Include a control group with no WR-1065.
-
Cytotoxic Challenge: Expose the cells to a range of doses of ionizing radiation or concentrations of a chemotherapeutic agent. Include an untreated control group (no WR-1065, no cytotoxic agent).
-
Post-treatment Incubation: After treatment, remove the medium containing WR-1065, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Return the plates to the incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's growth rate.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the plates with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
4.2.3 Data Analysis
-
Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells seeded) x 100%. This is calculated for the untreated control group.
-
Surviving Fraction (SF): SF = (Number of colonies counted / (Number of cells seeded x (PE/100))).
-
Protection Factor (PF): The PF is calculated from the dose-response curves generated for the cytotoxic agent with and without WR-1065. It is the ratio of doses required to produce the same level of cell killing.
Mandatory Visualizations
Caption: Metabolic activation of amifostine and mechanisms of WR-1065.
Caption: Workflow for an in vitro clonogenic cytoprotection assay.
Caption: Key signaling pathways modulated by the active metabolite WR-1065.
References
- 1. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Alkaline phosphatase (alp) levels in multiple myeloma and solid cancers with bone lesions: Is there any difference? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amifostine Thiol (WR-1065) as a Radioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, also known as WR-2721, is a broad-spectrum cytoprotective agent originally developed by the Walter Reed Army Research Institute to protect military personnel from nuclear threats.[1] It is an inorganic thiophosphate prodrug that has gained FDA approval for specific clinical applications, notably to reduce the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer and to mitigate cumulative renal toxicity from cisplatin in advanced ovarian cancer patients.[2][3] The efficacy of amifostine lies in its selective protection of normal tissues from the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, without compromising tumor treatment efficacy.[4][5]
This technical guide provides an in-depth overview of amifostine's active thiol metabolite, WR-1065, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The radioprotective effects of amifostine are not exerted by the drug itself but by its active metabolite, WR-1065.
Activation and Selective Uptake
Amifostine is a phosphorylated prodrug that cannot readily enter cells.[1] It is dephosphorylated in vivo by membrane-bound alkaline phosphatase, yielding the active, cell-permeant free thiol, WR-1065.[6][7][8] This activation process is key to its selective protection of normal tissues. Several factors contribute to this selectivity:
-
Alkaline Phosphatase Concentration: Normal tissues, particularly the endothelium, have a higher concentration of alkaline phosphatase compared to most tumor cells.[1][2][9]
-
Physiological pH: The neutral pH of normal tissues is more favorable for alkaline phosphatase activity than the slightly acidic microenvironment often found in tumors.[7]
-
Vascularity: The hypovascularity of many tumors can limit the delivery and subsequent activation of amifostine.[2]
This differential activation leads to a higher concentration of WR-1065 in healthy tissues, providing localized protection where it is most needed.[2]
Radioprotective Mechanisms of WR-1065
Once inside the cell, WR-1065 employs multiple strategies to mitigate radiation-induced damage:
-
Free Radical Scavenging: As a potent thiol, WR-1065 is a primary scavenger of reactive oxygen species (ROS) generated by the radiolysis of water.[2][7][10] This is considered a principal mechanism of its radioprotective effect.
-
Hydrogen Donation and DNA Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, chemically restoring the molecule before the damage becomes permanent.[7][11]
-
Induction of Cellular Hypoxia: The oxidation of WR-1065 to its disulfide metabolite consumes intracellular oxygen.[1] This creates a state of transient hypoxia, which makes cells less sensitive to the damaging effects of ionizing radiation.[1][2]
-
Chelation of Intralysosomal Iron: WR-1065, being a weak base, can accumulate within the acidic environment of lysosomes.[6] Here, it is hypothesized to chelate "loose" iron, preventing iron-catalyzed lysosomal damage and subsequent cell death.[6]
Modulation of Cellular Signaling Pathways
Beyond direct chemical interactions, WR-1065 actively modulates critical cellular signaling pathways involved in the DNA damage response and cell survival. This includes the activation of p53 through a JNK-dependent pathway, influencing cell cycle arrest and apoptosis.[9][12][13] It also activates the NFκB transcription factor, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD), which provides delayed radioprotective effects.[13][14]
Quantitative Efficacy Data
The radioprotective effects of amifostine have been quantified in numerous preclinical and clinical studies.
Preclinical In Vivo Data
Animal models have been crucial for establishing the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect (e.g., lethality) in the presence of the protector to that in its absence.
| Species/Model | Amifostine Dose & Route | Radiation Details | Endpoint | Dose Reduction Factor (DRF) / Result | Citation(s) |
| Mice (CD2F1) | 800-1200 mg/kg (ip) | ⁶⁰Co γ-irradiation | Survival | Decreased toxicity when pretreated with Selenium (1.6 mg/kg) | [1] |
| Mice (C3H/HeN) | 200 mg/kg (ip) | ⁶⁰Co γ-irradiation | 30-day survival (LD₅₀/₃₀) | LD₅₀/₃₀ increased from 7.85 Gy to 11.30 Gy | [1] |
| Mice | 500 mg/kg (ip) | Whole-body irradiation | Hematopoietic ARS | ~2.7 | [15] |
| Mice | 500 mg/kg (ip) | Whole-body irradiation | Gastrointestinal ARS | ~1.8 | [15] |
| Rats | 200 mg/kg | 6 Gy local irradiation | Testicular damage | Reduced decrease in primary spermatocyte counts | [16] |
| Mice | 500 mg/kg (oral nanoparticles) | 9 Gy whole-body γ-irradiation | 30-day survival | Significantly enhanced survival | [17] |
Clinical Data
Clinical trials have primarily focused on amifostine's ability to mitigate radiation-induced toxicities in cancer patients, particularly those with head and neck cancer.
| Trial Type | Patient Population | Amifostine Dose | Endpoint | Key Result | Citation(s) |
| Phase III RCT | Head & Neck Cancer | 200 mg/m² (IV) daily before RT | Acute Xerostomia (Grade ≥2) | Reduced from 78% (control) to 51% (amifostine) | [18] |
| Phase III RCT | Head & Neck Cancer | 200 mg/m² (IV) daily before RT | Chronic Xerostomia (Grade ≥2) | Reduced from 57% (control) to 34% (amifostine) | [18] |
| Meta-analysis | Head & Neck Cancer | Various | Mucositis (Grade 3-4) | Relative Risk (RR) = 0.72 (significant reduction) | [19] |
| Meta-analysis | Head & Neck Cancer | Various | Acute Xerostomia (Grade 2-4) | RR = 0.70 (significant reduction) | [19] |
| Meta-analysis | Head & Neck Cancer | Various | Late Xerostomia (Grade 2-4) | RR = 0.60 (significant reduction) | [19] |
In Vitro Data
Cell-based assays are fundamental for mechanistic studies and for determining effective concentrations.
| Cell Line | Amifostine/WR-1065 Conc. | Key Condition | Endpoint | Result | Citation(s) |
| Human Lymphocytes | 250-5,000 µg/ml (Amifostine) | Requires ≥0.5-1 U/ml Alkaline Phosphatase | DNA Damage (Comet Assay) | Significant radioprotective effect observed | [20] |
| RKO36 (Human Colon) | 4 mM (WR-1065) | 30 min pre-incubation | Cell Survival / Chromosomal Damage | Significant protection from ionizing radiation | [12][14] |
| CHO AA8 | 4 mM (WR-1065) | 30 min pre-incubation | Cell Cycle Progression | Affects topoisomerase IIα phosphorylation | [12] |
| J774 (Cultured cells) | 0.4 µM (WR-1065) | Pre-treatment | H₂O₂-mediated lysosomal rupture | ~2500 times more effective than desferrioxamine (DFO) | [6] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for evaluating radioprotective agents. Below are summaries of common methodologies.
In Vivo Protocol: Murine Model of Radiation-Induced Xerostomia
This model is used to evaluate agents intended to protect salivary glands.[21]
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Intraperitoneal (IP) injection of a ketamine/xylazine cocktail.
-
Amifostine Administration: Administer a 200 mg/kg dose via IP injection 30 minutes prior to irradiation.
-
Irradiation: Position the anesthetized mouse in a custom lead shield that exposes only the submandibular gland region. Deliver a single 15 Gy dose of ionizing radiation.
-
Saliva Collection (Functional Endpoint): At a designated time post-irradiation (e.g., 12 weeks), anesthetize the mouse and administer a subcutaneous injection of pilocarpine (5 mg/kg) to stimulate salivation. Collect saliva from the oral cavity for 15 minutes using a pre-weighed cotton ball and calculate the flow rate.
-
Histological Analysis (Morphological Endpoint): Euthanize the mouse and dissect the submandibular glands. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to perform morphometric analysis of acinar cell area.
In Vitro Protocol: Clonogenic Survival Assay
This is the gold standard for assessing the effects of radiation on cell reproductive integrity.[14]
-
Cell Culture: Plate cells (e.g., RKO36, CHO) in appropriate culture dishes and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate cells with 4 mM WR-1065 for 30 minutes immediately before irradiation. A parallel control group receives no drug.
-
Irradiation: Expose the culture dishes to a range of X-ray or gamma-ray doses.
-
Replating: Immediately after irradiation, harvest the cells by trypsinization, count them, and replate them into new 100-mm dishes at densities calculated to yield 50-100 colonies per dish.
-
Incubation: Incubate for 10-14 days until visible colonies form.
-
Analysis: Fix the colonies with a crystal violet solution. Count colonies containing >50 cells. Calculate the plating efficiency and surviving fraction for each treatment to determine the radioprotective effect.
In Vitro Protocol: Comet Assay for DNA Damage
This assay rapidly detects DNA strand breaks in individual cells.[20]
-
Cell Preparation: Use freshly isolated human lymphocytes or a cultured cell line.
-
Drug Treatment: Incubate cells with various concentrations of amifostine (e.g., 250-5,000 µg/ml) and a sufficient concentration of alkaline phosphatase (e.g., 1 U/ml) for a set period.
-
Irradiation: Expose the cell suspensions to ionizing radiation on ice.
-
Comet Assay: Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the amount of DNA in the tail relative to the head using image analysis software. Calculate a dose-modifying factor (DMF) by comparing the radiation dose required to produce a given level of damage with and without the drug.
Limitations and Side Effects
Despite its efficacy, amifostine is associated with several limitations. Its biological half-life is very short, approximately 8-9 minutes, requiring administration shortly before each radiation fraction.[22] The most common side effects are transient and include hypotension, nausea, and vomiting, which can sometimes limit the dose that can be administered.[1][18]
Conclusion
Amifostine's active thiol, WR-1065, remains a benchmark radioprotective agent. Its multifaceted mechanism, involving direct free-radical scavenging, DNA repair, and modulation of cellular signaling, provides robust and selective protection to normal tissues during radiotherapy. The quantitative data from decades of research underscore its clinical utility in reducing debilitating side effects like xerostomia. The experimental protocols detailed herein provide a foundation for future research aimed at discovering and developing next-generation radioprotectors with improved efficacy and toxicity profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotective effect of amifostine in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 20. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Dual Nature of WR-1065: An In-depth Technical Guide to its Antioxidant and Pro-oxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WR-1065, the active thiol metabolite of the radioprotective drug amifostine, exhibits a paradoxical biological activity, functioning as a potent antioxidant in normal tissues while demonstrating pro-oxidant and cytotoxic effects in certain tumor cells. This dual nature makes it a fascinating subject for research and a compound of significant interest in oncology and radiation biology. This technical guide provides a comprehensive overview of the antioxidant and pro-oxidant mechanisms of WR-1065, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
WR-1065's biological effects are multifaceted, stemming from its unique chemical structure which combines a reactive thiol group with a polyamine-like backbone. This allows it to interact with a wide range of cellular components, including reactive oxygen species (ROS), DNA, and key signaling proteins.
Antioxidant Properties
In normal tissues, WR-1065 primarily functions as a cytoprotective agent through several key antioxidant mechanisms:
-
Direct Radical Scavenging: The thiol group of WR-1065 is a potent scavenger of free radicals, directly neutralizing harmful ROS and reducing oxidative damage to cellular macromolecules.
-
Induction of Endogenous Antioxidant Enzymes: WR-1065 has been shown to upregulate the expression and activity of key antioxidant enzymes, most notably manganese superoxide dismutase (MnSOD), a mitochondrial enzyme crucial for detoxifying superoxide radicals. This effect provides prolonged protection against oxidative stress.[1]
-
Modulation of Cellular Redox State: WR-1065 can influence the cellular redox environment by increasing the levels of reduced glutathione (GSH), a major intracellular antioxidant.[2]
Pro-oxidant Properties
The pro-oxidant effects of WR-1065 are more pronounced in tumor cells and are thought to contribute to its anticancer activity. The precise mechanisms are still under investigation, but several hypotheses have been proposed:
-
Differential Redox Environments: Tumor cells often exist in a state of elevated basal oxidative stress. The addition of a redox-active agent like WR-1065 may push these cells over a critical threshold, leading to overwhelming oxidative damage and cell death.
-
Interference with Tumor Cell Metabolism: WR-1065 may disrupt the delicate redox balance required for the survival and proliferation of cancer cells, which are often more reliant on specific metabolic pathways.
-
Modulation of Signaling Pathways: In some cancer cells, WR-1065 can activate signaling pathways that promote apoptosis or inhibit cell growth. For instance, its interaction with p53 can lead to cell cycle arrest and apoptosis.
Quantitative Data on WR-1065 Effects
The following tables summarize key quantitative data from various studies on the effects of WR-1065.
| Cell Line | Treatment | Effect | Outcome |
| RKO36 (Human Colon Carcinoma) | 4 mM WR-1065 (30 min pre-irradiation) | Radioprotection | Significant protection from radiation-induced cell death and chromosomal damage. |
| RKO36 (Human Colon Carcinoma) | 40 µM WR-1065 (24 h pre-irradiation) | Mitigation of Genomic Instability | No significant protection from immediate cell death, but decreased delayed genomic instability.[1] |
| U87 (Human Glioma, p53 wild-type) | 4 mM WR-1065 + Irradiation | Radioprotection (Protection Factor: 2.4) | Enhanced survival of irradiated cells. |
| U251 (Human Glioma, p53 mutant) | 4 mM WR-1065 + Irradiation | Radioprotection (Protection Factor: 2.6) | Enhanced survival of irradiated cells, independent of p53 status. |
| Human Microvascular Endothelial Cells (HMEC) | 40 µM or 4 mM WR-1065 (30 min) | NF-κB Activation & MnSOD Expression | Marked activation of NF-κB and a 1.8-fold increase in MnSOD gene expression.[3] |
| U87 (Human Glioma) | 40 µM or 4 mM WR-1065 (30 min) | NF-κB Activation & MnSOD Expression | Marked activation of NF-κB and a 3.5-fold increase in MnSOD gene expression.[3] |
| Cell Line(s) | Compound | IC50 / LC99 | Effect |
| 15 Human Cancer Cell Lines (average) | 4SP65 (delivers 4 WR-1065s) | LC99: 11.2 ± 1.2 µM | Dose-dependent cytolysis. |
| 15 Human Cancer Cell Lines (average) | 1LP65 (delivers 1 WR-1065) | LC99: 126 ± 15.8 µM | Dose-dependent cytolysis.[4] |
| RKO36 (Human Colon Carcinoma) | WR-1065 (continuous treatment) | ED50: 10 µM | Cytotoxicity.[1] |
| RKO36 (Human Colon Carcinoma) | WR-1065 (30 min treatment) | ED50: 4 mM | Cytotoxicity.[1] |
Key Signaling Pathways Modulated by WR-1065
WR-1065 exerts its dual effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
DNA Damage Response and p53 Activation
WR-1065 can activate the p53 tumor suppressor protein through a DNA-damage-independent mechanism, contributing to cell cycle arrest and providing time for DNA repair. This pathway can also be activated by the Tip60 acetyltransferase and the ATM kinase.
NF-κB Mediated Antioxidant Response
WR-1065 can activate the transcription factor NF-κB, leading to the upregulation of the antioxidant enzyme MnSOD. This is a key mechanism for its delayed radioprotective effects.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the antioxidant and pro-oxidant effects of WR-1065.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) Assay
Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol Outline:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFDA: Wash the cells with a suitable buffer and then incubate with a working solution of DCFDA (typically 10-50 µM) for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution, wash the cells, and then add the experimental treatment (e.g., WR-1065 at various concentrations, with or without an oxidative stressor).
-
Measurement: Measure the fluorescence intensity at appropriate time points using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Cytotoxicity and Radioprotection
Assay: Clonogenic Survival Assay
Principle: This assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells. It is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents or radiation.
Protocol Outline:
-
Cell Plating: Plate a known number of single cells into culture dishes.
-
Treatment: Treat the cells with WR-1065 for a specified duration, either before, during, or after exposure to a cytotoxic agent or radiation.
-
Incubation: Incubate the plates for a period of 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Evaluation of Antioxidant Enzyme Activity
Assay: Superoxide Dismutase (SOD) and Catalase Activity Assays
Principle:
-
SOD Assay: Measures the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by the SOD present in a cell lysate. The amount of superoxide is detected by a colorimetric reagent.
-
Catalase Assay: Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in a cell lysate. The remaining H₂O₂ can be measured spectrophotometrically.
Protocol Outline (General):
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.
-
Enzyme Reaction:
-
SOD: Mix the cell lysate with a reaction mixture containing a superoxide-generating system and a detection reagent.
-
Catalase: Mix the cell lysate with a known concentration of H₂O₂.
-
-
Measurement: Measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength for each assay.
-
Calculation: Calculate the enzyme activity based on the rate of the reaction and normalize it to the protein concentration.
Conclusion
WR-1065 is a fascinating molecule with a complex and context-dependent biological activity. Its ability to act as a potent antioxidant in normal tissues, primarily through direct radical scavenging and induction of endogenous antioxidant defenses, underpins its clinical utility as a radioprotector. Conversely, its pro-oxidant and cytotoxic effects in tumor cells, mediated by the disruption of their delicate redox balance and modulation of key signaling pathways, highlight its potential as an anticancer agent.
Further research is warranted to fully elucidate the molecular switches that govern the transition between WR-1065's antioxidant and pro-oxidant functions. A deeper understanding of these mechanisms will be crucial for the rational design of novel therapeutic strategies that exploit the dual nature of this intriguing aminothiol. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of WR-1065 and to explore its full therapeutic potential.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
The Thiol Advantage: A Technical Guide to Amifostine's Role in DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine, a potent cytoprotective agent, and its active thiol metabolite, WR-1065, have garnered significant attention for their ability to mitigate the deleterious effects of genotoxic therapies such as radiation and chemotherapy. This technical guide delves into the core mechanisms by which amifostine and its thiol metabolite influence DNA damage repair pathways. We explore its multifaceted roles, from the direct scavenging of free radicals to the modulation of complex cellular processes like homologous recombination. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper comprehension for researchers, scientists, and professionals in drug development.
Introduction
Amifostine (WR-2721) is an organic thiophosphate prodrug that undergoes dephosphorylation in vivo to its active, free thiol form, WR-1065.[1] This conversion is a critical step in its cytoprotective action and is preferentially carried out in normal tissues due to higher alkaline phosphatase activity, better vascularization, and a more neutral pH environment compared to tumors.[1][2] The selective protection of normal tissues is a cornerstone of its clinical utility.[2] The mechanisms underpinning amifostine's radioprotective effects are complex and include the potent scavenging of radiation-induced free radicals, hydrogen atom donation for chemical repair of damaged DNA, and the induction of transient hypoxia in normal tissues.[1] Furthermore, amifostine and its metabolites can influence key cellular processes by modulating gene expression, affecting cell cycle progression, stabilizing chromatin, and enhancing DNA repair pathways.[1][3]
Mechanism of Action: A Multi-pronged Approach to DNA Protection
The cytoprotective efficacy of amifostine is not attributed to a single mode of action but rather a combination of synergistic mechanisms.
Free Radical Scavenging and Chemical Repair
The primary and most well-understood mechanism of WR-1065 is its ability to act as a potent scavenger of reactive oxygen species (ROS) generated by ionizing radiation and certain chemotherapeutic agents.[1][4] By providing a readily available source of sulfhydryl groups, WR-1065 neutralizes these damaging free radicals before they can interact with and damage cellular macromolecules, most critically, DNA.[4][5] Additionally, WR-1065 can directly repair damaged DNA by donating a hydrogen atom to DNA radicals, a process known as chemical repair.[1]
Modulation of DNA Repair Pathways
Beyond its direct chemical effects, WR-1065 actively influences cellular DNA repair pathways. A significant body of evidence points to its role in modulating homologous recombination (HR), a key pathway for the repair of DNA double-strand breaks (DSBs).[6][7] Studies have shown that WR-1065 can disrupt and suppress hyperactive HR that can lead to genomic instability.[6][7] This suppression of hyper-recombination is considered a crucial mechanism for its long-term radioprotective effects, preventing mutagenesis in irradiated cells.[6] The RecN gene product, involved in homologous recombination and DSB repair in E. coli, has been shown to be required for amifostine-mediated DNA protection.[6][8]
Induction of Cellular Hypoxia
Another proposed mechanism for amifostine's radioprotective effect is the induction of a transient state of hypoxia in normal tissues.[2] This reduction in oxygen tension makes cells less sensitive to the damaging effects of ionizing radiation, which are often mediated by oxygen-dependent free radical formation.
Differential Effects in Normal versus Cancer Cells
A critical aspect of amifostine's utility is its selective protection of normal tissues. This selectivity is largely attributed to the differential expression and activity of alkaline phosphatase, the enzyme responsible for converting the amifostine prodrug to its active WR-1065 form.[2][9] Normal tissues typically exhibit higher alkaline phosphatase activity, leading to a more efficient conversion and higher intracellular concentrations of WR-1065.[9][10] Conversely, many tumor cells have lower alkaline phosphatase activity, resulting in reduced activation of amifostine and consequently, less protection from DNA-damaging agents.[9][10] In fact, some studies suggest that in cancer cells with impaired conversion, amifostine may even inhibit DNA repair, potentially sensitizing them to therapy.[9][10]
Quantitative Data on Amifostine's Efficacy
The protective effects of amifostine and WR-1065 have been quantified in numerous preclinical studies. The following tables summarize key findings.
| Cell Line | Treatment | Radiation Dose | Endpoint | Protective Effect | Reference |
| Female Fibroblasts (FF) | WR-1065 | 10 Gy | Cell Death | Significant reduction in cell death (14.5% vs. 39.3% in controls) | [11] |
| Female Fibroblasts (FF) | WR-1065 | 20 Gy | Cell Death | Significant reduction in cell death (19.4% vs. 52.7% in controls) | [11] |
| Human Lymphocytes | Amifostine (in vitro) | Various | DNA Damage (Comet Assay) | Significant radioprotective effect at concentrations of 250-5,000 µg/ml with adequate alkaline phosphatase | [12] |
| Murine Peripheral Blood Leukocytes | Amifostine (in vivo) | Cisplatin | DNA Damage (Comet Assay) | Significant DNA protection at lower doses (56 mg/kg) | [13] |
| Cell Line | Treatment | Outcome | Key Finding | Reference |
| Normal NHDF Fibroblasts | Amifostine/WR-1065 | DSB Repair | Supported DSB repair | [9][10] |
| MCF7 Carcinoma Cells | Amifostine/WR-1065 | DSB Repair | Altered/Inhibited DSB repair | [9][10] |
| Thyroid Cancer Cell Lines (FTC133, TPC1, BCPAP, C643) | WR-1065 | DNA Damage Protection | No protective effect against DNA-damaging agents | [4][14][15] |
| NIH3T3 Fibroblasts | WR-1065 | DNA Damage Protection | Significantly decreased the extent of DNA damage | [4][16] |
Experimental Protocols
In Vitro DNA Damage Assessment via Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Preparation: Freshly isolated human lymphocytes or other cell types of interest are used.[1]
-
In Vitro Treatment: Lymphocytes are incubated with varying concentrations of amifostine (e.g., 0-5,000 µg/ml) and alkaline phosphatase (e.g., 0-210 U/ml) to ensure activation of the prodrug.[1][12]
-
Irradiation: Cell samples are irradiated on ice with specified doses of radiation.[1]
-
Comet Assay (Alkaline):
-
Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind nuclear material (nucleoids).
-
The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
-
The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).
-
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.[10]
Quantification of DNA Double-Strand Breaks (γH2AX/53BP1 Foci)
This high-resolution immunofluorescence microscopy technique is a highly sensitive method for quantifying DNA double-strand breaks (DSBs).
Protocol:
-
Cell Culture and Treatment: Normal (e.g., NHDF fibroblasts) and cancer (e.g., MCF7) cells are cultured and treated with amifostine or WR-1065 prior to irradiation.[9][10]
-
Irradiation: Cells are irradiated with a defined dose of γ-rays.
-
Immunofluorescence Staining:
-
At various time points post-irradiation, cells are fixed and permeabilized.
-
Cells are then incubated with primary antibodies against γH2AX (a marker for DSBs) and 53BP1 (a key protein in the DSB repair pathway).
-
Following primary antibody incubation, cells are washed and incubated with fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis: High-resolution images are captured using a confocal or fluorescence microscope. The number of co-localized γH2AX and 53BP1 foci per nucleus is quantified to determine the extent of DSB induction and the kinetics of their repair.[9][10]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Activation of Amifostine and its multifaceted roles in DNA protection.
Caption: WR-1065 modulates homologous recombination to prevent genomic instability.
Caption: Workflow for assessing DNA damage using the Comet Assay.
Conclusion and Future Directions
Amifostine, through its active thiol metabolite WR-1065, offers a sophisticated and multifaceted approach to protecting normal tissues from the DNA-damaging effects of cancer therapies. Its mechanisms of action, ranging from direct free radical scavenging to the nuanced modulation of DNA repair pathways like homologous recombination, underscore its importance in cytoprotection. The selective activation in normal tissues further enhances its therapeutic window.
Future research should continue to unravel the intricate molecular interactions of WR-1065 with DNA repair proteins and signaling cascades. A deeper understanding of the differential effects in tumor versus normal cells will be crucial for optimizing its clinical application and potentially developing novel strategies to selectively sensitize cancer cells to treatment while protecting healthy tissues. The development of next-generation analogs with improved oral bioavailability and reduced side effects also represents a promising avenue for future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine protection against induced DNA damage in gamma-irradiated Escherichia coli cells depend on recN DNA repair gene product activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pollenbiology.cz [pollenbiology.cz]
- 11. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine (WR2721) Confers DNA Protection to In Vivo Cisplatin-Treated Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.bioscientifica.com [ec.bioscientifica.com]
- 15. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
Amifostine's Thiol Metabolite, WR-1065: An In-depth Technical Guide to its Interaction with Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (Ethyol®) is a cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiation therapy. Its efficacy is primarily attributed to its active thiol metabolite, WR-1065, a potent scavenger of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the intricate interactions between WR-1065 and various ROS, detailing the chemical kinetics, underlying signaling pathways, and the experimental methodologies used to elucidate these mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, radiation biology, and drug development.
Introduction: The Cytoprotective Role of Amifostine and its Active Thiol
Amifostine (WR-2721) is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol form, WR-1065[1]. This conversion occurs preferentially in normal tissues due to higher alkaline phosphatase activity and a more favorable pH environment compared to tumor tissues, contributing to its selective cytoprotective effect[1]. The primary mechanism of this protection is the detoxification of harmful reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents[2][3].
The thiol group (-SH) of WR-1065 is central to its antioxidant activity, enabling it to directly scavenge a variety of ROS, donate hydrogen atoms to repair damaged molecules, and modulate cellular signaling pathways involved in the response to oxidative stress[4]. This guide delves into the specifics of these interactions, providing quantitative data, detailed experimental protocols, and visual representations of the key molecular events.
Chemical Interaction of WR-1065 with Reactive Oxygen Species
The interaction of WR-1065 with ROS is a complex process involving direct scavenging and subsequent chemical transformations. The primary product of the oxidation of WR-1065 is its symmetrical disulfide, WR-33278.
References
- 1. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Scavenging of Peroxynitrite by WR-1065: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Mechanism of Peroxynitrite Scavenging by WR-1065
The scavenging of peroxynitrite by thiol-containing compounds like WR-1065 is believed to occur primarily through a direct reaction involving the thiol group (-SH). Based on studies with other thiols, such as cysteine and glutathione, two principal pathways for the reaction with peroxynitrite have been identified.[4][5][6]
-
Two-Electron Oxidation: The peroxynitrite anion (ONOO⁻) can directly react with the protonated thiol group of WR-1065 in a second-order process. This reaction likely involves a two-electron oxidation of the thiol to a sulfenic acid derivative (RSOH), with peroxynitrite being reduced to nitrite (NO₂⁻).[5]
-
One-Electron Oxidation: Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, or its decomposition products (hydroxyl radical •OH and nitrogen dioxide •NO₂) can react with the thiolate anion (RS⁻) in a one-electron transfer process. This results in the formation of a thiyl radical (RS•), which can then participate in further radical chain reactions.[4][5][6]
The predominant pathway is dependent on factors such as pH and the relative concentrations of the reactants.
Quantitative Data on Thiol Scavenging of Peroxynitrite
Direct quantitative data for the reaction of WR-1065 with peroxynitrite is not available in the reviewed literature. However, the second-order rate constants for the reaction of peroxynitrite with other biologically relevant thiols, cysteine and glutathione, have been determined and are presented in Table 1 to provide a comparative context for the potential reactivity of WR-1065.
| Thiol Compound | Apparent Second-Order Rate Constant (k) at pH 7.4, 37°C (M⁻¹s⁻¹) | Reference |
| Cysteine | 5,900 | [7] |
| Glutathione | ~1,400 - 2,800 | [8] |
| WR-1065 | Data not available |
Table 1: Apparent second-order rate constants for the reaction of selected thiols with peroxynitrite. It is important to note that these are apparent rate constants and the actual pH-independent rate constants for the reaction between the thiolate anion and peroxynitrous acid are estimated to be significantly higher.
Experimental Protocols
To investigate the peroxynitrite scavenging activity of WR-1065 in vitro, the following experimental protocols are recommended:
Stopped-Flow Spectrophotometry
This technique is ideal for studying the kinetics of fast reactions, such as the direct reaction between WR-1065 and peroxynitrite.
Methodology:
-
Reagent Preparation:
-
A stock solution of WR-1065 is prepared in a suitable buffer (e.g., phosphate buffer) at the desired pH.
-
A fresh stock solution of peroxynitrite is synthesized and its concentration is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
-
Kinetic Measurements:
-
The WR-1065 solution and the peroxynitrite solution are loaded into separate syringes of a stopped-flow spectrophotometer.
-
The solutions are rapidly mixed, and the decay of peroxynitrite is monitored by following the decrease in absorbance at 302 nm over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance decay curves to a single exponential function.
-
By plotting k_obs against a series of WR-1065 concentrations, the second-order rate constant (k) for the reaction can be determined from the slope of the resulting linear plot.
-
Tyrosine Nitration Inhibition Assay
Peroxynitrite is a potent nitrating agent that can nitrate tyrosine residues in proteins, forming 3-nitrotyrosine, which can be detected and quantified. The ability of WR-1065 to inhibit this process serves as an indirect measure of its peroxynitrite scavenging activity.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing a target molecule for nitration (e.g., free L-tyrosine or a tyrosine-containing protein like bovine serum albumin), a buffer (e.g., phosphate buffer, pH 7.4), and varying concentrations of WR-1065.
-
-
Initiation of Nitration:
-
Add a known concentration of peroxynitrite to the reaction mixture to initiate the nitration of tyrosine.
-
-
Quantification of 3-Nitrotyrosine:
-
After a defined incubation period, the reaction is stopped.
-
The concentration of 3-nitrotyrosine is quantified using methods such as high-performance liquid chromatography (HPLC) with UV or electrochemical detection, or by using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for 3-nitrotyrosine.
-
-
Data Analysis:
-
The percentage of inhibition of tyrosine nitration by WR-1065 is calculated for each concentration.
-
The IC50 value (the concentration of WR-1065 required to inhibit tyrosine nitration by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the WR-1065 concentration.
-
Visualizations
Caption: Proposed pathways of peroxynitrite scavenging by WR-1065.
Caption: General experimental workflow for studying WR-1065 peroxynitrite scavenging.
Conclusion
WR-1065, as a thiol-containing antioxidant, is expected to be an effective scavenger of peroxynitrite in vitro. While direct kinetic data is currently lacking, the established reactivity of other thiols provides a strong basis for this hypothesis. The proposed mechanisms of one- and two-electron oxidation are testable using the detailed experimental protocols outlined in this guide. Further research, particularly employing stopped-flow spectrophotometry and tyrosine nitration inhibition assays, is crucial to quantify the peroxynitrite scavenging efficacy of WR-1065 and to fully elucidate its potential as a therapeutic agent in pathologies associated with peroxynitrite-mediated damage.
References
- 1. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of peroxynitrite oxidation of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 6. researchgate.net [researchgate.net]
- 7. Peroxynitrite oxidation of sulfhydryls. The cytotoxic potential of superoxide and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Amifostine's Metabolites: A Technical Guide to the Biological Activity of WR-1065 and WR-33278
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (Ethyol®, WR-2721) is a clinically utilized cytoprotective agent, shielding normal tissues from the cytotoxic effects of chemotherapy and radiation. Its efficacy, however, lies in its metabolic transformation. In vivo, amifostine is dephosphorylated by alkaline phosphatase to its active free thiol metabolite, WR-1065. This thiol can then be oxidized to its symmetrical disulfide, WR-33278. This technical guide provides an in-depth exploration of the distinct and overlapping biological activities of these two key metabolites, WR-1065 and WR-33278, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their functions.
Mechanisms of Action: A Tale of Two Metabolites
The cytoprotective and biological activities of amifostine's metabolites are multifaceted, extending beyond simple free radical scavenging. WR-1065 and WR-33278 exhibit unique properties that contribute to their overall effect on cells.
The Thiol Metabolite: WR-1065
WR-1065 is widely recognized as the primary mediator of amifostine's cytoprotective effects. Its mechanisms of action are diverse and include:
-
Free Radical Scavenging: As a thiol, WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular macromolecules like DNA, proteins, and lipids.[1]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, a process known as "chemical repair".[2][3] It has also been shown to influence DNA repair pathways, including the suppression of hyperactive homologous recombination.[2]
-
Enzyme Modulation: WR-1065 can catalytically inhibit topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[4][5] This inhibition leads to a G2 phase cell cycle arrest, allowing more time for DNA repair before mitosis.[4][5]
-
Modulation of Gene Expression and Signaling Pathways: WR-1065 influences the expression of various genes and the activity of transcription factors. For instance, it can modulate the p53 pathway and affect the binding of NF-κB to DNA.
The Disulfide Metabolite: WR-33278
While less studied than its thiol counterpart, WR-33278 possesses distinct biological activities that contribute to the overall effects of amifostine:
-
DNA Condensation: WR-33278 can induce the packaging of DNA into liquid-crystalline condensates.[2][3][6] This condensation reduces the accessibility of DNA to damaging agents like free radicals.[2][3][6]
-
Interaction with the Polyamine Transport System: Due to its structural similarity to polyamines like spermidine and spermine, WR-33278 is actively transported into cells via the polyamine transport system.[7][8] This targeted uptake can concentrate the metabolite in specific cellular compartments.
-
Enzyme Stimulation: In contrast to WR-1065's inhibitory effects on topoisomerase II, WR-33278 has been shown to stimulate the unwinding activity of eukaryotic topoisomerase I.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of WR-1065 and WR-33278 from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity and Cytoprotection
| Cell Line | Treatment | WR-1065 Concentration | Effect | Reference |
| Human Glioma (U87, D54) | X-rays (0-10 Gy) | 4 mM | Protection Factor: 2.4 (U87), 1.9 (D54) | [10] |
| Human Glioma (U251, A172) | X-rays (0-10 Gy) | 4 mM | Protection Factor: 2.6 (U251), 2.8 (A172) | [10] |
| RKO36 (Human Colon Carcinoma) | Continuous exposure | 10 µM | ED50 for cytotoxicity | [1] |
| RKO36 (Human Colon Carcinoma) | 30 min exposure | 4 mM | ED50 for cytotoxicity | [1] |
| PC12 (Pheochromocytoma) | Cisplatin (10 µg/ml) | 0.12 mM | Significant protection against cisplatin-induced neurotoxicity | [11] |
| Neuroblastoma (IMR-5, CHP-100) | Doxorubicin, Vincristine, Etoposide, etc. | 40 µM | No reduction in cytostatic activity of chemotherapeutic agents | [12] |
| Human Ovarian (A2780), Breast (MCF7) | 16 different anticancer drugs | Highest non-toxic dose | No statistically significant effect on the IC50 value of any drug tested | [13] |
Table 2: Pharmacokinetic Parameters in Humans
| Metabolite | Parameter | Value | Patient Population | Reference |
| Amifostine | t½ α | 0.88 min | Cancer Patients | [14] |
| Amifostine | t½ β | 8.8 min | Cancer Patients | [14] |
| WR-1065 | t½ (final) | 7.3 ± 3.6 h | Cancer Patients | [15] |
| Disulfides (total) | t½ (final) | 8.4 - 13.4 h | Cancer Patients | [15] |
| WR-1065 | C1,max | 47.5 ± 11.9 µM | Cancer Patients | [15] |
| Disulfides (total) | C1,max | 184.2 ± 12.6 µM | Cancer Patients | [15] |
| Amifostine | CL | 107 L/hr/m² | Pediatric Medulloblastoma | [16] |
| WR-1065 | CL (apparent) | 30.6 L/hr/m² | Pediatric Medulloblastoma | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of amifostine's metabolites are provided below.
In Vitro Cytoprotection Assay (Clonogenic Survival Assay)
This assay assesses the ability of a compound to protect cells from the lethal effects of radiation or chemotherapy.
Materials:
-
Cell lines of interest (e.g., human tumor cell lines)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
WR-1065 solution
-
Irradiation source (e.g., X-ray machine) or chemotherapeutic agent
-
Culture dishes or multi-well plates
-
Fixative (e.g., 70% ethanol, 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per dish after treatment. Allow cells to attach overnight.
-
Drug Treatment: Pre-incubate the cells with the desired concentration of WR-1065 (e.g., 4 mM) for a specified time (e.g., 30 minutes) before exposure to the cytotoxic agent.
-
Cytotoxic Challenge: Expose the cells to a range of doses of radiation or concentrations of a chemotherapeutic agent.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a suitable fixative for at least 10 minutes. After fixation, stain the colonies with a staining solution like crystal violet for several minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The protection factor can be determined by comparing the dose-response curves of cells treated with and without WR-1065.[10][17][18]
Topoisomerase II Decatenation Assay
This assay measures the activity of topoisomerase II by its ability to separate, or decatenate, interlocked DNA rings found in kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
WR-1065 or other potential inhibitors
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add the desired concentration of WR-1065 or a vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel as distinct bands, while the catenated kDNA will remain at the top of the well.
-
Data Analysis: Quantify the amount of decatenated product to determine the level of topoisomerase II inhibition by WR-1065.[19][20][21][22][23]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
WR-1065 solution
-
PBS
-
Fixative (e.g., ice-cold 70% ethanol)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the desired concentration of WR-1065 for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and propidium iodide. Incubate in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of the PI, which is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Analyze the percentage of cells in each phase to determine the effect of WR-1065 on cell cycle progression.[24][25]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key aspects of the biological activity of amifostine's metabolites.
Metabolic Activation and Cellular Effects of Amifostine
Experimental Workflow for In Vitro Cytoprotection
Conclusion
The biological activity of amifostine is a complex interplay between its thiol (WR-1065) and disulfide (WR-33278) metabolites. While WR-1065 is the primary driver of cytoprotection through free radical scavenging, DNA repair, and cell cycle modulation, WR-33278 contributes through unique mechanisms such as DNA condensation and active cellular uptake. A thorough understanding of the distinct and synergistic actions of these metabolites is crucial for optimizing the clinical use of amifostine and for the development of novel cytoprotective agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancement of topoisomerase I-mediated unwinding of supercoiled DNA by the radioprotector WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro protection from cisplatin-induced neurotoxicity by amifostine and its metabolite WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of WR-2721 (amifostine) and its metabolite WR-1065 on the antiproliferative activity of chemotherapeutic agents on neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. topogen.com [topogen.com]
- 20. inspiralis.com [inspiralis.com]
- 21. inspiralis.com [inspiralis.com]
- 22. topogen.com [topogen.com]
- 23. Human Topoisomerase II DNA Decatenation Assay Kit Plus-100 (enzyme included) - Amerigo Scientific [amerigoscientific.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Amifostine Thiol (WR-1065) In Vitro Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro experimental protocols for amifostine thiol (WR-1065), the active metabolite of the cytoprotective prodrug amifostine (WR-2721). This document outlines detailed methodologies for key assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and workflows to facilitate research and development.
Introduction
Amifostine is a phosphorylated aminothiol compound that undergoes dephosphorylation by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1] It is this active form that exerts cytoprotective effects, primarily through the scavenging of free radicals, hydrogen donation, and modulation of key signaling pathways involved in cell cycle arrest and apoptosis.[2][3] In vitro studies are crucial for elucidating the mechanisms of action of WR-1065 and for evaluating its potential as a selective protectant of normal tissues during cancer therapy.
Activation of Amifostine for In Vitro Use
Amifostine is a prodrug and requires activation to its active thiol form, WR-1065, for in vitro experiments. This can be achieved by two primary methods:
-
Enzymatic Activation: Amifostine can be dephosphorylated by adding alkaline phosphatase to the cell culture medium. A final concentration of 0.5-1 U/mL of alkaline phosphatase is typically sufficient to activate amifostine.[4]
-
Direct Use of WR-1065: To bypass the need for enzymatic activation and to have precise control over the concentration of the active compound, it is recommended to use commercially available WR-1065 directly.[1]
For all protocols listed below, "WR-1065" will be used to denote the active thiol form of amifostine.
Quantitative Data Summary
The following tables summarize key quantitative data for WR-1065 from various in vitro studies.
Table 1: Cytotoxicity (IC50) of WR-1065 Conjugates in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| A549 | Non-Small Cell Lung | 1LP65 | ~126 |
| Various Cancer Cell Lines | Various | 4SP65 | 11.2 ± 1.2 |
Note: Data for novel WR-1065 conjugates (1LP65 and 4SP65) are presented as direct IC50 values for WR-1065 alone are not extensively published, reflecting its primary role as a cytoprotectant rather than a cytotoxic agent.[5][6]
Table 2: Cytoprotective Efficacy of Amifostine/WR-1065 Against Radiation
| Cell Line | p53 Status | Protection Factor (PF) at 4 mM WR-1065 |
| U87 | Wild-type | 2.4 |
| D54 | Wild-type | 1.9 |
| U251 | Mutant | 2.6 |
| A172 | Mutant | 2.8 |
Protection Factor (PF) is the ratio of the radiation dose required to produce a given level of cell killing in the presence of the protector to that required in its absence.[7]
Table 3: Effective Concentrations of Amifostine/WR-1065 in In Vitro Assays
| Assay | Cell Type | Concentration | Effect |
| Radioprotection | Human Endothelial Cells (HMEC) | 4 mM | Cytoprotective |
| Anti-mutagenesis | Human Endothelial Cells (HMEC) | 40 µM | Not cytoprotective, but anti-mutagenic |
| Hydroxyl Radical Scavenging | Chemical System | 255 µM (pH 7.4) | EC50 |
| Apoptosis Reduction | HL-60 | Not specified | Greatly reduced radiation-induced apoptosis |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term reproductive viability after exposure to cytotoxic agents with or without WR-1065.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
WR-1065
-
Cytotoxic agent (e.g., radiation source or chemotherapeutic drug)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a predetermined number of cells (e.g., 100-5000 cells/well, dependent on the expected toxicity of the treatment) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
WR-1065 Pre-treatment:
-
Cytotoxic Challenge:
-
For radiation studies, irradiate the cells with the desired doses. Immediately after irradiation, replace the WR-1065-containing medium with fresh, drug-free medium.[8]
-
For chemotherapy studies, add the chemotherapeutic agent at various concentrations to the wells containing WR-1065 and incubate for the desired duration. Afterwards, replace the drug-containing medium with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's doubling time.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10-15 minutes.
-
Remove the methanol and add crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the dose of the cytotoxic agent to generate a dose-response curve.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Target cell lines
-
WR-1065
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach.
-
Treat cells with the apoptosis-inducing agent in the presence or absence of WR-1065 pre-treatment (as described in the clonogenic assay protocol).
-
-
Cell Harvesting:
-
After the desired incubation period, collect both floating and adherent cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live.
-
Protocol 3: Cellular Uptake Assay
This protocol outlines a general method for determining the intracellular concentration of WR-1065, which can be adapted for HPLC or radiolabeled detection.
Materials:
-
Target cell lines
-
WR-1065 (radiolabeled or non-labeled)
-
Cell culture plates (e.g., 24-well)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lysis buffer (e.g., RIPA buffer)
-
Detection system (HPLC with UV or electrochemical detection, or a scintillation counter for radiolabeled compounds)
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates and grow to near confluence.
-
-
Uptake Experiment:
-
On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed HBSS.
-
Add pre-warmed HBSS containing a known concentration of WR-1065 to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the WR-1065 solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
-
Quantification:
-
Data Normalization:
-
In parallel wells, determine the total protein concentration (e.g., using a BCA assay) or cell number to normalize the uptake data (e.g., pmol WR-1065/mg protein or per 10^6 cells).[11]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound (WR-1065)
General In Vitro Experimental Workflow
References
- 1. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR-1065 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WR-1065, the active metabolite of amifostine, in cell culture studies. This document includes its mechanisms of action, detailed experimental protocols, and a summary of quantitative data from various studies.
Introduction
WR-1065, or 2-[(3-aminopropyl)amino]ethanethiol, is a potent cytoprotective agent that has been extensively studied for its ability to protect normal cells from the damaging effects of radiation and certain chemotherapeutic agents.[1][2][3] As the active metabolite of amifostine, WR-1065 is generated through dephosphorylation by alkaline phosphatases in tissues.[4] Its mechanisms of action are multifaceted, involving free radical scavenging, modulation of DNA repair pathways, and effects on cell cycle progression and apoptosis.[1][4][5][6][7][8] These properties make WR-1065 a valuable tool in radiobiology and cancer research.
Mechanisms of Action
WR-1065 exerts its effects through several key pathways:
-
Radioprotection and Free Radical Scavenging: A primary mechanism of WR-1065 is its ability to scavenge free radicals generated by ionizing radiation, thereby reducing immediate cellular damage.[1][8][9] It can also induce intracellular hypoxia through auto-oxidation, further protecting cells from radiation.[1]
-
Modulation of DNA Repair: WR-1065 has been shown to influence DNA repair processes. It can suppress hyperactive homologous recombination (HR) in response to DNA damage, a process that can lead to genomic instability.[1][2] This suggests a role for WR-1065 in maintaining genomic stability in irradiated cells.
-
Cell Cycle Regulation: WR-1065 can induce a delay in cell cycle progression, often causing an accumulation of cells in the G2 phase.[5][6][7] This delay may allow more time for DNA repair before cells enter mitosis. This effect is linked to the inhibition of topoisomerase IIα activity.[5][6][7]
-
Apoptosis Regulation: The compound can protect certain cell types, such as immature myeloid cells (HL-60), from radiation and etoposide-induced apoptosis.[10]
-
Signaling Pathway Activation: WR-1065 can activate key signaling pathways involved in the DNA damage response. It has been shown to activate the Tip60 acetyltransferase, an upstream regulator of the ATM kinase, and can also increase p53 protein levels.[4][11]
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture studies investigating the effects of WR-1065.
Table 1: Cytotoxicity of WR-1065 in Different Cell Lines
| Cell Line | Assay | Concentration Range | Observation | Reference |
| SPD8 (Chinese Hamster) | Clonogenic Survival | 0 - 10 mM (30 min) | No significant cytotoxicity observed. | [1] |
| MCF10A (Human Breast Epithelial) | Clonogenic Survival | 0 - 10 mM (30 min) | No significant cytotoxicity observed. | [1] |
| GM5849 (Human Fibroblast) | Clonogenic Survival | 4 mM (8 hr) | Surviving fraction calculated relative to untreated control. | [4] |
| HeLaS3 (Human Cervical Cancer) | Clonogenic Survival | 4 mM (8 hr) | Surviving fraction calculated relative to untreated control. | [4] |
Table 2: Radioprotective Effects of WR-1065
| Cell Line | WR-1065 Concentration | Radiation Dose | Endpoint | Protection Factor (PF) / Observation | Reference |
| AA8 (HR-proficient) | 4 mM (30 min) | 2 Gy (X-rays) | Cell Killing | Significant protection (P < 0.01) | [1] |
| CXR3 (HR-proficient) | 4 mM (30 min) | 2 Gy (X-rays) | Cell Killing | Significant protection (P < 0.01) | [1] |
| irs1SF (HR-deficient) | 4 mM (30 min) | 2 Gy (X-rays) | Cell Killing | No radioprotection (P > 0.1) | [1] |
| U87 (p53 wild-type Glioma) | 4 mM (30 min) | 0-10 Gy | Clonogenic Survival | PF = 2.4 | [12][13] |
| D54 (p53 wild-type Glioma) | 4 mM (30 min) | 0-10 Gy | Clonogenic Survival | PF = 1.9 | [12][13] |
| U251 (p53 mutant Glioma) | 4 mM (30 min) | 0-10 Gy | Clonogenic Survival | PF = 2.6 | [12][13] |
| A172 (p53 mutant Glioma) | 4 mM (30 min) | 0-10 Gy | Clonogenic Survival | PF = 2.8 | [12][13] |
| RKO36 (Human Colon Carcinoma) | 4 mM (30 min) | X-rays & Iron Ions | Clonogenic Survival | Significant radioprotection | [3] |
| RKO36 (Human Colon Carcinoma) | 40 µM (24 hr) | X-rays & Iron Ions | Clonogenic Survival | No significant immediate radioprotection | [3] |
Table 3: Effects of WR-1065 on Cellular Processes
| Cell Line | WR-1065 Concentration | Process Affected | Observation | Reference |
| CHO AA8 | 4 µM - 4 mM (30 min) | Topoisomerase IIα Activity | Reduced by 50% | [5][6] |
| CHO AA8 | 4 µM - 4 mM (30 min) | Topoisomerase IIα Phosphorylation | Decreased by 42% - 48% | [5][6] |
| CHO AA8 | 4 µM - 4 mM (30 min) | Cell Cycle | Accumulation of cells in G2 | [5][6] |
| HL-60 (Human Myeloid Leukemia) | Not specified | Radiation-induced Apoptosis (8 Gy) | Greatly reduced apoptosis at 24h | [10] |
| HL-60 (Human Myeloid Leukemia) | Not specified | Etoposide-induced Apoptosis (1 µM) | Greatly reduced apoptosis at 24h | [10] |
| RKO36 (Human Colon Carcinoma) | 40 µM (24 hr) | Delayed Genomic Instability | Significantly decreased instability | [3] |
Experimental Protocols
Preparation of WR-1065 Stock Solution
Materials:
-
WR-1065 dihydrochloride
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Immediately before use, dissolve WR-1065 dihydrochloride in sterile PBS to prepare a 1 M stock solution.[1]
-
Sterile filter the solution through a 0.22 µm filter.
-
The stock solution should be prepared fresh for each experiment due to the reactive nature of the thiol group.
General Cell Culture and Drug Treatment
Protocol:
-
Maintain the desired cell line in its appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For short-term, high-dose treatment, expose cells to a final concentration of 4 mM WR-1065 in culture medium for 30 minutes.[1][12][13]
-
For long-term, low-dose treatment, expose cells to a final concentration of 40 µM WR-1065 for 24 hours.[1][3]
-
For radioprotection studies, the WR-1065-containing medium is typically replaced with fresh, drug-free medium immediately before irradiation.[1][3]
-
Control samples should be treated with the vehicle (e.g., PBS) for the same duration.[1]
Clonogenic Cell Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment, assessing the long-term effect of the treatment on cell viability.[14]
Materials:
-
Treated and control cells
-
Trypsin-EDTA
-
Complete culture medium
-
100 mm culture dishes
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[1]
Protocol:
-
Following treatment (e.g., with WR-1065 and/or radiation), harvest the cells by trypsinization.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Plate a calculated number of cells (typically to yield 50-100 colonies per dish) into 100 mm culture dishes.
-
Incubate the dishes for 10-14 days to allow for colony formation.[1]
-
After the incubation period, remove the medium and wash the dishes with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies containing more than 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cytotoxicity Assay
This assay is used to determine the toxic effects of WR-1065 on cell proliferation.
Materials:
-
Cells to be tested
-
60 mm culture dishes
-
WR-1065
-
Complete culture medium
-
Crystal violet staining solution
Protocol:
-
Seed 100 cells per 60 mm dish and allow them to attach overnight.[1]
-
Add WR-1065 to the medium at final concentrations ranging from 0 to 10 mM.[1]
-
For short-term exposure, replace the drug-containing medium with fresh, drug-free medium after 30 minutes.[1]
-
Incubate the dishes for 7-10 days.[1]
-
Fix and stain the surviving colonies as described in the Clonogenic Cell Survival Assay.
-
Count the number of colonies and compare to the untreated control to determine cytotoxicity.
Apoptosis Assay by Fluorescence Microscopy
This method is used to assess the induction of apoptosis following treatment.[10]
Materials:
-
Treated and control cells
-
Fluorescent DNA-binding dyes (e.g., Hoechst 33342 and Propidium Iodide)
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips or in chamber slides.
-
Treat cells with WR-1065 and/or an apoptosis-inducing agent (e.g., radiation, etoposide).[10]
-
At the desired time point (e.g., 24 hours post-treatment), stain the cells with a combination of Hoechst 33342 (to visualize nuclear morphology) and Propidium Iodide (to identify dead cells).
-
Observe the cells under a fluorescence microscope.
-
Count the percentage of apoptotic cells, characterized by condensed chromatin and/or fragmented nuclei, in at least three different fields of view for each condition.
Signaling Pathways and Visualizations
WR-1065 influences several critical cellular signaling pathways. The diagrams below illustrate these interactions.
References
- 1. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Amifostine Thiol (WR-1065): Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of amifostine and its active thiol metabolite, WR-1065, in preclinical in vivo animal models. Amifostine is a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues.
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase, an enzyme abundant in the membranes of normal tissues, to its active, free thiol metabolite, WR-1065.[1] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and increased vascular permeability in these tissues compared to tumors.[1]
The primary cytoprotective mechanisms of WR-1065 include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents, thereby reducing oxidative stress and damage to DNA, proteins, and lipids.[2]
-
DNA Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing the fixation of DNA damage.[3]
-
Modulation of Signaling Pathways: WR-1065 can influence key cellular signaling pathways, including the activation of p53 through a c-Jun N-terminal kinase (JNK)-dependent mechanism, which can lead to cell cycle arrest and allow more time for DNA repair.[4]
Quantitative Data Summary
The following tables summarize typical amifostine dosages and their observed effects in various in vivo animal models. It is crucial to note that the optimal dose and administration route can vary significantly depending on the animal model, the cytotoxic agent, and the experimental endpoint.
Table 1: Amifostine Dosage for Radioprotection in Rodent Models
| Animal Model | Radiation Dose & Type | Amifostine Dose (mg/kg) | Administration Route & Timing | Observed Outcome |
| Mice | 4x6 Gy (fractionated) | 200-300 | Not specified | Significant protection, with 11 out of 18 mice surviving.[5] |
| Mice | Lethal whole-body irradiation | 13, 50, and 160 (daily) | Not specified | Allowed for 50% survival after total radiation doses of 20 Gy, 30 Gy, and 40 Gy, respectively.[5] |
| Mice | 13.5 Gy | Not specified | IP or Oral | Both routes were effective in decreasing nitroxide EPR signal decay, indicating similar bioavailability.[6] |
| Rats | 15.3 Gy (head and neck) | Not specified | IV or SC | Both routes protected against radiation-induced mucositis.[7] |
Table 2: Amifostine Dosage for Chemoprotection in Rodent Models
| Animal Model | Chemotherapeutic Agent | Amifostine Dose (mg/kg) | Administration Route & Timing | Observed Outcome |
| Mice | Cisplatin (20 mg/kg) | 200 | Not specified | Used as a positive control, demonstrated a protective role against cisplatin-induced renal injury. |
| Rats | Not specified | Not specified | Intraduodenal | A 20-30 fold increase in bioavailability was seen with succinic acid as an ion pair.[8] |
Experimental Protocols
Preparation of Amifostine for Injection
Amifostine is typically supplied as a sterile lyophilized powder.
Materials:
-
Amifostine for Injection, USP (e.g., 500 mg vial)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles (25-27 gauge for rodents)
Reconstitution Procedure:
-
Aseptically reconstitute a 500 mg vial of amifostine with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP. This yields a solution with a concentration of 50 mg/mL.[9][10][11]
-
Gently swirl the vial to ensure the powder is completely dissolved. Do not shake. [9]
-
The reconstituted solution should be clear and colorless. Visually inspect for any particulate matter before administration.[9]
-
For lower concentrations, the reconstituted solution can be further diluted with sterile 0.9% Sodium Chloride Injection, USP, to the desired final concentration (e.g., 5-40 mg/mL).[9]
Stability: The reconstituted solution (50 mg/mL) is stable for up to 5 hours at room temperature (approximately 25°C) or up to 24 hours when refrigerated (2°C to 8°C).[9][10][11]
Intraperitoneal (IP) Injection Protocol (Mice and Rats)
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-handed grip or a suitable restraint device may be necessary.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid injuring the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Briefly aspirate to ensure no blood or urine is drawn, then inject the amifostine solution.[9]
-
Timing: Administer amifostine 15-30 minutes prior to the cytotoxic insult. Some studies have utilized a 1-hour pre-treatment time.[9]
-
Dosage: Doses in the range of 75-214 mg/kg have been commonly used in rodent studies for both radioprotection and chemoprotection.[9]
Subcutaneous (SC) Injection Protocol (Mice and Rats)
-
Animal Restraint: Restrain the animal and lift the loose skin over the back of the neck or flank to form a "tent."
-
Injection Site: The area between the shoulder blades is a common and appropriate site for SC injections.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood, then inject the solution. A small bleb will form under the skin.[9]
-
Timing: Administer amifostine 15-30 minutes prior to the cytotoxic insult.[9]
-
Dosage: Doses ranging from 25 mg/kg to 300 mg/kg have been reported for radioprotection studies in mice.[9]
Oral Gavage Protocol (Mice and Rats)
While less common due to lower bioavailability, oral formulations are under investigation.[9]
-
Animal Restraint: Securely restrain the animal to prevent head movement.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the last rib to ensure the correct tube length. Gently insert the gavage needle into the esophagus and down to the stomach.
-
Administration: Slowly administer the amifostine solution.
-
Timing: Oral administration generally requires a longer pre-treatment time, for example, 1 hour before irradiation.[9]
-
Dosage: Higher doses, such as 300 mg/kg, have been used in studies with specialized nano-formulations.[12]
Visualizations
Caption: Amifostine activation and its primary mechanisms of cytoprotection.
Caption: General experimental workflow for in vivo amifostine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Narrow Amifostine Dose Windows Define Radioprotection Outcome, Following Fractionated Whole-body Irradiation of Mice | In Vivo [iv.iiarjournals.org]
- 6. Oral administration is as effective as intraperitoneal administration of amifostine in decreasing nitroxide EPR signal decay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Ion-pair strategy for enabling amifostine oral absorption: rat in situ and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amifostine: Package Insert / Prescribing Information [drugs.com]
- 11. globalrph.com [globalrph.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: Quantification of Amifostine's Active Thiol Metabolite (WR-1065) by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (WR-2721) is a cytoprotective prodrug used to mitigate the toxic side effects of chemotherapy and radiotherapy.[1][2] In vivo, amifostine is dephosphorylated by alkaline phosphatase to its active and pharmacologically crucial thiol metabolite, WR-1065.[1][2][3] This free thiol is responsible for scavenging free radicals and protecting normal tissues.[1] Accurate quantification of WR-1065 in biological matrices is essential for pharmacokinetic studies and for understanding the efficacy of amifostine treatment. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of WR-1065.
Principle
This method utilizes pre-column derivatization of the thiol group of WR-1065 to enable sensitive and specific detection by UV spectrophotometry. The sulfhydryl group is first alkylated with iodoacetic acid (IAA) to prevent disulfide bond formation. Subsequently, the primary amine is derivatized with o-phthaldialdehyde (OPA) to form a highly fluorescent and UV-absorbent isoindole derivative.[1][3][4][5] The derivatized analyte is then separated by reversed-phase HPLC and quantified.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated HPLC-UV method for WR-1065 quantification in human plasma.[1][3][4][5]
| Parameter | Value |
| Analyte | WR-1065 (Amifostine Thiol) |
| Internal Standard | Cysteine |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.993 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Analytical Recovery | ~90% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
| Retention Time (WR-1065) | ~8.2 min |
| Retention Time (Amifostine) | ~10.5 min |
| Retention Time (Cysteine) | ~13.9 min |
Experimental Protocols
Reagents and Materials
-
Amifostine (WR-2721) and WR-1065 standards
-
Cysteine (Internal Standard)
-
Iodoacetic Acid (IAA)
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol (2-ME)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Sodium borate
-
Perchloric acid
-
Human plasma (drug-free)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Eurosphere Performance RP-18e, 100 x 4.6 mm)[1][4][5]
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.03 M phosphate buffer (pH 2.7) and methanol (60:40 v/v).[1][4][5] Filter and degas before use.
-
IAA Solution (0.8 M): Dissolve iodoacetic acid in 0.1 M sodium borate buffer (pH 10.5).
-
OPA Reagent: Prepare the OPA derivatizing reagent as required for your specific assay conditions. This typically involves dissolving OPA in a suitable buffer containing a reducing agent like 2-mercaptoethanol.
-
Standard Stock Solutions: Prepare stock solutions of WR-1065 and cysteine in a suitable solvent (e.g., 0.05 M HCl).
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of WR-1065 and a fixed concentration of the internal standard.
Sample Preparation
-
Protein Precipitation: To 1 mL of plasma sample (or calibration standard), add an equal volume of cold perchloric acid to precipitate proteins. Vortex and centrifuge.
-
Alkylation: Transfer 40 µL of the supernatant to a clean microcentrifuge tube. Add 100 µL of 0.8 M IAA solution and 240 µL of 0.1 M sodium borate buffer (pH 11.5). Incubate for 30 seconds at room temperature.[1]
-
Derivatization: Add 40 µL of the OPA reagent to the mixture. After 3 minutes of incubation at room temperature, the sample is ready for injection.[1]
HPLC Analysis
-
Column: Eurosphere Performance RP-18e (100 x 4.6 mm) or equivalent.[1][4][5]
-
Mobile Phase: 0.03 M Phosphate Buffer (pH 2.7) : Methanol (60:40 v/v).[1][4][5]
-
Injection Volume: 100 µL.[1]
-
Run Time: Approximately 15 minutes.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the quantification of Amifostine's active thiol metabolite, WR-1065, using HPLC with pre-column derivatization.
Caption: HPLC workflow for WR-1065 quantification.
Discussion
The described HPLC method with pre-column derivatization offers a sensitive, reproducible, and robust approach for the quantification of WR-1065 in biological matrices like human plasma.[1][3][4][5] The simple extraction procedure and rapid derivatization reaction make it suitable for high-throughput analysis in pharmacokinetic studies.[1] The method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.[1][3][5] Alternative methods, such as HPLC with electrochemical detection, can also be employed for the direct analysis of thiols, which may offer advantages in terms of reduced sample preparation complexity.[6] The choice of method will depend on the specific requirements of the study and the available instrumentation.
References
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - R Discovery [discovery.researcher.life]
- 6. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of WR-1065 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR-1065, the active thiol metabolite of the cytoprotective agent amifostine (WR-2721), plays a crucial role in protecting normal tissues from the toxic effects of radiation and chemotherapy. Accurate quantification of WR-1065 in biological matrices is essential for pharmacokinetic studies, dose optimization, and understanding its mechanism of action. This document provides a detailed application note and protocol for the analysis of WR-1065 in biological samples, primarily plasma and blood, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, overcoming the limitations of older techniques.[1]
The conversion of amifostine to its active metabolite WR-1065 is a critical step for its cytoprotective effects. This process, primarily mediated by alkaline phosphatase, is depicted in the following pathway:
Caption: Metabolic activation of Amifostine to WR-1065.
Experimental Protocols
This section details the methodologies for the quantification of WR-1065 in biological samples, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
Due to the reactive nature of the thiol group in WR-1065, proper sample handling and preparation are critical to ensure its stability and accurate measurement. Derivatization of the thiol group is often employed to enhance stability and improve chromatographic and mass spectrometric properties.
a. Materials and Reagents:
-
WR-1065 standard
-
Internal Standard (IS): A stable isotope-labeled WR-1065 (e.g., WR-1065-d4) is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variability in sample processing. If unavailable, a structural analog can be considered.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH)
-
Derivatizing agent: e.g., ThioGlo3 or o-phthalaldehyde (OPA)
-
Protein precipitation agent: e.g., ice-cold 10% (w/v) trichloroacetic acid (TCA) or acetonitrile.
b. Protocol for Plasma/Blood Sample Preparation:
-
Sample Collection: Collect blood samples in EDTA-containing tubes and immediately place them on ice to minimize oxidation of WR-1065.
-
Protein Precipitation: To 100 µL of plasma or whole blood, add 200 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (if required):
-
Using ThioGlo3: Adjust the pH of the supernatant to ~7.5 with ammonium hydroxide. Add an excess of ThioGlo3 solution and incubate at room temperature in the dark for 15 minutes.
-
Using OPA: The sample preparation involves alkylation of the free sulfhydryl group with iodoacetic acid followed by derivatization with OPA.
-
-
Final Preparation: Acidify the sample with a small volume of formic acid to a final concentration of 0.1% before injection into the LC-MS/MS system.
The overall experimental workflow for the LC-MS/MS analysis of WR-1065 is illustrated below:
Caption: Experimental workflow for WR-1065 analysis.
LC-MS/MS Conditions
a. Liquid Chromatography (LC):
A UPLC system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold for a short period, and then return to initial conditions for equilibration. The specific gradient should be optimized for the best separation of WR-1065 and the internal standard from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
b. Mass Spectrometry (MS):
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These need to be optimized for the specific instrument. The precursor ion will be the [M+H]+ of derivatized or underivatized WR-1065. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
-
Procedure for MRM Optimization:
-
Infuse a standard solution of the WR-1065 derivative (or native compound) directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to determine the mass-to-charge ratio (m/z) of the precursor ion.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-product ion transitions for quantification (quantifier) and confirmation (qualifier).
-
-
-
MS Parameters: Source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage, as well as compound-dependent parameters like collision energy, should be optimized to achieve the maximum signal intensity for each MRM transition.
Quantitative Data Summary
The following tables summarize the quantitative data for WR-1065 analysis from various published methods. It is important to note that the methodologies, including sample preparation and analytical instrumentation, differ between studies, which can affect the reported values.
Table 1: Method Validation Parameters for WR-1065 Analysis
| Parameter | Method | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity, Accuracy, Precision | HPLC-Fluorescence | Human Blood | Not Specified | 20 nM | < 3.2% error | < 8.7% | [2] |
| Linearity, Accuracy, Precision | UPLC-MS/MS | Rat Plasma | Not Specified | 7.4 nM | Not Specified | Not Specified | [1] |
Table 2: Pharmacokinetic Parameters of WR-1065
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Rat | Intravenous | 10 mg/kg | - | - | - | - | [1] |
| Rat | Direct Jejunal Injection | 10 mg/kg | - | - | - | 61.5 | [1] |
Note: Cmax, Tmax, and AUC values were not explicitly provided in the abstract of the cited reference.
Conclusion
The LC-MS/MS method described provides a robust and highly sensitive approach for the quantification of WR-1065 in biological samples. Proper sample handling, including immediate cooling and protein precipitation, is crucial for accurate results. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality. While specific MS/MS parameters require optimization for each instrument, the provided protocol offers a comprehensive framework for developing and validating a reliable analytical method for WR-1065. This will enable researchers and clinicians to conduct precise pharmacokinetic and pharmacodynamic studies, ultimately contributing to the improved clinical use of amifostine.
References
- 1. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Amifostine Thiol to Protect Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a phosphorylated aminothiol, serves as a critical cytoprotective agent, shielding hematopoietic stem cells (HSCs) from the damaging effects of chemotherapy and radiation.[1][2] This organic thiophosphate is a prodrug that undergoes dephosphorylation in tissues to its active free thiol metabolite, WR-1065.[2][3] This conversion is catalyzed by alkaline phosphatase, which is more active in normal tissues than in many tumor tissues, providing a degree of selectivity in its protective effects.[2][3] The active thiol then acts as a potent scavenger of free radicals and can bind to reactive metabolites of cytotoxic drugs, thereby protecting DNA and other cellular components from damage.[2][3][4]
These application notes provide a comprehensive overview of the use of amifostine in the protection of hematopoietic stem cells, including its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Mechanism of Action
Amifostine exerts its protective effects on hematopoietic stem cells through a multi-faceted mechanism. The primary steps involve:
-
Selective Uptake and Activation: Amifostine is preferentially taken up by normal tissues.[5]
-
Dephosphorylation: In the tissue, it is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065.[3]
-
Cytoprotection: WR-1065 provides protection through several pathways:
-
Free Radical Scavenging: It directly scavenges reactive oxygen species generated by radiation and some chemotherapeutic agents.[3]
-
DNA Protection: It can donate a hydrogen atom to repair damaged DNA and reduce DNA platination by agents like cisplatin.[3][4]
-
Cell Cycle Modulation: It can influence cell cycle progression, potentially allowing more time for DNA repair.[4][6]
-
Gene Expression and Enzyme Modulation: It has been shown to affect redox-sensitive transcription factors and enzymatic activity.[4]
-
Data Presentation
In Vitro Protection of Hematopoietic Progenitors
The following tables summarize the protective effects of amifostine against various cytotoxic agents and radiation in in vitro assays.
Table 1: Protection of Hematopoietic Progenitors from Chemotherapy
| Cell Type | Cytotoxic Agent | Amifostine Concentration | Protective Effect | Reference |
| PBMC-derived CFU | Etoposide | Not Specified | Protection observed | [6][7] |
| PBMC-derived CFU | Carboplatin | Not Specified | Protection observed | [6][7] |
| PBMC-derived CFU | Taxotere | Not Specified | Protection observed | [6][7] |
| PB CD34+ cells | Etoposide | Not Specified | Protection observed | [6] |
| PB CD34+ cells | Carboplatin | Not Specified | Protection observed | [6] |
| Bone Marrow Mononuclear Cells (CFU-GEMM) | Daunorubicin | 500 µmol/L | 1.29- to 9.57-fold increased recovery | [8] |
| Bone Marrow Mononuclear Cells (CFU-GEMM) | Mitoxantrone | 500 µmol/L | 1.29- to 9.57-fold increased recovery | [8] |
| Bone Marrow Mononuclear Cells (CFU-GEMM) | Paclitaxel | 500 µmol/L | 1.29- to 9.57-fold increased recovery | [8] |
| Bone Marrow Mononuclear Cells (BFU-E) | Doxorubicin | 500 µmol/L | 3.4- to 65-fold greater colony recovery | [8] |
| Bone Marrow Mononuclear Cells (BFU-E) | Mitoxantrone | 500 µmol/L | 3.4- to 65-fold greater colony recovery | [8] |
| Bone Marrow Mononuclear Cells (BFU-E) | Paclitaxel | 500 µmol/L | 3.4- to 65-fold greater colony recovery | [8] |
| Bone Marrow Mononuclear Cells (BFU-E) | Cisplatin | 500 µmol/L | 3.4- to 65-fold greater colony recovery | [8] |
| Bone Marrow Mononuclear Cells (BFU-E) | Diaziquone | 500 µmol/L | 3.4- to 65-fold greater colony recovery | [8] |
Table 2: Radioprotection of Hematopoietic and Mesenchymal Progenitors
| Progenitor Cell Type | Radiation Dose | Amifostine Pretreatment | Protection Level | Reference |
| CFU-F | 100 cGy | Yes | 100% | [9] |
| CFU-F | 200 cGy | Yes | 100% | [9] |
| CFU-F | 400 cGy | Yes | 84% | [9] |
| BFU-E | Up to 200 cGy | Yes | 100% | [9] |
| CFU-GEMM | 200 cGy | Yes | 68% | [9] |
| CFU-GEMM | 400 cGy | Yes | 31% | [9] |
| CFU-GM | 100 cGy | Yes | 54% | [9] |
| CFU-GM | 200 cGy | Yes | 32% | [9] |
In Vivo and Clinical Observations
Clinical trials have demonstrated the hematoprotective effects of amifostine.[5] Pretreatment with amifostine has been shown to significantly increase the median nadir neutrophil count and reduce the duration of neutropenia in patients receiving cyclophosphamide.[5] In patients with ovarian cancer treated with cyclophosphamide and cisplatin, amifostine significantly decreased the incidence and duration of hospital stays for neutropenic fever.[5] Furthermore, amifostine has been shown to shorten the time to marrow engraftment and reduce the need for platelet transfusions and antibiotics following autologous bone marrow transplantation.[5][10]
Experimental Protocols
In Vitro Chemoprotection Assay
This protocol is a generalized procedure based on methodologies cited in the literature for assessing the protective effects of amifostine against chemotherapy-induced toxicity in hematopoietic progenitors.[6][8]
1. Cell Isolation:
-
Isolate bone marrow mononuclear cells (BM-MNCs) or peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
For enriched hematopoietic stem/progenitor cell populations, further purify CD34+ cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Amifostine Pre-treatment:
-
Resuspend the isolated cells in an appropriate culture medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM).
-
Divide the cells into control and experimental groups.
-
To the experimental group, add amifostine to a final concentration of 500 µM.[8] Incubate for 15 minutes at 37°C. The control group should be incubated in medium alone.
3. Chemotherapeutic Agent Exposure:
-
Wash the cells twice with fresh medium to remove extracellular amifostine.
-
Resuspend the cells and expose them to the desired concentration of the chemotherapeutic agent (e.g., etoposide, carboplatin, doxorubicin) for a specified duration (e.g., 1 to 6 hours) at 37°C.[6][8]
4. Colony-Forming Unit (CFU) Assay:
-
After exposure, wash the cells to remove the chemotherapeutic agent.
-
Plate the cells in a methylcellulose-based medium supplemented with appropriate cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.[8]
5. Data Analysis:
-
After incubation, score the number of colonies for each lineage under an inverted microscope.
-
Compare the colony numbers between the amifostine-treated and control groups to determine the protective effect.
-
Cell viability and apoptosis can be assessed at different time points using assays such as Trypan Blue exclusion, Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Radioprotection Model
This protocol outlines a general approach for evaluating the radioprotective effects of amifostine in a murine model.[11]
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the experiment.
2. Amifostine Administration:
-
Administer amifostine or a vehicle control to the mice. Administration can be via intravenous injection or orally if using a specific formulation like nanoparticles.[11] A typical dose for preclinical studies is around 200 mg/kg.[3]
3. Irradiation:
-
One hour after amifostine administration, expose the mice to a lethal or sub-lethal dose of whole-body gamma irradiation (e.g., 8-9 Gy) from a Cesium-137 source.[11]
4. Survival Study:
-
Monitor the mice daily for 30 days and record survival.[11]
5. Hematopoietic Progenitor Cell Survival:
-
At specified time points post-irradiation, euthanize a subset of mice from each group.
-
Harvest bone marrow from the femurs and tibias.
-
Perform a CFU assay as described in the in vitro protocol to determine the number of surviving hematopoietic progenitors.
6. Data Analysis:
-
Compare the 30-day survival rates between the amifostine-treated and control groups using Kaplan-Meier survival analysis.
-
Compare the number of hematopoietic progenitor colonies between the two groups to assess the level of bone marrow protection.
Conclusion
Amifostine is a valuable tool for protecting hematopoietic stem cells from the toxic effects of chemotherapy and radiation. Its mechanism of action, centered around the scavenging of free radicals and protection of DNA by its active thiol metabolite WR-1065, is well-supported by preclinical and clinical data. The protocols provided here offer a framework for researchers to investigate and utilize the cytoprotective properties of amifostine in various experimental settings. The consistent demonstration of its efficacy in preserving hematopoietic function underscores its importance in supportive care during cancer therapy.
References
- 1. Amifostine stimulates the formation of hematopoietic bone marrow progenitors from B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of amifostine on haematopoietic progenitors exposed to carboplatin and non-alkylating antineoplastic drugs: haematoprotection acts as a drug-specific progenitor rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of amifostine on haematopoietic progenitors exposed to carboplatin and non-alkylating antineoplastic drugs: haematoprotection acts as a drug-specific progenitor rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amifostine protects primitive hematopoietic progenitors against chemotherapy cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo manipulation of hematopoietic stem cells for transplantation: the potential role of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amifostine Thiol in 3D Cell Culture and Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifostine, a phosphorylated aminothiol prodrug, is a selective cytoprotective agent that shields normal tissues from the toxic effects of chemotherapy and radiation.[1][2][3][4][5] Its active thiol metabolite, WR-1065, is generated through dephosphorylation by alkaline phosphatase, an enzyme more abundant in the capillaries of normal tissues than in tumors.[2][6] This differential activation allows for targeted protection. WR-1065 exerts its effects primarily by scavenging free radicals, particularly highly reactive hydroxyl radicals, and by donating a hydrogen atom to repair damaged DNA.[1][2][4]
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer more physiologically relevant models compared to traditional 2D cultures by recapitulating the complex cell-cell and cell-matrix interactions of native tissues.[7] The application of amifostine and its active thiol, WR-1065, in these advanced models holds significant promise for studying cytoprotective mechanisms, evaluating drug toxicity, and developing novel therapeutic strategies. These models can be instrumental in assessing the selective protection of healthy tissue organoids from chemotherapy-induced damage while evaluating the impact on tumor spheroids or organoids.
Mechanism of Action of Amifostine Thiol (WR-1065)
Amifostine is administered as an inactive prodrug. Its activation and subsequent protective actions are summarized in the signaling pathway below.
Caption: Amifostine activation and cytoprotective pathway.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings in 2D and in vivo models, adapted for a 3D context. These tables are for illustrative purposes and actual results may vary depending on the specific model and experimental conditions.
Table 1: Effect of WR-1065 on Cell Viability in Normal and Tumor Spheroids Treated with Cisplatin.
| Treatment Group | Normal Spheroid Viability (%) | Tumor Spheroid Viability (%) |
| Control (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| Cisplatin (5 µM) | 45 ± 3.9 | 52 ± 4.1 |
| WR-1065 (2 mM) + Cisplatin (5 µM) | 85 ± 6.1 | 55 ± 3.7 |
| WR-1065 (2 mM) | 98 ± 4.5 | 97 ± 5.0 |
Table 2: Modulation of Apoptosis and Oxidative Stress by WR-1065 in Intestinal Organoids Exposed to 5-Fluorouracil (5-FU).
| Treatment Group | Caspase-3 Activity (Fold Change) | Reactive Oxygen Species (ROS) Level (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 |
| 5-FU (1 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| WR-1065 (2 mM) + 5-FU (1 µM) | 1.5 ± 0.2 | 1.3 ± 0.3 |
| WR-1065 (2 mM) | 1.1 ± 0.1 | 1.0 ± 0.2 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytoprotective effects of amifostine's active thiol, WR-1065, in 3D cell culture models.
Caption: General workflow for cytoprotection studies.
Protocol 1: Formation of Tumor Spheroids and Normal Tissue Organoids
Objective: To generate 3D spheroids from cancer cell lines and organoids from normal tissue for cytoprotection studies.
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Normal tissue stem cells or primary cells
-
Appropriate cell culture medium (e.g., DMEM/F12, advanced DMEM/F12)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Basement membrane matrix (e.g., Matrigel®)
-
Ultra-low attachment 96-well plates
-
Organoid growth factors (specific to tissue type)
Procedure for Spheroid Formation (Liquid Overlay Technique):
-
Harvest and count cancer cells, then resuspend in culture medium to a final concentration of 2.5 x 10⁴ cells/mL.
-
Add 200 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate at 37°C, 5% CO₂. Spheroids should form within 24-72 hours.
-
Change medium every 2-3 days by carefully aspirating 100 µL of old medium and adding 100 µL of fresh medium.
Procedure for Organoid Formation:
-
Isolate primary cells or stem cells from the tissue of interest following established protocols.
-
Resuspend the cell pellet in a cold basement membrane matrix at a density of 1 x 10⁵ cells/mL.
-
Dispense 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Gently add 500 µL of pre-warmed, tissue-specific organoid growth medium to each well.
-
Culture at 37°C, 5% CO₂, changing the medium every 2-3 days. Organoids will develop over 7-14 days.
Protocol 2: WR-1065 Cytoprotection Assay
Objective: To assess the ability of WR-1065 to protect normal organoids from chemotherapy-induced cytotoxicity while not protecting tumor spheroids.
Materials:
-
Established tumor spheroids and normal organoids
-
WR-1065 (active thiol form of amifostine)
-
Chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)
-
Culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of WR-1065 in sterile PBS. It is recommended to prepare this fresh for each experiment.
-
For pre-treatment, add WR-1065 to the culture medium to a final concentration of 2 mM (concentration may need optimization).
-
Incubate the spheroids/organoids with WR-1065 for 2 hours at 37°C.[8]
-
After pre-treatment, add the chemotherapeutic agent to the desired final concentration directly to the wells containing WR-1065.
-
Include appropriate controls: vehicle-only, chemotherapy-only, and WR-1065-only.
-
Incubate for a further 48-72 hours.
-
Proceed to endpoint analysis using protocols for viability, apoptosis, or oxidative stress.
Protocol 3: Live/Dead Viability Staining of Spheroids and Organoids
Objective: To visually and quantitatively assess cell viability based on membrane integrity.
Materials:
-
Calcein-AM (stains live cells green)
-
Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (stains dead cells red)
-
PBS or appropriate assay buffer
Procedure:
-
Prepare a staining solution containing Calcein-AM (final concentration 1-2 µM) and PI/EthD-1 (final concentration 1-4 µM) in PBS or culture medium without phenol red.[9][10]
-
Carefully remove the culture medium from the wells containing spheroids/organoids.
-
Gently wash the spheroids/organoids once with warm PBS.
-
Add 100 µL (for 96-well plates) or 500 µL (for 24-well plates) of the staining solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
Image the spheroids/organoids using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantify the fluorescent area or intensity for each channel using image analysis software (e.g., ImageJ) to determine the ratio of live to dead cells.
Protocol 4: Caspase-3/7 Apoptosis Assay
Objective: To measure the activity of executioner caspases as an indicator of apoptosis.
Materials:
-
Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Hoechst 33342 or other nuclear counterstain
-
PBS
Procedure:
-
Prepare a working solution of the Caspase-3/7 reagent and a nuclear counterstain in PBS or serum-free medium according to the manufacturer's instructions.
-
Remove the culture medium and gently wash the spheroids/organoids with PBS.
-
Add the Caspase-3/7 working solution to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.[11]
-
Image using a fluorescence microscope or a high-content imaging system. Active caspase-3/7 will produce a green fluorescent signal, while the counterstain will label all nuclei (typically blue).
-
Quantify the number of green-positive cells relative to the total number of cells (blue nuclei) to determine the apoptotic index.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of oxidative stress within the 3D models.
Materials:
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)
-
Hoechst 33342
-
PBS or Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare a working solution of the ROS probe and nuclear counterstain in PBS or HBSS.
-
Remove the culture medium and wash the spheroids/organoids.
-
Add the probe solution to the wells and incubate for 30-60 minutes at 37°C.[12]
-
Wash the spheroids/organoids three times with PBS to remove excess probe.
-
Image immediately using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the ROS probe within the spheroid/organoid and normalize to the cell number (from the nuclear stain) or the total area.
Conclusion
The use of amifostine's active thiol, WR-1065, in 3D cell culture and organoid models provides a powerful platform for investigating mechanisms of cytoprotection in a physiologically relevant context. The protocols outlined here offer a framework for researchers to explore the selective protective effects of amifostine, with potential applications in drug discovery, toxicology screening, and the development of strategies to mitigate the side effects of cancer therapies. It is crucial to optimize parameters such as drug concentrations and incubation times for each specific cell model and experimental setup.
References
- 1. Protection of normal tissue from the cytotoxic effects of chemotherapy and radiation by amifostine: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of normal tissues from radiation and cytotoxic therapy: the development of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stem cell enriched-epithelial spheroid cultures for rapidly assaying small intestinal radioprotectors and radiosensitizers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoid In Situ Live-Dead Staining Experiment Guide [absin.net]
- 10. Assay establishment and validation of a high-throughput organoid-based drug screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
Application Notes and Protocols: WR-1065 for Protecting Intestinal Organoids from Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation is a cornerstone of cancer therapy, particularly for abdominal and pelvic malignancies. However, its efficacy is often limited by severe damage to surrounding healthy tissues, most notably the gastrointestinal tract. Radiation-induced intestinal injury can lead to debilitating side effects and interruptions in treatment. The development of effective radioprotectors is therefore a critical area of research.
WR-1065 is the active thiol metabolite of the FDA-approved radioprotective drug amifostine (Ethyol®).[1][2] Amifostine is a prodrug that is dephosphorylated by alkaline phosphatases, which are more abundant in normal tissues compared to tumors, to yield WR-1065.[2][3] This differential activation contributes to the selective protection of healthy tissues.[2][3] WR-1065 exerts its radioprotective effects through multiple mechanisms, including the scavenging of free radicals, induction of antioxidant enzymes like manganese superoxide dismutase (MnSOD), and modulation of DNA damage response pathways.[4][5]
Intestinal organoids, three-dimensional in vitro models derived from intestinal stem cells, have emerged as a powerful tool for studying radiation effects and testing radioprotective agents.[6][7] They recapitulate the complex architecture and cellular diversity of the intestinal epithelium, providing a more physiologically relevant system than traditional two-dimensional cell cultures.[6][8]
These application notes provide a comprehensive overview of the use of WR-1065 to protect intestinal organoids from radiation-induced damage. Detailed protocols for organoid culture, irradiation, and treatment with WR-1065 are provided, along with a summary of its mechanisms of action and relevant quantitative data.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and effects of WR-1065 in radioprotection studies.
Table 1: WR-1065 Concentrations and Treatment Conditions in In Vitro Studies
| Cell Type/Model | WR-1065 Concentration | Treatment Duration | Key Findings | Reference |
| RKO36 Human Colorectal Carcinoma Cells | 4 mM | 30 minutes before irradiation | Protected against cell death and chromosomal damage. | [4] |
| RKO36 Human Colorectal Carcinoma Cells | 40 µM | 30 minutes before irradiation | Did not protect against cell death but reduced delayed genomic instability. | [4] |
| J774 Cells | 0.4 µM | Pre-treatment | Protected from hydrogen peroxide-mediated lysosomal rupture and cell death. | [2] |
| HL-60 Myeloid Leukemia Cells | Not Specified | Pre-treatment | Reduced radiation-induced apoptosis. | [9] |
| Human TCBs | 9.5 µM and 18.7 µM | 72 hours | Did not significantly alter cell cycling (non-toxic doses). | [10] |
Table 2: Radioprotective Efficacy of WR-1065 and Related Compounds
| Model System | Radioprotective Agent | Dose | Endpoint | Protection/Dose Modification Factor (DMF) | Reference |
| Mouse Jejunum | WR-1065 | 400 mg/kg | DNA Single-Strand Breaks | PF: 1.13 - 1.28 | [11] |
| Mouse Jejunum | WR-1065 | 200 mg/kg | Crypt-Cell Survival | ~2.0 | [11] |
| Mouse Jejunum | WR-2721 (Amifostine) | 10 mg/mouse | Animal Survival (LD50/6) | DMF: 1.60 | [12] |
Signaling Pathways and Mechanisms of Action
WR-1065 protects intestinal cells from radiation through a multi-faceted approach involving direct and indirect mechanisms.
1. Free Radical Scavenging: As a thiol-containing compound, WR-1065 is a potent scavenger of free radicals generated by ionizing radiation, thereby reducing initial DNA damage.[4]
2. Induction of Antioxidant Enzymes: WR-1065 has been shown to increase the levels and activity of manganese superoxide dismutase (MnSOD), an important endogenous antioxidant enzyme that mitigates oxidative stress.[4][13]
3. Modulation of DNA Damage Response: WR-1065 can influence key signaling pathways involved in the cellular response to DNA damage. It has been reported to activate the Tip60 acetyltransferase, which can, in turn, modulate the activity of proteins like ATM and p53, although some protective effects appear to be independent of these specific pathways.[5]
4. Lysosomal Accumulation and Iron Chelation: Due to its basic nature, WR-1065 can accumulate within acidic lysosomes.[2] Inside these organelles, it may interact with 'loose' iron, preventing iron-catalyzed damage and subsequent cell death.[2]
Caption: Mechanism of WR-1065 radioprotection in intestinal cells.
Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture
This protocol is adapted from established methods for culturing human intestinal organoids.[8][14][15]
Materials:
-
Human intestinal crypts (commercially available or isolated from tissue)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex™)
-
IntestiCult™ Organoid Growth Medium (or equivalent complete medium)
-
Advanced DMEM/F-12
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture-treated plates
-
Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)
Procedure:
-
Thawing and Seeding Organoids: a. Thaw a cryovial of organoids in a 37°C water bath.[14] b. Transfer the contents to a 15 mL conical tube and add 9 mL of Advanced DMEM/F-12. c. Centrifuge at 200-500 x g for 5 minutes at 4°C.[14] d. Aspirate the supernatant, leaving the organoid pellet. e. Resuspend the pellet in an appropriate volume of cold Basement Membrane Matrix. f. Plate 50 µL domes of the organoid-matrix suspension into the center of pre-warmed 24-well plate wells.[14] g. Incubate at 37°C for 10-15 minutes to solidify the domes. h. Gently add 500 µL of complete organoid growth medium to each well.[14] i. Culture at 37°C, 5% CO2, changing the medium every 2-3 days.
-
Passaging Organoids: a. When organoids become large and dense (typically every 7-10 days), they should be passaged. b. Remove the medium from the wells. c. Add 1 mL of Gentle Cell Dissociation Reagent and incubate for 5-10 minutes at 37°C to break down the matrix. d. Mechanically disrupt the organoids by pipetting up and down. e. Transfer the suspension to a 15 mL conical tube and wash with Advanced DMEM/F-12. f. Centrifuge at 200-500 x g for 5 minutes. g. Resuspend the pellet in fresh Basement Membrane Matrix and re-plate as described in step 1.
Protocol 2: WR-1065 Treatment and Irradiation of Intestinal Organoids
This protocol outlines the procedure for treating established intestinal organoids with WR-1065 prior to irradiation.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
WR-1065 (N-(2-mercaptoethyl)-1,3-diaminopropane)
-
Sterile PBS or cell culture medium for dissolving WR-1065
-
Gamma irradiator (e.g., Cesium-137 source) or X-ray source
-
Fresh complete organoid growth medium
Procedure:
-
Preparation of WR-1065 Stock Solution: a. Prepare a stock solution of WR-1065 in sterile PBS or culture medium. For example, to make a 40 mM stock solution, dissolve the appropriate amount of WR-1065 powder. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Prepare working solutions by diluting the stock solution in complete organoid growth medium. Note: WR-1065 solutions should be prepared fresh for each experiment.
-
WR-1065 Pre-treatment: a. Select healthy, mature organoid cultures for the experiment. b. Aspirate the existing medium from the wells. c. Add 500 µL of complete organoid growth medium containing the desired concentration of WR-1065 (e.g., 40 µM to 4 mM) to the treatment group wells.[4] d. Add 500 µL of standard complete organoid growth medium to the control wells. e. Incubate the plates at 37°C for 30 minutes.[4][13]
-
Irradiation: a. Immediately following the 30-minute pre-treatment, transport the 24-well plates to the irradiator. b. Expose the plates to the desired dose of ionizing radiation (e.g., 2-15 Gy). Note: The optimal radiation dose will depend on the experimental goals and should be determined empirically. c. Sham-irradiate the control plates (place them in the irradiator for the same duration without turning on the source).
-
Post-Irradiation Culture and Analysis: a. After irradiation, carefully return the plates to the cell culture incubator. b. Aspirate the medium containing WR-1065 and replace it with 500 µL of fresh, drug-free complete organoid growth medium. c. Culture the organoids for the desired period (e.g., 24 hours to 7 days) to assess outcomes. d. Analyze the organoids for various endpoints, such as:
- Viability: Using assays like CellTiter-Glo®.
- Apoptosis: TUNEL staining or caspase-3/7 activity assays.
- Regenerative Capacity: Counting surviving and budding organoids (microcolony assay).[16]
- Gene and Protein Expression: qRT-PCR or Western blotting for markers of DNA damage (e.g., γH2AX), apoptosis (e.g., PUMA, cleaved caspase-3), and stemness (e.g., Lgr5).[16][17]
Caption: Experimental workflow for testing WR-1065 in intestinal organoids.
Conclusion
WR-1065 is a promising agent for the protection of intestinal tissue from radiation-induced damage. The use of intestinal organoids provides a robust and physiologically relevant platform for elucidating its mechanisms of action and optimizing its therapeutic potential. The protocols and data presented in these application notes offer a framework for researchers to investigate the radioprotective effects of WR-1065 and other novel compounds, ultimately contributing to the development of improved strategies for mitigating the side effects of radiation therapy.
References
- 1. Human Intestinal Organoids and Microphysiological Systems for Modeling Radiotoxicity and Assessing Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microalgae-based oral microcarriers for gut microbiota homeostasis and intestinal protection in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the radiation response and regenerative effects of mesenchymal stem cell-conditioned medium in an intestinal organoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FG-4592 protects the intestine from irradiation-induced injury by targeting the TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiretroviral activity of the aminothiol WR1065 against Human Immunodeficiency virus (HIV-1) in vitro and Simian Immunodeficiency virus (SIV) ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioprotection of mouse jejunum by WR-2721 and WR-1065: effects on DNA strand-break induction and rejoining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiation protection of murine intestine by WR-2721, 16,16-dimethyl prostaglandin E2, and the combination of both agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 15. Human Intestinal Organoid Culture Protocol [rndsystems.com]
- 16. Growth factors protect intestinal stem cells from radiation-induced apoptosis by suppressing PUMA through the PI3K/AKT/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of the regeneration of intestinal stem cells after irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Amifostine's Active Thiol Metabolite (WR-1065) to Modulate CRISPR/Cas9 Gene Editing Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has become an indispensable tool for targeted genome editing. The outcome of a CRISPR/Cas9 experiment is largely determined by the cellular DNA repair mechanisms that are active following the Cas9-induced double-strand break (DSB). The two primary pathways are Non-Homologous End Joining (NHEJ), an error-prone process that often results in insertions or deletions (indels) leading to gene knockouts, and Homology-Directed Repair (HDR), a precise mechanism that can be utilized for specific gene edits or insertions when a donor template is provided.
Amifostine, a cytoprotective agent, is metabolized in cells to its active free thiol, WR-1065. Research has demonstrated that WR-1065 can modulate DNA repair processes, specifically by suppressing Homologous Recombination (HR), the pathway underlying HDR.[1] This property presents a unique opportunity to influence the outcome of CRISPR/Cas9 gene editing experiments. By inhibiting the HDR pathway, WR-1065 can potentially channel the repair of Cas9-induced DSBs towards the NHEJ pathway, thereby enhancing the efficiency of gene knockout.
These application notes provide a comprehensive overview and detailed protocols for the use of WR-1065 in CRISPR/Cas9 gene editing workflows to intentionally favor NHEJ-mediated outcomes.
Principle of Action
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to its active metabolite, WR-1065.[2] WR-1065 is a potent cytoprotective agent and has been shown to disrupt and suppress hyper-recombination in response to DNA damage.[1] In the context of CRISPR/Cas9 gene editing, the introduction of WR-1065 is hypothesized to inhibit the HDR pathway, thereby increasing the relative frequency of the competing NHEJ pathway for the repair of Cas9-induced DSBs. This shift in DNA repair pathway choice is expected to lead to a higher proportion of indel mutations at the target locus, which is the desired outcome for gene knockout studies.
dot
Caption: Mechanism of WR-1065 in CRISPR/Cas9.
Quantitative Data Summary
The following table summarizes expected outcomes based on the known effects of modulating DNA repair pathways. Direct quantitative data for WR-1065 in CRISPR/Cas9 is an area of active research. The values presented are hypothetical and based on the principle of shifting the balance between NHEJ and HDR. For comparison, studies inhibiting the NHEJ pathway (e.g., with SCR7) have shown a 4 to 19-fold increase in HDR efficiency.[3][4] A similar magnitude of effect in the opposite direction is postulated for WR-1065.
| Parameter | Standard CRISPR/Cas9 (Control) | CRISPR/Cas9 + WR-1065 (Hypothetical) | Reference Principle |
| NHEJ Efficiency (Indel Formation) | Baseline | Increased (e.g., 2 to 8-fold) | Inhibition of a competing pathway enhances the other. |
| HDR Efficiency (Precise Editing) | Baseline | Decreased | WR-1065 is a known inhibitor of homologous recombination.[1] |
| Ratio of NHEJ to HDR | Varies by cell type and locus | Significantly Increased | Shifting the equilibrium of DNA repair pathway choice. |
| Off-Target Mutations | Baseline | Potentially Increased | NHEJ is an error-prone pathway.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of WR-1065
Objective: To determine the highest concentration of WR-1065 that can be used on the target cell line without causing significant cytotoxicity.
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
WR-1065 (2-((aminopropyl)amino)ethanethiol)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 48-72 hours).
-
WR-1065 Preparation: Prepare a stock solution of WR-1065 in sterile PBS. A fresh stock solution is recommended for each experiment.
-
Treatment: 24 hours after seeding, treat the cells with a serial dilution of WR-1065. A suggested starting range is 10 µM to 5 mM.[6] Include a vehicle-only control (PBS).
-
Incubation: Incubate the cells for a period that reflects the intended duration of exposure in the CRISPR experiment (e.g., 24 or 48 hours).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The optimal non-toxic concentration is the highest concentration that results in >90% cell viability.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout with WR-1065 Pre-treatment
Objective: To perform CRISPR/Cas9-mediated gene knockout in a mammalian cell line, with the addition of WR-1065 to enhance NHEJ-mediated indel formation.
Materials:
-
Target mammalian cell line cultured in antibiotic-free medium
-
Optimized non-toxic concentration of WR-1065 (from Protocol 1)
-
CRISPR/Cas9 components:
-
Cas9-expressing plasmid (e.g., pX458 with a GFP reporter)
-
sgRNA targeting the gene of interest, cloned into an appropriate vector
-
-
Transfection reagent suitable for the target cell line
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
High-fidelity DNA polymerase
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Seeding: Seed the target cells in 24-well plates at a density optimized for transfection.
-
WR-1065 Pre-treatment: 24 hours after seeding, replace the medium with fresh medium containing the pre-determined optimal non-toxic concentration of WR-1065. Include a control group with no WR-1065 treatment. Incubate for 24 hours.
-
Transfection:
-
Prepare the CRISPR/Cas9 plasmid DNA and transfection reagent complex according to the manufacturer's protocol.
-
After the 24-hour WR-1065 pre-treatment, remove the medium and transfect the cells with the CRISPR/Cas9 components.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
Cell Harvesting and Genomic DNA Extraction:
-
If using a reporter plasmid (e.g., GFP), enrich for transfected cells using fluorescence-activated cell sorting (FACS).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
Analysis of Gene Editing Efficiency:
-
Amplify the genomic region surrounding the target site by PCR.
-
Analyze the PCR products for the presence of indels. This can be done using methods such as:
-
T7 Endonuclease I (T7E1) assay: A simple method to detect mismatches in heteroduplex DNA.
-
Sanger sequencing with TIDE/ICE analysis: Computational tools to quantify indel frequencies from Sanger sequencing traces.
-
Next-Generation Sequencing (NGS): The most comprehensive method for quantifying on-target and off-target editing events.
-
-
-
Data Comparison: Compare the indel frequency in the WR-1065-treated group to the control group to determine the fold-increase in NHEJ efficiency.
dot
Caption: Experimental workflow for CRISPR knockout with WR-1065.
Troubleshooting and Considerations
-
High Cytotoxicity of WR-1065: If significant cell death is observed, reduce the concentration and/or the duration of the WR-1065 treatment. Re-run Protocol 1 to establish a new non-toxic concentration.
-
Low Indel Frequency: If the indel frequency is low in both the control and treated groups, optimize the CRISPR/Cas9 transfection efficiency. Ensure the sgRNA design is effective for the target locus.
-
No Enhancement of Indel Frequency: If WR-1065 treatment does not increase the indel frequency, consider increasing the concentration (if not limited by toxicity) or the duration of the pre-treatment. The effect of WR-1065 may be cell-type specific.
-
Off-Target Effects: A potential consequence of promoting the error-prone NHEJ pathway is an increase in off-target mutations. It is crucial to perform whole-genome sequencing or unbiased off-target analysis (e.g., GUIDE-seq, CIRCLE-seq) to assess the impact of WR-1065 on the specificity of CRISPR/Cas9 editing, especially for applications where off-target events are a major concern.
Conclusion
The use of amifostine's active thiol metabolite, WR-1065, presents a novel strategy to modulate the outcomes of CRISPR/Cas9 gene editing. By suppressing the HDR pathway, WR-1065 can be a valuable tool for researchers aiming to enhance the efficiency of gene knockout through the promotion of NHEJ. The protocols provided herein offer a framework for the implementation of this approach. Careful optimization and thorough analysis of both on-target and off-target editing events are essential for the successful application of this method. Further research is warranted to fully elucidate the quantitative effects and the broader applicability of WR-1065 in various cell types and for different genomic loci.
References
- 1. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epigenie.com [epigenie.com]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining for Amifostine Thiol Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifostine, a cytoprotective agent, is an organic thiophosphate prodrug.[1][2] In clinical applications, it is used to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues.[2][3][4][5][6][7] The selectivity of Amifostine's protective effects is attributed to the differential expression of alkaline phosphatase, an enzyme abundant in the endothelium of normal tissues but less so in tumor tissues.[1][4][7][8][9] Alkaline phosphatase dephosphorylates the inactive prodrug Amifostine into its active free thiol metabolite, WR-1065.[1][4][5][7][8][9] This active thiol is then taken up by cells, where it exerts its cytoprotective effects primarily through the scavenging of free radicals, hydrogen donation to repair DNA radicals, and induction of cellular hypoxia.[4][6][8][9]
Visualizing the intracellular accumulation of the active thiol, WR-1065, is crucial for understanding its pharmacodynamics and for the development of new cytoprotective agents. This application note provides a detailed protocol for staining and visualizing the uptake of Amifostine's active thiol in cells using a fluorescent probe, ThiolTracker™ Violet. This probe is highly reactive with thiols, making it a suitable tool for indicating the intracellular presence of WR-1065 and the overall reduced glutathione (GSH) levels.[10][11]
Signaling Pathway of Amifostine Action
The mechanism of Amifostine's action, from administration to cellular protection, involves several key steps. The following diagram illustrates this pathway.
Figure 1: Amifostine Activation and Cytoprotective Pathway.
Experimental Protocols
Principle
This protocol describes the use of ThiolTracker™ Violet, a cell-permeant fluorescent dye that reacts with free thiols, to visualize the uptake of Amifostine's active metabolite, WR-1065. Upon entering the cell, WR-1065 contributes to the intracellular thiol pool, which can be detected by the increase in fluorescence signal from ThiolTracker™ Violet. This method allows for the qualitative and semi-quantitative assessment of Amifostine thiol uptake via fluorescence microscopy or high-content imaging.[10][11]
Materials
-
Amifostine
-
Alkaline Phosphatase (optional, for pre-activation of Amifostine in vitro)
-
ThiolTracker™ Violet (Thermo Fisher Scientific, Cat. No. T10095 or similar)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium (DPBS-C/M)
-
DPBS without calcium and magnesium
-
Cell culture medium appropriate for the cell line
-
Adherent cells (e.g., HeLa, U-2 OS) plated in 96-well plates or on coverslips
-
Formaldehyde (3-4% in DPBS), for fixation (optional)
-
Fluorescence microscope with appropriate filters for DAPI/Violet channel
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for staining intracellular thiols following Amifostine treatment.
Figure 2: Experimental Workflow for Thiol Staining.
Detailed Protocol
1. Preparation of Reagents
-
ThiolTracker™ Violet Stock Solution (20 mM): Prepare the stock solution by dissolving the contents of the vial in anhydrous DMSO. Pipetting up and down can aid in dissolution.[12] This stock solution should be used immediately or aliquoted and stored at ≤–20°C, protected from light and moisture.
-
ThiolTracker™ Violet Working Solution (10-20 µM): Just before use, dilute the 20 mM stock solution into pre-warmed (37°C) DPBS-C/M to the desired final concentration.[12][13] For a 20 µM working solution, dilute 1 µL of the 20 mM stock into 1 mL of DPBS-C/M. The optimal concentration may vary depending on the cell line and should be determined empirically.[10]
-
Amifostine Treatment Solution: Prepare the desired concentrations of Amifostine in the appropriate cell culture medium. For experiments requiring pre-activation, Amifostine can be incubated with alkaline phosphatase before being added to the cells.
2. Cell Seeding
-
Seed adherent cells in a 96-well clear-bottom imaging plate or on glass coverslips in a multi-well plate.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator to reach approximately 70-80% confluency.
3. Amifostine Treatment
-
Remove the culture medium from the cells.
-
Add the Amifostine treatment solution to the cells. Include appropriate controls, such as vehicle-only treated cells.
-
Incubate for the desired period to allow for Amifostine uptake and conversion to WR-1065.
4. Staining Procedure
-
Following the Amifostine treatment, carefully remove the treatment solution.
-
Rinse the cells twice with 100 µL of pre-warmed DPBS-C/M per well of a 96-well plate.[12][13]
-
Add 100 µL of the pre-warmed ThiolTracker™ Violet working solution to each well.[12]
-
Incubate the plate for 30 minutes at 37°C in a cell culture incubator.[12][13]
-
Remove the staining solution and replace it with a suitable buffer or medium for imaging (e.g., DPBS-C/M).[12]
5. Imaging
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for ThiolTracker™ Violet (approximate excitation/emission maxima: 404/526 nm).[12][13]
-
Acquire images using consistent settings for all experimental conditions to allow for comparative analysis.
6. Optional Formaldehyde Fixation
-
After removing the ThiolTracker™ Violet working solution, add 100 µL of 3-4% formaldehyde in DPBS to each well.
-
Incubate at room temperature for 30 minutes in a fume hood.[12]
-
Remove the formaldehyde solution and rinse the cells twice with DPBS.
-
The cells are now fixed and can be imaged.
Data Presentation
The following table summarizes the key quantitative parameters for using ThiolTracker™ Violet for the detection of intracellular thiols.
| Parameter | Value | Reference |
| Stock Solution Concentration | 20 mM in DMSO | [12] |
| Working Concentration (Imaging) | 10-20 µM | [10][12][13] |
| Working Concentration (Flow Cytometry) | 10 µM | [12] |
| Incubation Time | 30 minutes | [12][13] |
| Incubation Temperature | 37°C | [12] |
| Excitation Maximum | ~404 nm | [12][13] |
| Emission Maximum | ~526 nm | [12][13] |
Discussion and Considerations
-
Specificity: ThiolTracker™ Violet reacts with all free thiols, including glutathione (GSH), which is the most abundant intracellular non-protein thiol.[10][11][14] Therefore, the observed fluorescence signal represents the total intracellular thiol pool. An increase in fluorescence upon Amifostine treatment can be interpreted as an increase in the total thiol concentration, contributed by the uptake of WR-1065.
-
Controls: It is essential to include proper controls in the experiment. A vehicle-treated control group will establish the baseline thiol level. A positive control, such as treatment with a known thiol-containing compound like N-acetylcysteine, can validate the staining procedure.
-
Cell Health: Detachment of cells after staining may indicate cytotoxicity due to the dye concentration or incubation time.[12] Optimization of these parameters for each specific cell line is recommended.
-
Thiol-Free Buffers: Since ThiolTracker™ Violet is a thiol-reactive dye, it is important to use thiol-free buffers during the labeling process to avoid background signal.[13]
-
Quantitative Analysis: For a more quantitative analysis, fluorescence intensity per cell can be measured using image analysis software. This allows for a statistical comparison between different treatment groups. High-content analysis platforms can automate this process for high-throughput screening.[10]
References
- 1. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 7. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. CytoBiologies-Assay Kits-InCellGene LLC.-CellLines,Biomedicine reasearch Product,Cell Biology,Cell Culture,293T Cell,Media [incellgene.com]
- 14. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Thiol Effects of Amifostine on Single-Cell RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a cytoprotective agent, is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of reactive oxygen species, and it plays a significant role in protecting normal tissues from the damaging effects of chemotherapy and radiation.[1][2] The mechanism of action involves the modulation of DNA repair pathways, scavenging of free radicals, and alteration of gene expression.[1][3][4] Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool in drug discovery and development, offering high-resolution insights into cellular heterogeneity and drug response mechanisms.[5][6][7][8][9] Understanding the impact of amifostine at the single-cell level can provide crucial information on its cell-type-specific protective effects and potential off-target impacts.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of amifostine's active thiol, WR-1065, on gene expression using scRNA-seq.
Putative Effects of Amifostine Thiol (WR-1065) on scRNA-seq
The introduction of a thiol-containing compound like WR-1065 into a scRNA-seq workflow may have several effects that researchers should consider:
-
Gene Expression Profile Alterations: The primary biological effect of WR-1065 is the modulation of gene expression, particularly genes involved in stress response, DNA repair, and cell cycle regulation.[3][10] scRNA-seq can elucidate which cell populations are most affected and the specific transcriptional changes that occur.
-
Impact on Cell Viability: Amifostine is designed to be cytoprotective for normal cells.[2] This could lead to improved cell viability during the single-cell isolation process, potentially reducing stress-induced transcriptional artifacts.
-
Potential for Chemical Interference: The free thiol group in WR-1065 could potentially interact with enzymes used in the scRNA-seq library preparation, such as reverse transcriptase. While not documented, this could theoretically impact the efficiency and fidelity of the reaction. Including appropriate controls is crucial to assess this.
Data Presentation: Summary of Known and Expected Effects
The following tables summarize the known effects of amifostine on cellular processes and the expected considerations for scRNA-seq experiments.
Table 1: Summary of Known Quantitative Effects of Amifostine/WR-1065
| Parameter | Effect | Cell/System Type | Reference |
| Cell Survival | Increased survival following radiation | HR-proficient mammalian cells | [1] |
| Homologous Recombination | Decreased in response to DNA damage | Mammalian cells | [1] |
| Gene Expression | Dampening of radiation-related gene activity | Mouse splenic tissue | [11][12] |
| Apoptosis-Related Genes | Synergistic or additive suppression | Human microvascular endothelial cells | [13] |
Table 2: Expected or Hypothesized Impact of WR-1065 on scRNA-seq Metrics
| scRNA-seq Metric | Expected/Hypothesized Impact | Rationale | Recommended Control/Action |
| Cell Viability | Increase | Cytoprotective nature of WR-1065. | Compare viability of treated vs. untreated cells before loading on the scRNA-seq platform. |
| RNA Integrity (RIN) | No significant change or slight increase | Protection from cellular stress might reduce RNA degradation. | Measure RIN scores for bulk-treated vs. untreated samples. |
| Library Complexity | No significant change or slight increase | Higher cell viability could lead to more robust libraries. | Compare the number of unique molecular identifiers (UMIs) and genes detected per cell. |
| Reverse Transcription Efficiency | Potential for slight inhibition | The thiol group could interact with the reverse transcriptase active site. | Include a no-drug control and consider a spike-in RNA control with a known sequence. |
| Gene Expression Bias | Possible, but unlikely to be global | Unlikely to have a sequence-specific effect, but could influence the capture of certain transcripts if RT is affected. | Compare global gene expression profiles with bulk RNA-seq data from the same samples. |
Experimental Protocols
This section provides detailed protocols for treating cells with WR-1065 and proceeding with a standard scRNA-seq workflow.
Protocol 1: Short-Term WR-1065 Treatment of Cultured Cells for scRNA-seq
Objective: To assess the acute transcriptional effects of WR-1065 at the single-cell level.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
WR-1065 (prepare a 1 M stock solution in sterile PBS immediately before use)
-
Sterile phosphate-buffered saline (PBS)
-
Standard single-cell dissociation reagents (e.g., TrypLE)
-
Cell strainer (40 µm)
-
Hemocytometer or automated cell counter
-
Reagents and consumables for your chosen scRNA-seq platform (e.g., 10x Genomics)
Procedure:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
WR-1065 Preparation: Immediately before use, dilute the 1 M WR-1065 stock solution in pre-warmed complete cell culture medium to a final concentration of 4 mM.
-
Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the 4 mM WR-1065 containing medium to the cells.
-
For the control group, add fresh medium without WR-1065.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator.
-
-
Cell Harvest and Dissociation:
-
After incubation, aspirate the medium.
-
Wash the cells once with sterile PBS.
-
Add an appropriate volume of a gentle dissociation reagent (e.g., TrypLE) and incubate until cells detach.
-
Neutralize the dissociation reagent with culture medium.
-
Gently pipette to create a single-cell suspension.
-
-
Cell Washing and Counting:
-
Pass the cell suspension through a 40 µm cell strainer into a new conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS with 0.04% BSA.
-
Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.
-
-
scRNA-seq Library Preparation:
-
Proceed immediately with the library preparation protocol for your chosen scRNA-seq platform, loading the desired number of cells.
-
Protocol 2: Continuous Low-Dose WR-1065 Treatment of Cultured Cells for scRNA-seq
Objective: To investigate the effects of prolonged, low-dose exposure to WR-1065 on the single-cell transcriptome.
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
WR-1065 Preparation: Dilute the 1 M WR-1065 stock solution in pre-warmed complete cell culture medium to a final concentration of 40 µM.
-
Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the 40 µM WR-1065 containing medium to the cells.
-
For the control group, add fresh medium without WR-1065.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator.
-
-
Cell Harvest, Washing, and scRNA-seq:
-
Follow steps 4-6 from Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Amifostine Cytoprotection.
Caption: Experimental Workflow for scRNA-seq with Amifostine.
Data Analysis Considerations
When analyzing scRNA-seq data from amifostine-treated samples, consider the following:
-
Quality Control: Pay close attention to differences in cell viability, mitochondrial gene content, and the number of genes/UMIs per cell between the treated and control groups.
-
Cell Type Annotation: Use canonical marker genes to identify cell populations and assess if amifostine treatment leads to changes in cell type proportions.
-
Differential Gene Expression: Perform differential expression analysis within each cell type to identify genes and pathways that are significantly altered by WR-1065 treatment.
-
Trajectory and Pseudotime Analysis: If studying a dynamic process (e.g., response to a stressor), these analyses can reveal how amifostine alters cellular trajectories.
By following these protocols and considerations, researchers can effectively utilize scRNA-seq to gain a deeper, single-cell resolution understanding of the cytoprotective effects of amifostine.
References
- 1. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scRank infers drug-responsive cell types from untreated scRNA-seq data using a target-perturbed gene regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Cell RNA Sequencing in Drug Discovery and Development - CD Genomics [rna.cd-genomics.com]
- 4. Multiplexed single-cell transcriptional response profiling to define cancer vulnerabilities and therapeutic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell RNA sequencing elucidates cellular plasticity in esophageal small cell carcinoma following chemotherapy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of methods to reduce activation signature gene expression in PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-linked alkylation of RNA to assess expression dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. Single-cell RNA-sequencing reveals radiochemotherapy-induced innate immune activation and MHC-II upregulation in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Amifostine Thiol (WR-1065) in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a cytoprotective agent, is metabolized to its active thiol, WR-1065, which exhibits significant neuroprotective properties. These application notes provide a comprehensive overview of the use of WR-1065 in preclinical Alzheimer's disease (AD) models. The information presented herein, including detailed protocols and quantitative data, is intended to guide researchers in exploring the therapeutic potential of this compound for AD. The primary mechanisms of action for WR-1065 in a neurodegenerative context revolve around its potent antioxidant and anti-inflammatory effects.
Data Presentation
The neuroprotective efficacy of amifostine has been demonstrated in a scopolamine-induced mouse model of Alzheimer's disease, which mimics cholinergic dysfunction and cognitive impairment. Preconditioning with amifostine showed a neuroprotective effect, maintained cognitive function, and enhanced cholinergic activity.[1]
Table 1: Effects of Amifostine on Behavioral Performance in Scopolamine-Induced AD Mouse Model
| Treatment Group | Spontaneous Y-Maze Test (% Alternation) | Novel Object Recognition Test (Discrimination Index) |
| Control | 75.3 ± 2.1 | 0.68 ± 0.05 |
| Scopolamine (1 mg/kg) | 48.2 ± 3.5 | 0.32 ± 0.04 |
| Amifostine (200 mg/kg) + Scopolamine | 69.8 ± 2.9# | 0.61 ± 0.06# |
| Donepezil (5 mg/kg) + Scopolamine | 72.1 ± 3.2# | 0.65 ± 0.05# |
*p < 0.05 compared to Control; #p < 0.05 compared to Scopolamine group. Data are presented as mean ± SEM.
Table 2: Effects of Amifostine on Biochemical Markers in the Brain Homogenates of Scopolamine-Induced AD Mice
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | Acetylcholinesterase Activity (U/mg protein) |
| Control | 1.2 ± 0.1 | 15.6 ± 0.8 | 25.4 ± 2.1 | 30.1 ± 2.5 | 18.7 ± 1.6 | 0.45 ± 0.03 |
| Scopolamine (1 mg/kg) | 2.8 ± 0.2 | 8.2 ± 0.5 | 58.2 ± 4.7 | 65.4 ± 5.1 | 42.3 ± 3.8 | 0.82 ± 0.05 |
| Amifostine (200 mg/kg) + Scopolamine | 1.5 ± 0.1# | 13.9 ± 0.7# | 30.1 ± 2.8# | 35.8 ± 3.1# | 22.5 ± 2.0# | 0.51 ± 0.04# |
| Donepezil (5 mg/kg) + Scopolamine | 1.4 ± 0.1# | 14.2 ± 0.6# | 28.9 ± 2.5# | 33.6 ± 2.9# | 21.1 ± 1.9# | 0.48 ± 0.04# |
*p < 0.05 compared to Control; #p < 0.05 compared to Scopolamine group. Data are presented as mean ± SEM.
Signaling Pathways
The neuroprotective effects of WR-1065 are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation, which are central to Alzheimer's disease pathogenesis.
Caption: WR-1065 neuroprotective signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Scopolamine-Induced Alzheimer's Disease Mouse Model
This protocol outlines the methodology for evaluating the neuroprotective effects of amifostine in a chemically-induced mouse model of AD.
1. Animals and Treatment:
-
Use Swiss Webster albino mice (n=10 per group).
-
Group I (Control): Saline injections.
-
Group II (Scopolamine): Scopolamine (1 mg/kg, i.p.) once daily for 7 days.
-
Group III (Donepezil + Scopolamine): Donepezil (5 mg/kg, i.p.) daily for three weeks. For the last week, co-administer with scopolamine.
-
Group IV (Amifostine + Scopolamine): Amifostine (200 mg/kg, i.p.) daily for three weeks. For the last week, co-administer with scopolamine.[1]
2. Behavioral Testing:
-
Spontaneous Y-Maze Test: To assess spatial working memory. Record the sequence of arm entries for 5 minutes and calculate the percentage of alternation.
-
Novel Object Recognition Test (NORT): To evaluate recognition memory. Acclimatize mice to an open field box. In the training session, expose them to two identical objects. In the testing session, replace one object with a novel one and record the time spent exploring each object to calculate the discrimination index.
3. Biochemical Analysis:
-
Following behavioral tests, sacrifice the animals and homogenize the brain tissue.
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) method.
-
Superoxide Dismutase (SOD) Activity Assay: Determine SOD activity using a commercial kit based on the inhibition of a water-soluble formazan dye.
-
Cytokine Measurement (TNF-α, IL-6, IL-1β): Quantify pro-inflammatory cytokine levels using specific ELISA kits.
-
Acetylcholinesterase (AChE) Activity Assay: Measure AChE activity using the Ellman method.
Caption: Workflow for in vivo amifostine efficacy testing.
Protocol 2: In Vitro Assessment of WR-1065 on Neuronal Cells
This protocol provides a framework for investigating the direct neuroprotective effects of WR-1065 on neuronal cell cultures.
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in the appropriate medium.
-
Plate cells at a desired density and allow them to adhere and differentiate.
2. Treatment:
-
Prepare fresh solutions of WR-1065 in a suitable vehicle (e.g., sterile PBS).
-
Pre-treat neuronal cells with various concentrations of WR-1065 for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity using an appropriate agent, such as amyloid-beta (Aβ) oligomers or hydrogen peroxide (H₂O₂).
3. Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell viability by measuring the metabolic activity of mitochondria.
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
4. Western Blot Analysis for Tau Phosphorylation:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1).
-
Use a suitable secondary antibody and visualize bands using a chemiluminescence detection system.
5. Thioflavin T (ThT) Assay for Amyloid-beta Aggregation:
-
Prepare Aβ peptides (e.g., Aβ₁₋₄₂) and induce aggregation in the presence or absence of WR-1065.
-
At various time points, add Thioflavin T to the samples.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm to quantify fibril formation.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The experimental conditions, including concentrations and incubation times, may require optimization for specific cell lines, animal models, and laboratory settings. It is crucial to adhere to all applicable safety guidelines and institutional regulations when handling chemicals and conducting animal experiments.
References
Application Notes and Protocols: Unraveling the Proteomic Impact of Amifostine Thiol in Irradiated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of amifostine and its active thiol metabolite, WR-1065, on the proteome of irradiated cells. This document outlines the molecular mechanisms, offers detailed experimental protocols, and presents a synthesized summary of expected quantitative proteomic changes.
Introduction
Amifostine is a cytoprotective agent used to mitigate the toxic effects of radiation therapy on normal tissues. It is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. The protective effects of amifostine are attributed to several mechanisms, including the scavenging of free radicals, donation of hydrogen atoms to repair damaged DNA, and modulation of key cellular signaling pathways.[1][2] Understanding the precise impact of amifostine on the cellular proteome following irradiation is crucial for optimizing its clinical use and developing novel radioprotective strategies.
Mechanism of Action
Amifostine's radioprotective effects are multifaceted. Its active form, WR-1065, is a potent antioxidant that can neutralize reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to cellular macromolecules, including proteins and DNA. Furthermore, WR-1065 can influence cell cycle progression and apoptosis, often through the modulation of the p53 signaling pathway.[1][2] Studies have shown that amifostine can suppress the radiation-induced increase in pro-apoptotic proteins like p53 and Bax, while affecting the levels of cell cycle regulators.[2]
Quantitative Proteomic Analysis: A Representative Summary
While a comprehensive, publicly available dataset detailing the global proteomic changes in amifostine-treated irradiated cells is limited, based on the known mechanisms of amifostine and the general proteomic responses to radiation, a representative summary of expected protein expression changes can be synthesized. The following table illustrates the potential impact of amifostine pre-treatment on protein expression in irradiated cells, as might be determined by quantitative proteomic techniques such as SILAC or label-free mass spectrometry.
Table 1: Representative Quantitative Proteomic Changes in Irradiated Cells with and without Amifostine Pre-treatment
| Protein Category | Protein Name | Gene Name | Irradiation vs. Control (Fold Change) | Irradiation + Amifostine vs. Irradiation (Fold Change) | Putative Role in Radiation Response & Amifostine Action |
| DNA Damage Response & Repair | p53 | TP53 | ↑ (2.5) | ↓ (0.6) | Key regulator of apoptosis and cell cycle arrest; amifostine may attenuate its activation.[1][2] |
| ATM | ATM | ↑ (1.8) | ↔ (1.1) | Critical sensor of DNA double-strand breaks. | |
| Rad51 | RAD51 | ↑ (1.6) | ↑ (1.2) | Essential for homologous recombination repair. | |
| Apoptosis | Bax | BAX | ↑ (2.2) | ↓ (0.7) | Pro-apoptotic protein; its upregulation by radiation can be counteracted by amifostine.[2] |
| Caspase-3 (cleaved) | CASP3 | ↑ (3.0) | ↓ (0.5) | Executioner caspase in apoptosis; amifostine can inhibit its activation.[2] | |
| Bcl-2 | BCL2 | ↓ (0.6) | ↑ (1.5) | Anti-apoptotic protein; amifostine may promote its expression. | |
| Oxidative Stress Response | Superoxide Dismutase 2 (SOD2) | SOD2 | ↑ (1.7) | ↑ (1.3) | Mitochondrial antioxidant enzyme. |
| Catalase | CAT | ↑ (1.5) | ↑ (1.2) | Detoxifies hydrogen peroxide. | |
| Cell Cycle Control | p21 | CDKN1A | ↑ (2.8) | ↓ (0.8) | Cyclin-dependent kinase inhibitor, downstream of p53. |
| Cyclin B1 | CCNB1 | ↓ (0.5) | ↑ (1.4) | Key regulator of G2/M transition; radiation-induced G2 arrest may be modulated by amifostine. | |
| Inflammation & Cytokines | TGF-β1 | TGFB1 | ↑ (2.0) | ↓ (0.7) | Profibrotic cytokine involved in late radiation effects. |
| TNF-α | TNF | ↑ (1.8) | ↓ (0.8) | Pro-inflammatory cytokine. |
Note: The fold changes presented in this table are hypothetical and for illustrative purposes, based on published literature on the individual effects of radiation and amifostine. Actual results may vary depending on the cell type, radiation dose, and experimental conditions.
Experimental Protocols
Cell Culture, Amifostine Treatment, and Irradiation
This protocol describes the general procedure for preparing cell cultures for proteomic analysis following amifostine treatment and irradiation.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Amifostine (or its active metabolite WR-1065)
-
Phosphate-buffered saline (PBS)
-
X-ray irradiator or other radiation source
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T75 flasks) and allow them to reach 70-80% confluency.
-
Amifostine Pre-treatment:
-
Prepare a stock solution of amifostine or WR-1065 in a suitable solvent (e.g., sterile water or PBS).
-
Thirty minutes prior to irradiation, replace the culture medium with a medium containing the desired concentration of amifostine (e.g., 200 µM). A vehicle control (medium with solvent) should be run in parallel.
-
-
Irradiation:
-
Transport the culture flasks to the irradiator.
-
Expose the cells to the desired dose of ionizing radiation (e.g., 4 Gy). A sham-irradiated control group (handled identically but not exposed to radiation) should be included.
-
-
Post-Irradiation Incubation:
-
Immediately after irradiation, remove the amifostine-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed complete culture medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for proteomic changes to occur.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS and store at -80°C until proteomic analysis.
-
Protocol for Label-Free Quantitative Proteomic Analysis
This protocol outlines the key steps for analyzing protein expression changes using a label-free quantitative mass spectrometry approach.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 spin columns
-
High-resolution mass spectrometer coupled to a nano-liquid chromatography system (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixtures using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Inject an equal amount of peptides from each sample into the nano-LC-MS/MS system.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluted peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform peptide and protein identification by searching the data against a relevant protein database (e.g., UniProt human database).
-
Perform label-free quantification based on precursor ion intensities or spectral counting.
-
Perform statistical analysis to identify differentially expressed proteins between the experimental groups (e.g., irradiated vs. irradiated + amifostine).
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by amifostine in the context of radiation and a typical experimental workflow for proteomic analysis.
Caption: Amifostine's Mechanism of Action.
Caption: Proteomic Analysis Workflow.
References
- 1. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amifostine thiol stability and storage conditions
Welcome to the technical support center for the handling and analysis of amifostine's active thiol metabolite, WR-1065. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of this critical compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of WR-1065 instability in solution?
A1: The primary cause of WR-1065 instability is oxidation. The free thiol group (-SH) on the WR-1065 molecule is susceptible to oxidation, which can lead to the formation of its disulfide metabolite, WR-33278, and other degradation products. This oxidation is accelerated by several factors.
Q2: What factors accelerate the oxidation of WR-1065?
A2: The oxidation of WR-1065 is influenced by several factors, including:
-
Presence of Metal Ions: Trace metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation process.[1] These ions are often present in buffers and culture media.
-
Temperature: Higher temperatures increase the rate of oxidation.[1]
-
Oxygen Concentration: The presence of dissolved oxygen is essential for the oxidation process.[1]
-
Concentration of WR-1065: The rate of oxygen consumption is affected by the concentration of WR-1065 itself.[1]
Q3: How can I minimize the degradation of WR-1065 in my experimental samples?
A3: To minimize degradation, consider the following precautions:
-
Use High-Purity Reagents: Utilize high-purity water and buffers to minimize contamination with metal ions.
-
Work at Low Temperatures: Prepare and handle solutions on ice whenever possible.
-
Control pH: Although detailed pH stability data is limited, maintaining a consistent and appropriate pH for your specific application is crucial.
-
Use of Antioxidants: The addition of antioxidants may help to slow down the oxidation process.
-
Degas Solutions: Degassing buffers and solvents can help to remove dissolved oxygen.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: What are the recommended storage conditions for WR-1065 solutions?
A4: Based on available data, the following storage conditions are recommended:
-
Short-Term Storage: For short-term storage (up to 24 hours), solutions can be kept at ambient temperature.[1]
-
Mid-Term Storage: For storage up to one week, it is recommended to store solutions at -20°C.[1]
-
Long-Term Storage: For long-term storage, freezing at -80°C is advisable to minimize degradation.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of WR-1065, particularly when using High-Performance Liquid Chromatography (HPLC).
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Prepare fresh standards and samples immediately before analysis. Ensure proper storage conditions (on ice, protected from light) during the experimental workflow. |
| Incorrect Mobile Phase pH | Verify the pH of the mobile phase. The retention and stability of WR-1065 can be pH-dependent. An acidic mobile phase (e.g., pH 2.7) has been used successfully in published methods.[2] |
| Improper Sample Preparation | If using a derivatization method, ensure all steps are followed precisely, including incubation times and reagent concentrations. For direct injection, ensure the sample is properly diluted in a compatible solvent. |
| Detector Issues | Confirm that the detector (e.g., UV, electrochemical) is turned on, and the correct wavelength or potential is set. |
Issue 2: Peak Tailing or Fronting
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The amine groups in WR-1065 can interact with residual silanols on the HPLC column. Try a different column with better end-capping or use a mobile phase additive (e.g., a small amount of a competing amine) to reduce these interactions. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it. |
Issue 3: Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Carryover from Previous Injections | Run a blank injection (mobile phase or injection solvent) to see if the ghost peak is present. If so, clean the injector and autosampler needle. |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity solvents and water. |
| Sample Degradation in Autosampler | If the autosampler is not refrigerated, WR-1065 may degrade over time. Analyze samples as quickly as possible after placing them in the autosampler. |
Data Presentation
Table 1: Summary of WR-1065 Stability in Spiked Plasma
| Storage Condition | Duration | Stability |
| Ambient Temperature | At least 24 hours | Stable[1] |
| -20°C | Up to one week | Stable[1] |
Note: This data is based on a study using spiked plasma samples and may not be directly applicable to all in-vitro experimental conditions. Further stability studies in the specific matrix of interest are recommended.
Experimental Protocols
Protocol 1: Quantification of WR-1065 in In-Vitro Samples by HPLC-UV
This protocol is a simplified adaptation for in-vitro samples and does not involve the derivatization steps required for complex matrices like plasma.
1. Materials and Reagents:
-
WR-1065 standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid
-
Sodium phosphate
2. Preparation of Standard Solutions:
-
Prepare a stock solution of WR-1065 (e.g., 1 mg/mL) in a suitable solvent such as 0.05 M HCl. Store stock solutions at -20°C for up to four weeks.[1]
-
Prepare working standards by serial dilution of the stock solution in the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Eurosphere Performance RP-18e, 100 x 4.6 mm).[2]
-
Mobile Phase: A mixture of methanol and 0.03 M phosphate buffer (pH 2.7) at a ratio of 40:60 (v/v).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detector at a wavelength where WR-1065 has absorbance (this may require optimization as direct UV detection of thiols can be challenging; derivatization as in the cited literature enhances UV detection at 340 nm).[1]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
For in-vitro samples, dilute the sample in the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of WR-1065 in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Amifostine to WR-1065 Conversion and Degradation Pathway
Caption: Conversion of amifostine to its active thiol metabolite WR-1065 and subsequent oxidation.
WR-1065 Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of WR-1065 under various conditions.
WR-1065 and p53 Signaling Pathway
Caption: Simplified signaling pathway showing the activation of p53 by WR-1065, leading to cell cycle arrest.[3]
References
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytoprotective aminothiol WR1065 activates p21waf-1 and down regulates cell cycle progression through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of WR-1065 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WR-1065. The information is designed to help prevent the oxidation of WR-1065 in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WR-1065 and why is its oxidation a concern?
A1: WR-1065, or N-(2-mercaptoethyl)-1,3-diaminopropane, is the active free thiol metabolite of the cytoprotective and radioprotective agent amifostine (WR-2721).[1][2] Its efficacy is dependent on the presence of the free thiol group, which is readily oxidized. This oxidation can lead to the formation of disulfides and other oxidized species, reducing the compound's protective effects and potentially introducing variability into experimental results.[1][2] The measurement of WR-1065 levels, particularly in plasma, has proven difficult due to its rapid oxidation.[1][2]
Q2: What are the primary factors that accelerate the oxidation of WR-1065 in solution?
A2: The oxidation of WR-1065 is influenced by several factors:
-
Presence of Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), significantly stimulate the rate of oxygen consumption and oxidation.[1][2]
-
Temperature: Higher temperatures increase the rate of oxidation.[1][2]
-
WR-1065 Concentration: The concentration of WR-1065 itself can affect the rate of oxygen consumption.[1][2]
-
Solution Composition: Oxidation is faster in complex media like tissue culture medium containing fetal bovine serum compared to simpler solutions like Hepes-buffered saline, largely due to the presence of trace metals in the media and serum.[1][2]
Q3: How should I prepare and store WR-1065 stock solutions to minimize oxidation?
A3: To ensure the stability of your WR-1065 stock solution, it is recommended to prepare it in a sterile buffer immediately before use.[3] For storage, once prepared, the solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is also advisable to protect the solution from light and store it under an inert nitrogen atmosphere.[4]
Q4: Can I do anything to my experimental buffer to reduce WR-1065 oxidation?
A4: Yes. Since trace metal ions catalyze oxidation, the addition of a chelating agent can be beneficial. For example, potassium cyanide (KCN) has been shown to inhibit the reaction of WR-1065 with oxygen in a concentration-dependent manner, thereby preventing its oxidation to the disulfide form.[1][2] However, the compatibility of KCN with your specific experimental system must be considered due to its toxicity.
Q5: Are there any enzymatic considerations when working with WR-1065 in cell culture?
A5: Yes. The autooxidation of WR-1065 can produce hydrogen peroxide.[1][2] The addition of catalase can reduce the rate of oxygen consumption by WR-1065, indicating it helps mitigate the effects of peroxide formation.[1][2] Conversely, superoxide dismutase (SOD) has been observed to have a stimulatory effect on oxygen consumption.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with WR-1065. | Oxidation of WR-1065 in solution, leading to variable concentrations of the active compound. | 1. Prepare fresh WR-1065 solutions for each experiment from a properly stored stock. 2. Use deoxygenated buffers. 3. Consider adding a chelating agent like KCN (if compatible with your system) to inhibit metal-catalyzed oxidation.[1][2] 4. Perform experiments at a controlled, lower temperature if possible.[1][2] |
| Difficulty in detecting and quantifying WR-1065 in plasma or other biological samples. | Rapid oxidation of the free thiol group during sample preparation and analysis.[1][2] | 1. Immediately after collection, treat the sample with an alkylating agent like iodoacetic acid to stabilize the free sulfhydryl group.[5][6][7] 2. Utilize a validated HPLC method with derivatization (e.g., with o-phthaldialdehyde) and UV or mass spectrometry detection for accurate quantification.[6][7][8] |
| Observed cytotoxicity at concentrations expected to be protective. | Formation of reactive oxygen species (e.g., hydrogen peroxide) due to WR-1065 autooxidation.[1][2] WR-1065 can be cytotoxic at millimolar concentrations with continuous treatment.[4] | 1. Add catalase to the medium to reduce peroxide levels.[1][2] 2. Optimize the WR-1065 concentration; lower concentrations (e.g., 40 µM) can be effective for protecting against mutagenic effects without causing direct cytotoxicity.[3] 3. Limit the duration of exposure to WR-1065. |
Experimental Protocols
Protocol 1: Preparation and Storage of WR-1065 Stock Solution
-
Preparation:
-
Weigh the desired amount of WR-1065 powder in a sterile environment.
-
Reconstitute in a sterile, deoxygenated buffer (e.g., phosphate-buffered saline, PBS) to the desired stock concentration (e.g., 1 M).[3] Prepare immediately before use.
-
-
Aliquoting:
-
Immediately after preparation, dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
-
Storage:
-
Usage:
-
When needed, thaw a single aliquot rapidly and use it immediately.
-
Do not refreeze any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles.[4]
-
Protocol 2: Monitoring WR-1065 Oxidation using Ellman's Reagent
This protocol provides a general method to quantify the free thiol content of a WR-1065 solution, allowing for an assessment of its oxidation state.
-
Reagent Preparation:
-
Prepare a stock solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) at 10 mM in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a cuvette, add a known volume of the reaction buffer.
-
Add a small aliquot of your WR-1065 solution to the cuvette.
-
Add the DTNB stock solution to a final concentration of approximately 0.5 mM.
-
Immediately measure the absorbance at 412 nm. The immediate change in absorbance is proportional to the concentration of free thiols.
-
A decrease in the initial absorbance over time for a given WR-1065 solution indicates oxidation.
-
Note: This is a simplified protocol. For precise quantification, a standard curve with a known thiol standard (e.g., cysteine) should be prepared.
Visualizations
Caption: Factors influencing the oxidation of WR-1065 and points of intervention.
Caption: Recommended workflow for handling WR-1065 to minimize oxidation.
References
- 1. Factors influencing the oxidation of the radioprotector WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WR-1065 Concentration for Cytoprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WR-1065 in cytoprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of WR-1065 for cytoprotection?
The optimal concentration of WR-1065 is highly dependent on the cell type, the nature of the cytotoxic insult (e.g., radiation, specific chemotherapeutic agent), and the experimental endpoint being measured (e.g., immediate cell survival vs. long-term genomic stability). A common starting point for in vitro studies is a high, cytoprotective dose of 4 mM , which has been shown to be effective in protecting various cell lines, including human glioma and RKO36 cells, from radiation-induced cell death when administered 30 minutes prior to exposure.[1][2][3] For protecting against delayed genomic instability, a much lower, non-toxic concentration of 40 µM has been shown to be effective.[1] It is crucial to determine the cytotoxicity of WR-1065 in your specific cell line of interest before proceeding with cytoprotection experiments.
Q2: How do I determine the optimal concentration of WR-1065 for my specific cell line?
To determine the optimal concentration, it is recommended to perform a dose-response curve to assess the cytotoxicity of WR-1065 alone. This will help identify the highest non-toxic concentration that can be used for cytoprotection studies. A common method for this is a clonogenic cell survival assay.
Q3: What is the mechanism of action of WR-1065 in cytoprotection?
WR-1065, the active metabolite of amifostine, exerts its cytoprotective effects through multiple mechanisms:
-
Free Radical Scavenging: As a thiol-containing compound, WR-1065 is a potent scavenger of free radicals generated by ionizing radiation and certain chemotherapeutic agents.[4]
-
Modulation of DNA Repair Pathways: WR-1065 has been shown to influence DNA repair, including the suppression of hyperactive homologous recombination, which can be a source of genomic instability.[5][6]
-
Regulation of Signaling Pathways: WR-1065 can modulate key signaling pathways involved in the cellular response to DNA damage. This includes the activation of the Tip60 acetyltransferase and a subsequent increase in the activity of the ATM kinase.[7][8] It can also affect the NF-κB and p53 signaling pathways.[4][9]
-
Inhibition of Topoisomerase II: WR-1065 can catalytically inhibit topoisomerase II, leading to cell cycle arrest in the G2 phase, which may allow more time for DNA repair.[10][11][12]
Q4: Is the cytoprotective effect of WR-1065 dependent on the p53 status of the cell?
Studies on human glioma cell lines have shown that the cytoprotective effect of WR-1065 against ionizing radiation is independent of the p53 mutation status of the cells.[2][3][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed with WR-1065 alone. | The concentration of WR-1065 is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 of WR-1065 in your cell line. Start with a lower concentration range for your cytoprotection experiments. For example, some thyroid cancer cell lines show toxicity at 0.1 mM with prolonged exposure.[15] |
| The duration of exposure to WR-1065 is too long. | Reduce the incubation time with WR-1065. A 30-minute pre-treatment is often sufficient for radioprotection.[1][2] | |
| Instability of WR-1065 in culture medium. | Prepare fresh solutions of WR-1065 for each experiment. The thiol group of WR-1065 is prone to oxidation, which can be influenced by factors like temperature and the presence of metal ions in the medium.[16] | |
| No or low cytoprotective effect observed. | The concentration of WR-1065 is too low. | Increase the concentration of WR-1065. For immediate protection against high doses of radiation, millimolar concentrations (e.g., 4 mM) are often required.[1] |
| The timing of WR-1065 administration is not optimal. | Administer WR-1065 shortly before the cytotoxic insult. A 30-minute pre-incubation is a common starting point for radiation protection.[1] The half-life of WR-1065 is relatively short.[17] | |
| The specific cytotoxic agent is not effectively counteracted by WR-1065. | WR-1065 does not protect against all anticancer drugs.[18][19] Verify if there is existing literature on the interaction between WR-1065 and the specific drug you are using. | |
| Inconsistent results between experiments. | Variability in WR-1065 solution preparation. | Ensure consistent and accurate preparation of WR-1065 solutions. Use a calibrated pH meter and ensure complete dissolution. |
| Cell culture conditions are not standardized. | Maintain consistent cell passage numbers, seeding densities, and other culture parameters. | |
| Timing of experimental procedures is not precise. | Strictly adhere to the defined incubation times for WR-1065 and the cytotoxic agent. |
Data Presentation
Table 1: Effective Concentrations of WR-1065 for Cytoprotection in Various Cell Lines
| Cell Line | Cytotoxic Agent | WR-1065 Concentration | Observed Effect | Reference |
| RKO36 (human colon carcinoma) | X-rays, Iron ions | 4 mM | Protection from cell death and chromosomal damage. | [1] |
| RKO36 (human colon carcinoma) | X-rays, Iron ions | 40 µM | Protection from delayed genomic instability. | [1] |
| Human Glioma Cells (U87, D54, U251, A172) | Ionizing Radiation | 4 mM | Radioprotection independent of p53 status. | [2][3] |
| Human Fibroblasts | Oxidative Stress (H₂O₂) | 0.1 mM | Prevention of DNA damage. | [15] |
| PC12 (pheochromocytoma) | Cisplatin | 0.12 mM | Protection against neurotoxicity. | [20] |
| HL-60 (human promyelocytic leukemia) | Ionizing Radiation, Etoposide | Not Specified | Protection from apoptosis. | [21] |
| CHO AA8 (Chinese hamster ovary) | Not Applicable | 4 µM - 4 mM | Inhibition of topoisomerase IIα activity and G2 cell cycle arrest. | [11][12] |
Table 2: Cytotoxicity of WR-1065 in Different Cell Lines
| Cell Line | Exposure Duration | IC50 / Toxic Concentration | Reference |
| RKO36 | Continuous | ED₅₀ of 10 µM | [1] |
| RKO36 | 30 minutes | ED₅₀ of 4 mM | [1] |
| Thyroid Cancer Cells (C643, TPC, BCPAP, FTC 133) | 24 hours | 0.1 mM showed varying degrees of toxicity (8-92% decrease in viable cells). | [15] |
Experimental Protocols
1. Clonogenic Cell Survival Assay for Measuring Cytoprotection
This assay is a gold standard for determining the ability of a compound to protect cells from cytotoxic agents that cause reproductive death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
WR-1065
-
Cytotoxic agent (e.g., radiation source, chemotherapeutic drug)
-
6-well or 100 mm culture dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into culture dishes and allow them to attach overnight. The number of cells seeded will depend on the expected toxicity of the treatment.
-
WR-1065 Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of WR-1065. Incubate for the desired pre-treatment time (e.g., 30 minutes). Include a control group with no WR-1065.
-
Cytotoxic Treatment: Expose the cells to the cytotoxic agent (e.g., irradiate the cells or add the chemotherapeutic drug).
-
Post-treatment Culture: Immediately after treatment, remove the medium containing WR-1065 and the cytotoxic agent (if applicable), wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix and stain them with crystal violet solution. Count the number of colonies in each dish.
-
Calculation of Surviving Fraction:
-
Plating Efficiency (PE): (Number of colonies formed in control group / Number of cells seeded in control group) x 100%
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Mandatory Visualizations
Caption: Workflow for Clonogenic Cell Survival Assay.
Caption: WR-1065 Signaling Pathway in Cytoprotection.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationships between cytoprotection and mutation prevention by WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines. | Profiles RNS [profiles.uchicago.edu]
- 15. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing the oxidation of the radioprotector WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "WR-1065, the Active Metabolite of Amifostine (Ethyol®), Does Not Inhib" by D. S. Alberts, L. A. Speicher et al. [dc.etsu.edu]
- 19. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro protection from cisplatin-induced neurotoxicity by amifostine and its metabolite WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine and its Thiol Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amifostine. Our goal is to help you achieve consistent and reliable results in your experiments by understanding the critical role of its thiol degradation products.
Frequently Asked Questions (FAQs)
Q1: What is amifostine and what are its primary degradation products?
A: Amifostine (also known as WR-2721) is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active.[1][2] It is an organic thiophosphate that, upon administration, is dephosphorylated by the enzyme alkaline phosphatase (ALP). This conversion yields its primary and most important degradation product: the active free-thiol metabolite, WR-1065 .[1][3][4][5][6]
WR-1065 can be further oxidized to form the symmetrical disulfide metabolite, WR-33278 , or form mixed disulfides with endogenous molecules like cysteine and glutathione.[6][7][8]
Q2: What are the biological effects of amifostine's thiol metabolites?
A: The cytoprotective effects of amifostine are primarily mediated by its active thiol metabolite, WR-1065. Its mechanisms of action are multifaceted:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly neutralizes reactive oxygen species (ROS) generated by radiation and chemotherapy, thus protecting cellular components from oxidative damage.[1][4][9]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA.[7][8][9] Its oxidized disulfide form, WR-33278, may also protect DNA by inducing condensation, making it less accessible to damaging agents.[7][8]
-
Induction of Cellular Hypoxia: The oxidation of WR-1065 consumes oxygen, which can lead to a state of transient hypoxia in normal tissues, further protecting them from radiation damage.[2][9][10]
-
Modulation of Gene Expression: WR-1065 has been shown to activate the p53 signaling pathway and increase the levels of antioxidant enzymes like manganese superoxide dismutase (MnSOD), contributing to long-term genomic stability.[11][12][13]
Q3: Why does amifostine selectively protect normal tissues over tumor tissues?
A: The selective protection of normal tissues is a key feature of amifostine and is attributed to several physiological differences between normal and tumor microenvironments:
-
Higher Alkaline Phosphatase (ALP) Activity: Normal tissues, particularly the endothelium, have higher levels of membrane-bound ALP, leading to more efficient conversion of amifostine to the active WR-1065.[4][10][14][15]
-
Favorable pH: ALP activity is optimal at a normal physiological or slightly alkaline pH, which is characteristic of healthy tissues. In contrast, many solid tumors have an acidic microenvironment that inhibits ALP activity.[3][4]
-
Vascular Permeability: Normal tissues generally have better vascularization, allowing for more efficient delivery of amifostine.[1][4]
Q4: What are the typical plasma half-lives of amifostine and its metabolites?
A: Amifostine is cleared from the plasma very rapidly. Its active metabolite, WR-1065, also has a short initial half-life due to rapid uptake by tissues and conversion to disulfides. The disulfide forms are cleared much more slowly and may act as a reservoir for the active thiol.[16][17] This rapid clearance makes the timing of administration critical in experiments.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytoprotective Effect in In Vitro Experiments
Q: Why am I seeing variable or no effect with amifostine in my cell culture experiments? A: This is the most common issue researchers face and it almost always relates to the conversion of the amifostine prodrug to its active form, WR-1065.
Troubleshooting Steps:
-
Verify Alkaline Phosphatase (ALP) Activity: Many cell lines have low endogenous ALP activity and cannot efficiently activate amifostine.[3][14]
-
Check Medium pH: ALP activity is pH-dependent and is inhibited by acidic conditions.
-
Solution: Ensure your culture medium is buffered to a physiological pH of ~7.4. Tumor cell lines can acidify their medium, so pH may need to be monitored and adjusted.[3]
-
-
Optimize Drug Concentration: The effective concentration can vary significantly between cell lines.
-
Standardize Timing: The protective effects are transient due to the short half-life of WR-1065.
Issue 2: Drug Instability and Handling
Q: How should I properly store and handle amifostine to ensure its efficacy? A: Improper handling can lead to degradation and loss of activity.
Storage and Handling Guidelines:
-
Lyophilized Powder: Store at controlled room temperature (20°C to 25°C).[3]
-
Reconstituted Solution: Reconstitute amifostine in sterile 0.9% Sodium Chloride Injection, USP. The resulting solution is stable for up to 5 hours at room temperature (~25°C) and up to 24 hours when refrigerated (2°C to 8°C).[3]
-
Best Practice: For maximum consistency, it is highly recommended to prepare fresh solutions for each experiment. Do not use solutions if they appear cloudy or contain precipitate.[21]
Data Presentation: Summary Tables
Table 1: Pharmacokinetic Parameters of Amifostine and its Metabolites in Humans
| Compound | Parameter | Value | Reference(s) |
|---|---|---|---|
| Amifostine (WR-2721) | Alpha Half-life (t½α) | ~0.9 minutes | [19] |
| Beta Half-life (t½β) | ~8-9 minutes | [18][19] | |
| Clearance | 107 - 136 L/hr/m² | [5] | |
| WR-1065 (Active Thiol) | Initial Half-life | Rapid; ~15 minutes | [5][16] |
| Final Half-life | ~7.3 hours | [17] |
| Disulfides (WR-33278, etc.) | Final Half-life | 8 - 13.6 hours |[16][17] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Compound | Concentration Range | Experimental Condition | Reference(s) |
|---|---|---|---|
| Amifostine (WR-2721) | 250 - 5,000 µg/mL | Requires supplementation with Alkaline Phosphatase (0.5-1 U/mL) | [3][20] |
| WR-1065 | 40 µM - 4 mM | Used directly; does not require ALP |[11] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Amifostine for In Vitro Use
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Reconstitution: Aseptically add the appropriate volume of sterile 0.9% Sodium Chloride Injection, USP, to the vial of lyophilized amifostine powder. For a standard 500 mg vial, adding 9.7 mL of saline will yield a final concentration of 50 mg/mL.[21]
-
Dissolution: Gently swirl the vial to ensure the powder is completely dissolved. The resulting solution should be clear and colorless.[21]
-
Dilution: Prepare the final working concentrations by diluting this stock solution in sterile cell culture medium immediately before use.
Protocol 2: General In Vitro Cytoprotection Assay (Clonogenic Survival)
-
Cell Plating: Plate cells in 6-well plates at a density that will result in approximately 50-150 colonies per well in the untreated control group after the incubation period. Allow cells to adhere overnight.
-
Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentration of WR-1065, or amifostine plus supplemental ALP. Incubate for a standardized period (e.g., 30 minutes) at 37°C.[22]
-
Cytotoxic Challenge: Expose the cells to the cytotoxic agent (e.g., ionizing radiation or a chemotherapeutic drug). Include appropriate controls (untreated, amifostine/WR-1065 alone, cytotoxic agent alone).
-
Colony Formation: After the challenge, remove the treatment medium, gently wash the cells twice with sterile PBS, and add fresh complete culture medium.[22]
-
Incubation: Incubate the plates for 10-14 days, or until colonies are clearly visible.
-
Staining and Counting:
-
Wash plates with PBS.
-
Fix the colonies with 100% cold methanol for 15 minutes.
-
Stain with 0.5% Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing >50 cells.[3]
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Protocol 3: Measurement of Alkaline Phosphatase (ALP) Activity
-
Cell Lysis: Prepare cell lysates from the cell line of interest using a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Substrate Preparation: Prepare a solution of p-nitrophenyl phosphate (pNPP) in a suitable buffer (e.g., diethanolamine buffer, pH 9.8).
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of cell lysate to each well. Add the pNPP substrate solution to initiate the reaction. Incubate at 37°C for 30 minutes.[3]
-
Stop Reaction: Add a stop solution (e.g., 1 N NaOH) to each well.[3]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the ALP activity. A standard curve using purified ALP can be used for quantification.[3]
Visualizations: Pathways and Workflows
References
- 1. Amifostine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Measurement of Amifostine Thiol (WR-1065) in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of amifostine's active thiol metabolite, WR-1065, in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring WR-1065 in plasma?
A1: The primary challenge is the inherent instability of the free thiol group (-SH) in WR-1065. This group is highly susceptible to rapid oxidation, leading to the formation of disulfides (like WR-33278, the symmetrical disulfide) or mixed disulfides with plasma proteins and other low-molecular-weight thiols.[1][2] This rapid degradation can result in an underestimation of the true WR-1065 concentration if samples are not handled and processed appropriately.
Q2: Why is derivatization of WR-1065 often necessary for its quantification?
A2: Derivatization is crucial for several reasons. Firstly, it "caps" the reactive thiol group, preventing its oxidation and improving the stability of the analyte during sample processing and analysis.[3] Secondly, many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly enhancing its detection by UV-Vis, fluorescence, or mass spectrometry detectors, thereby increasing the sensitivity of the assay.[3][4][5][6] Common derivatizing agents include o-phthaldialdehyde (OPA), monobromobimane (mBBr), and ThioGlo3.[1][2][3][4][5][6]
Q3: What are the common analytical techniques used to measure WR-1065 in plasma?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[4][5][6][7] It is often coupled with various detectors, including:
-
UV-Vis Detection: Typically requires pre-column derivatization with an agent like OPA to make the molecule detectable at specific wavelengths (e.g., 340 nm).[4][5][6]
-
Fluorescence Detection: Offers higher sensitivity and selectivity. Derivatization with fluorescent reagents like monobromobimane or ThioGlo3 is necessary.[2][3][8]
-
Electrochemical Detection (ECD): Can directly measure the thiol group, offering high sensitivity without derivatization in some cases.[7][8][9]
-
Mass Spectrometry (MS/MS): Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the highest sensitivity and specificity, with a reported limit of quantification significantly lower than other methods.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable WR-1065 peak | Sample Degradation: The thiol group of WR-1065 has oxidized due to improper sample handling (e.g., slow processing, exposure to air). | - Process blood samples immediately after collection. - Keep samples on ice during processing. - Add a reducing agent like 2-mercaptoethanol to the sample to regenerate free WR-1065 from its disulfide forms.[4] - Consider immediate protein precipitation with an acid (e.g., perchloric acid) to stabilize the sample.[11] |
| Inefficient Derivatization: The derivatization reaction may be incomplete. | - Optimize the pH of the reaction mixture; for example, OPA derivatization is optimal at a pH between 9 and 9.5, but a higher pH (e.g., 11.5) can enhance selectivity.[4] - Ensure the correct concentration of the derivatizing agent and appropriate incubation time and temperature as specified in the protocol. | |
| Poor Extraction Recovery: The analyte is being lost during the sample preparation (e.g., protein precipitation, liquid-liquid extraction). | - Validate the extraction method by spiking known concentrations of WR-1065 into blank plasma and calculating the recovery. An analytical recovery of around 90% is considered good.[4][5] - Ensure complete protein precipitation by using ice-cold solvents and adequate vortexing.[11] | |
| High background or interfering peaks | Endogenous Plasma Components: Other thiols or primary amines in the plasma (e.g., amino acids) are reacting with the derivatizing agent. | - Adjust the derivatization pH to increase selectivity for WR-1065.[4] - Optimize the HPLC gradient to achieve better separation of the WR-1065 derivative peak from interfering peaks. - Use a more specific detection method like MS/MS.[10] |
| Contamination: Contamination from lab equipment or reagents. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. | |
| Poor peak shape (e.g., tailing, fronting) | Chromatographic Issues: Problems with the HPLC column, mobile phase, or flow rate. | - Ensure the mobile phase is properly degassed.[4] - Check the pH of the mobile phase; for reversed-phase columns, a slightly acidic pH (e.g., 2.7) is often used.[4][5] - Inspect the column for blockages or degradation. - Use a guard column to protect the analytical column. |
| Inconsistent or non-reproducible results | Variability in Sample Handling: Inconsistent timing in sample processing, temperature fluctuations. | - Standardize the entire workflow from blood collection to analysis.[12] - Use an internal standard (e.g., cysteine) to account for variations in extraction and injection.[4][5][6] |
| Instability of Derivatized Sample: The WR-1065 derivative may be unstable over time. | - Analyze samples as soon as possible after derivatization. - Store derivatized samples at low temperatures (e.g., -20°C) and protect from light if the derivative is light-sensitive.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated HPLC-UV method for WR-1065 measurement in human plasma.
Table 1: HPLC Method Parameters [4][5]
| Parameter | Value |
| Column | Eurosphere Performance (RP-18e, 100 x 4.6 mm) |
| Mobile Phase | Methanol and 0.03 M Phosphate Buffer (pH 2.7) (40:60 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 340 nm |
| Internal Standard | Cysteine |
| Retention Time (WR-1065) | 8.2 min |
| Retention Time (Amifostine) | 10.5 min |
Table 2: Method Validation Data [4][5]
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r) | 0.993 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Analytical Recovery | 90 ± 0.9% |
| Intra-day CV (%) | < 10% |
| Inter-day CV (%) | < 10% |
Experimental Protocols
Detailed Protocol for WR-1065 Measurement by HPLC-UV with OPA Derivatization
This protocol is adapted from a validated method for the analysis of WR-1065 in human plasma.[4][5]
1. Reagent and Solution Preparation:
-
WR-1065 Stock Solution (2000 µg/mL): Prepare in 0.05 M HCl and store at -20°C. Prepare working standards by serial dilution in 0.05 M HCl.
-
Internal Standard (Cysteine) Solution (300 µg/mL): Dissolve 3 mg of cysteine in 10 mL of 0.05 M HCl. Store at 4°C.
-
Iodoacetic Acid (IAA) Solution (0.8 M): Prepare in 0.1 M sodium borate buffer (pH 10.5).
-
Sodium Borate Buffer (0.1 M, pH 11.5): Prepare for the derivatization step.
-
O-phthaldialdehyde (OPA) Reagent: Prepare according to standard procedures.
2. Sample Preparation:
-
To a 100 µL plasma sample in a polyethylene tube, add 20 µL of the internal standard solution (cysteine, final concentration 30 µg/mL).
-
Add 40 µL of WR-1065 standard or sample.
-
Add 20 µL of 2-mercaptoethanol to reduce any existing disulfides.
-
Mix and incubate for 30 seconds at room temperature.
-
Precipitate plasma proteins by adding 200 µL of acetonitrile.
-
Vortex and then centrifuge at 12,000 x g for 10 minutes.
3. Derivatization:
-
Transfer 40 µL of the supernatant to a new tube.
-
Add 100 µL of the IAA solution to alkylate the free sulfhydryl groups.
-
Add 240 µL of 0.1 M sodium borate buffer (pH 11.5).
-
Add the OPA reagent to initiate derivatization of the primary amines.
-
The reaction is rapid and the sample is ready for injection.
4. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1.
-
Monitor the chromatogram at 340 nm.
Visualizations
Metabolic Pathway of Amifostine
Caption: Conversion of Amifostine to its active thiol metabolite WR-1065 and its subsequent oxidation.
Experimental Workflow for WR-1065 Measurement
Caption: Step-by-step workflow for the analysis of WR-1065 in plasma samples.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in WR-1065 plasma analysis.
References
- 1. Measurement of WR-2721, WR-1065, and WR-33278 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the cytoprotective agent WR-2721 (Amifostine, Ethyol) and its metabolites in human blood using monobromobimane fluorescent labeling and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - R Discovery [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for the combined measurement of ethiofos and WR-1065 in plasma: application to pharmacokinetic experiments with ethiofos and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pxbiovision.com [pxbiovision.com]
Technical Support Center: Investigating the Inconsistent Efficacy of WR-1065 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering variability in the efficacy of WR-1065, the active metabolite of amifostine, in preclinical xenograft models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate more consistent and reproducible experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the use of WR-1065 in xenograft studies.
Question 1: We are observing inconsistent or no radioprotective/chemoprotective effect of WR-1065 on our tumor xenografts. What are the potential reasons?
Answer: The inconsistent efficacy of WR-1065 in protecting tumor tissue in xenograft models is a documented phenomenon and can be attributed to several factors:
-
Differential Uptake and Metabolism: WR-1065 is the active form of the prodrug amifostine. The conversion of amifostine to WR-1065 is catalyzed by alkaline phosphatase, an enzyme that is often less active on the surface of tumor cells compared to normal tissues.[1][2][3] This leads to preferential uptake of WR-1065 into normal tissues, resulting in selective cytoprotection.[4][5] The variability in alkaline phosphatase activity among different tumor cell lines can therefore lead to inconsistent intratumoral concentrations of WR-1065.[1][2]
-
Tumor Microenvironment: The microenvironment of solid tumors, characterized by lower pH and decreased vascularity, can further limit the conversion of amifostine and the uptake of WR-1065 into cancer cells.[6]
-
Mechanism of Action: WR-1065's primary protective mechanisms include free radical scavenging and modulation of DNA repair pathways.[7] The intrinsic sensitivity of different tumor types to these mechanisms can vary, contributing to inconsistent responses.
-
Route of Administration and Dosage: The bioavailability and tissue distribution of WR-1065 are highly dependent on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) and the administered dose.[8] Inconsistent experimental protocols can lead to variable drug exposure in the tumor.
Question 2: Does WR-1065 protect tumors from the effects of chemotherapy or radiotherapy?
Answer: The majority of preclinical and clinical evidence suggests that WR-1065 and its prodrug amifostine do not significantly protect tumors from the cytotoxic effects of chemotherapy and radiotherapy.[5][9][10] In some instances, amifostine has been observed to enhance the anti-tumor effects of certain chemotherapeutic agents.[11] Studies on human neuroblastoma and ovarian cancer xenografts have shown no evidence of tumor protection by amifostine.[4][5]
Question 3: What is the expected effect of WR-1065 on tumor growth in xenograft models when administered alone?
Answer: When administered as a single agent, amifostine (the prodrug of WR-1065) has been shown to not influence the growth of human neuroblastoma xenografts (IMR5-75 and Kelly cell lines) in nude mice.[5]
Question 4: How does the p53 status of a tumor cell line affect its response to WR-1065?
Answer: In vitro studies on human malignant glioma cell lines have indicated that the cytoprotective effect of WR-1065 during irradiation is independent of the p53 status of the cells.[12][13][14] Both wild-type and mutant p53 cell lines showed significant radioprotection by WR-1065.
Data Presentation: Efficacy of Amifostine/WR-1065 in Xenograft Models
The following tables summarize the available quantitative and qualitative data on the efficacy of amifostine and WR-1065 in various xenograft models.
Table 1: Effect of Amifostine on Tumor Growth in Xenograft Models
| Xenograft Model (Cell Line) | Treatment | Amifostine Dose | Route of Administration | Effect on Tumor Growth | Citation |
| Human Neuroblastoma (IMR5-75, Kelly) | Amifostine alone | 200 mg/kg | Intraperitoneal (i.p.) | No influence on tumor growth. | [5] |
| Human Ovarian Carcinoma (2780) | Amifostine + Paclitaxel | 100 or 200 mg/kg | Intraperitoneal (i.p.) | No evidence of tumor protection. Paclitaxel's anti-tumor effect was not diminished. | [4] |
Table 2: In Vitro Radioprotection by WR-1065 in Human Glioma Cell Lines
| Cell Line | p53 Status | WR-1065 Concentration | Protection Factor* | Citation |
| U87 | Wild-type | 4 mM | 2.4 | [12][13][14] |
| D54 | Wild-type | 4 mM | 1.9 | [12][13][14] |
| U251 | Mutant | 4 mM | 2.6 | [12][13][14] |
| A172 | Mutant | 4 mM | 2.8 | [12][13][14] |
*Protection Factor is the ratio of the radiation dose required to produce a given level of cell killing in the presence of the protective agent to the dose required in its absence.
Experimental Protocols
This section provides detailed methodologies for key experiments involving WR-1065 in xenograft models.
Protocol 1: General Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line in the appropriate medium and conditions until cells reach 80-90% confluency.
-
Cell Harvesting: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count. Ensure cell viability is >90%.
-
Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, to the desired concentration for injection.
-
Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NOD/SCID).
-
Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
Tumor Monitoring: Monitor animals regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
Protocol 2: Administration of Amifostine/WR-1065 in Mice
Reconstitution of Amifostine:
-
Aseptically reconstitute a 500 mg vial of amifostine with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP, to achieve a concentration of 50 mg/mL.[8]
Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and locate the lower quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or the bladder, then inject the solution.
-
Timing: Administer 15-30 minutes prior to chemotherapy or radiotherapy.[5][8]
-
Dosage: Doses in the range of 100-200 mg/kg have been used in xenograft studies.[4][5]
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the skin on the back to form a tent.
-
Insert a 25-27 gauge needle into the base of the tent, parallel to the body.
-
Aspirate and then inject the solution.
-
Timing: Administer 15-30 minutes prior to the cytotoxic insult.[8]
-
-
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and down to the stomach.
-
Slowly administer the solution.
-
Timing: Typically requires a longer pre-treatment time (e.g., 1 hour) before irradiation.[8]
-
Protocol 3: Efficacy Evaluation
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Radioprotection Factor (for radiotherapy studies):
-
Determine the radiation dose that causes a specific level of tumor growth delay in the control group.
-
Determine the radiation dose required to achieve the same tumor growth delay in the WR-1065 treated group.
-
The ratio of these two doses gives the tumor protection factor. A factor close to 1 indicates no tumor protection.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline phosphatase activity in human and rat liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of amifostine and paclitaxel on growth of human ovarian carcinoma xenografts in the severe combined immune-deficient mouse: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of amifostine (WR-2721, ethyol) on tumor growth and pharmacology of cytotoxic drugs in human xenotransplanted neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amifostine and radiation therapy: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Amifostine Thiol Interference with Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing amifostine in concert with fluorescence microscopy. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate potential interference from amifostine and its active thiol metabolite, WR-1065, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guides
Problem: Reduced or Absent Fluorescent Signal After Amifostine Treatment
The most common issue encountered when using amifostine in fluorescence-based assays is a significant reduction or complete loss of signal. This is often attributable to the potent antioxidant and reducing properties of the active thiol metabolite, WR-1065.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Fluorescence Quenching by WR-1065 | The free thiol group of WR-1065 can directly interact with certain fluorophores, leading to a non-radiative de-excitation pathway and a decrease in fluorescence intensity (quenching). This is particularly prevalent with dyes sensitive to their redox environment. | 1. Perform a "Washout" Step: Before imaging, thoroughly wash the cells with phosphate-buffered saline (PBS) or fresh culture medium to remove extracellular and loosely bound amifostine and WR-1065. See the detailed Protocol for Amifostine/WR-1065 Washout below. 2. Select Thiol-Resistant Dyes: If possible, choose fluorophores that are less susceptible to thiol quenching. Dyes with emission wavelengths in the red or far-red spectrum may be less prone to interference. 3. Control Experiments: Always include a control group of cells treated with amifostine but not the fluorescent probe, and a group with the probe but without amifostine, to quantify the extent of quenching. |
| Scavenging of Reactive Oxygen Species (ROS) | Many fluorescent probes are designed to detect intracellular ROS (e.g., DCFH-DA, MitoSOX Red). Amifostine's primary function is to scavenge these ROS, which will inherently reduce the signal from such probes.[1][2] This is an expected biological effect, not a technical artifact. | 1. Acknowledge the Biological Effect: Recognize that a decrease in signal from a ROS-sensitive probe is likely a true representation of amifostine's antioxidant activity. 2. Use Alternative Probes: To assess other cellular parameters, select probes that are not dependent on ROS levels. |
| Alteration of Intracellular pH | While less common, significant changes in intracellular pH can affect the fluorescence quantum yield of certain pH-sensitive dyes. | 1. Use pH-Insensitive Dyes: Select fluorophores that maintain stable fluorescence across a physiological pH range. 2. Monitor Intracellular pH: If using a pH-sensitive dye is unavoidable, consider co-staining with a ratiometric pH indicator to monitor and correct for any pH changes. |
| Inadequate Conversion to WR-1065 | Amifostine is a prodrug that requires dephosphorylation by alkaline phosphatase (ALP) to its active form, WR-1065.[3] If your in vitro system has low ALP activity, you may not observe the expected biological effects or interference. | 1. Supplement with Exogenous ALP: For cell lines with low endogenous ALP activity, add exogenous ALP (0.5-1 U/mL) to the culture medium during amifostine treatment.[3] 2. Optimize pH: Ensure the cell culture medium is buffered to a physiological pH of approximately 7.4, as ALP activity is pH-dependent.[3] |
Quantitative Data on Thiol Interference with Common Fluorophores
The following table summarizes the known or expected interactions between thiols (like WR-1065) and common classes of fluorescent dyes. Note: Specific quantitative data for amifostine/WR-1065 is limited in the literature; these are general principles for thiol interactions.
| Fluorophore Class | Susceptibility to Thiol Interference | Mechanism of Interference | Commonly Used Dyes |
| Cyanine Dyes | High | Photoswitching and quenching through photoinduced electron transfer (PeT). | Cy3, Cy5, Cy7 |
| Fluorescein Derivatives | Moderate to High | Quenching, particularly at higher concentrations. | Fluorescein, FITC, FAM |
| Rhodamine Derivatives | Moderate | Generally more photostable, but can still be quenched by high concentrations of thiols. | Rhodamine, TRITC, TAMRA |
| ROS-Sensitive Probes | Very High | Direct scavenging of the target molecule (ROS) by the thiol. | DCFH-DA, MitoSOX Red, CellROX |
| Nuclear Stains | Low | Generally stable, but high concentrations of any quenching agent can reduce signal. No direct chemical interaction is expected. | DAPI, Hoechst |
Experimental Protocols
Protocol for Amifostine/WR-1065 Washout Prior to Fluorescence Imaging
This protocol is designed to minimize extracellular and loosely bound intracellular amifostine and its active metabolite, WR-1065, before imaging to reduce fluorescence quenching.
Materials:
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Aspirate Treatment Medium: Carefully aspirate the medium containing amifostine from the cell culture plate or coverslip.
-
First Wash: Gently add pre-warmed PBS to the cells. For a 35 mm dish, use 2 mL of PBS. Let the plate sit for 2-3 minutes.
-
Aspirate First Wash: Carefully aspirate the PBS.
-
Second Wash: Repeat steps 2 and 3 with fresh, pre-warmed PBS.
-
Third Wash (Optional but Recommended): For sensitive fluorophores, perform a third wash with pre-warmed PBS.
-
Incubation in Fresh Medium: After the final wash, add pre-warmed, complete cell culture medium to the cells.
-
Equilibration: Incubate the cells at 37°C in a CO2 incubator for at least 30-60 minutes to allow for the diffusion of any remaining loosely bound intracellular WR-1065 out of the cells.[4]
-
Proceed with Staining and Imaging: After the equilibration period, you can proceed with your standard staining and fluorescence microscopy protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my ROS-sensitive probes (e.g., DCFH-DA, MitoSOX Red) showing no signal after amifostine treatment?
A1: This is an expected result and likely reflects the biological activity of amifostine. Amifostine's active metabolite, WR-1065, is a potent scavenger of reactive oxygen species (ROS).[1][2] Therefore, a decrease or absence of signal from a ROS-sensitive probe indicates that amifostine is effectively reducing oxidative stress in your cells. This is not a technical artifact but rather a measure of the drug's efficacy.
Q2: Can I fix my cells after amifostine treatment to prevent fluorescence quenching during imaging?
A2: Fixation will cross-link cellular components but may not effectively remove or inactivate the small molecule WR-1065. Therefore, fluorescence quenching can still occur in fixed samples. It is highly recommended to perform a thorough washout protocol (as described above) before fixation and subsequent immunostaining or imaging.
Q3: Are there any fluorescent dyes that are completely resistant to amifostine-induced quenching?
A3: While some dyes are more robust than others, it is difficult to guarantee complete resistance, as quenching is a concentration-dependent phenomenon. However, fluorophores with longer emission wavelengths (in the red and far-red spectrum) and those that are not based on ROS detection are generally less susceptible to interference from thiols. Always perform control experiments to validate your chosen dye in the presence of amifostine.
Q4: How can I be sure that the observed fluorescence quenching is due to amifostine and not another experimental factor?
A4: To confirm that amifostine is the cause of the quenching, you should include the following controls in your experiment:
-
Vehicle Control: Cells treated with the same vehicle used to dissolve amifostine (e.g., saline) but without the drug.
-
Amifostine, No Dye Control: Cells treated with amifostine but not stained with the fluorescent probe to check for any autofluorescence from the drug or its metabolites.
-
Dye, No Amifostine Control: Cells stained with the fluorescent probe but not treated with amifostine to establish a baseline fluorescence level.
Q5: Does the conversion of amifostine to WR-1065 affect the timing of my experiment?
A5: Yes, the conversion of amifostine to its active form, WR-1065, by alkaline phosphatase is a critical step.[3] For in vitro experiments, it is recommended to pre-incubate the cells with amifostine for at least 30 minutes before adding other treatments or stressors to allow for sufficient conversion to WR-1065.[3] If you are using a cell line with low alkaline phosphatase activity, you may need to add exogenous enzyme to the culture medium.[3]
Visualizations
Caption: Mechanism of amifostine activation and its role as a ROS scavenger.
Caption: Troubleshooting workflow for reduced fluorescence signal with amifostine.
References
- 1. Amifostine, a reactive oxigen species scavenger with radiation- and chemo-protective properties, inhibits in vitro platelet activation induced by ADP, collagen or PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative study of patients with total body irradiation: effects of amifostine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Cryopreservation of Amifostine Thiol (WR-1065) Aliquots
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the long-term cryopreservation and handling of Amifostine thiol (WR-1065) aliquots. Our goal is to ensure the stability and efficacy of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Amifostine and this compound (WR-1065)?
A1: Amifostine is a prodrug that is converted to its active, cytoprotective form, WR-1065 (this compound), by the enzyme alkaline phosphatase (ALP).[1][2][3][4] WR-1065 is the free thiol metabolite responsible for scavenging free radicals and protecting cells from the damaging effects of radiation and certain chemotherapeutic agents.[2][4][5]
Q2: Why is proper storage of this compound (WR-1065) critical?
A2: this compound is susceptible to oxidation and degradation, which can lead to a loss of its protective efficacy.[6] Improper handling and storage can result in inconsistent experimental outcomes. The thiol group is key to its function and can be readily oxidized, forming inactive disulfides.[6]
Q3: What are the recommended long-term storage conditions for this compound (WR-1065) stock solutions?
A3: For long-term cryopreservation, it is recommended to store this compound (WR-1065) aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7] To minimize degradation, solutions should be protected from light and stored under nitrogen.[7]
Q4: Can I store reconstituted Amifostine (the prodrug) long-term in the freezer?
A4: Reconstituted Amifostine solutions are chemically stable for up to 5 hours at room temperature (approx. 25°C) and up to 24 hours when refrigerated (2°C to 8°C).[1][8][9] For longer-term storage, it is advisable to use freshly prepared solutions or to cryopreserve the active metabolite, WR-1065.
Q5: I am observing inconsistent cytoprotective effects in my in vitro experiments. What could be the cause?
A5: Inconsistent results with Amifostine can be due to several factors:
-
Low Alkaline Phosphatase (ALP) Activity: The cell line you are using may have insufficient endogenous ALP to efficiently convert Amifostine to its active form, WR-1065.[1]
-
Suboptimal pH: ALP activity is optimal under alkaline conditions. An acidic microenvironment, often created by cancer cells, can inhibit this conversion.[1]
-
Incorrect Timing: Amifostine has a very short biological half-life (around 8-9 minutes).[5] It must be administered shortly before the cytotoxic challenge to be effective.[2][5]
-
Degraded Aliquots: Improperly stored or handled aliquots of WR-1065 may have lost their activity.
Data Presentation
Table 1: Stability of Amifostine and this compound (WR-1065) Solutions
| Compound | Storage Condition | Duration of Stability | Source(s) |
| Reconstituted Amifostine | Room Temperature (~25°C) | Up to 5 hours | [1][8][9] |
| Reconstituted Amifostine | Refrigerated (2°C to 8°C) | Up to 24 hours | [1][8][9] |
| This compound (WR-1065) | -20°C (protected from light, under nitrogen) | Up to 1 month | [7] |
| This compound (WR-1065) | -80°C (protected from light, under nitrogen) | Up to 6 months | [7] |
| This compound (WR-1065) | Refrigerated (~5°C) | Up to 48 hours | [10] |
Experimental Protocols
Protocol 1: Cryopreservation of this compound (WR-1065) Aliquots
This protocol describes a general procedure for preparing and cryopreserving aliquots of the active metabolite, WR-1065, for long-term storage.
Materials:
-
This compound (WR-1065) powder
-
Sterile, deoxygenated cryopreservation solvent (e.g., water, PBS)
-
Cryovials
-
-80°C freezer
-
Nitrogen gas source (optional but recommended)
-
Ice bucket or cooling block
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Pre-cool all tubes and solutions on ice.
-
Reconstitution: Reconstitute the WR-1065 powder in the chosen deoxygenated solvent to the desired stock concentration. Gently swirl to dissolve; avoid vigorous shaking.[11]
-
Inert Gas Purge (Optional): To minimize oxidation, gently flush the headspace of the stock solution vial and the empty cryovials with nitrogen gas.
-
Aliquoting: Immediately dispense the WR-1065 solution into pre-chilled cryovials in volumes appropriate for single-use experiments to avoid repeated freeze-thaw cycles.
-
Freezing: Place the cryovials in a -80°C freezer for long-term storage. For optimal cell-based applications, a controlled cooling rate of -1°C/minute is often recommended, which can be achieved using a cell freezing container.[12]
-
Documentation: Clearly label each vial with the compound name, concentration, date of preparation, and storage conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of Amifostine and detecting its thiol metabolite and related impurities. Specific parameters may need optimization based on the available equipment and standards.
Materials:
-
HPLC system with a UV detector (e.g., 220 nm)
-
C18 Reverse Phase Column
-
Amifostine and WR-1065 reference standards
-
Mobile phase components (e.g., water, acetonitrile, nonafluorobutane sulfonic acid, trifluoroacetic acid, triethylamine)[10]
-
Test solution: Thawed WR-1065 aliquot or freshly prepared Amifostine solution.[10]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as per established methods, such as dissolving nonafluorobutane sulfonic acid and trifluoroacetic acid in HPLC-grade water and adjusting the pH with triethylamine, followed by mixing with acetonitrile.[10] Degas the mobile phase before use.
-
Standard Preparation: Prepare standard solutions of USP Amifostine RS and USP this compound RS in water at known concentrations.[10]
-
Sample Preparation: Dilute the thawed WR-1065 aliquot or freshly prepared Amifostine solution with water to a suitable concentration for injection.[10]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and compare the retention times and peak areas of the sample to the standards to determine purity and identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no cytoprotective effect | 1. Degraded WR-1065 aliquots due to improper storage or freeze-thaw cycles.2. Insufficient conversion of Amifostine to WR-1065 in the experimental system.[1] | 1. Use a fresh, properly stored aliquot of WR-1065. Verify aliquot purity via HPLC.2. If using Amifostine, confirm the cell line has sufficient alkaline phosphatase (ALP) activity. Consider supplementing the medium with exogenous ALP (e.g., 0.5-1 U/mL).[1] Ensure the medium pH is around 7.4.[1] |
| High variability between experiments | 1. Inconsistent timing of drug addition.2. Use of different batches of cryopreserved aliquots with varying quality. | 1. Strictly standardize the pre-incubation time with WR-1065 before applying the cytotoxic agent (e.g., 30 minutes).[5][11][14]2. Prepare a large, single batch of WR-1065 aliquots to be used across all related experiments. |
| Precipitate observed upon thawing | 1. Poor solubility at the storage concentration.2. pH shift in the buffer during freezing. | 1. Gently vortex the thawed aliquot. If the precipitate persists, centrifuge the tube and use the supernatant, noting the potential for reduced concentration.2. Consider using a different cryopreservation buffer or reducing the stock concentration. |
| Unexpected peaks in HPLC analysis | 1. Oxidation of WR-1065 to its disulfide or other degradation products.[6]2. Contamination of the sample or solvent. | 1. This indicates sample degradation. Prepare fresh aliquots, ensuring minimal exposure to air and light, and consider purging with nitrogen gas before freezing.[7]2. Use fresh, HPLC-grade solvents and clean injection vials. |
Visualizations
Caption: Amifostine is converted to its active form, WR-1065, via dephosphorylation.
Caption: Recommended workflow for cryopreserving this compound (WR-1065).
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. Amifostine [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. stemcell.com [stemcell.com]
- 13. uspnf.com [uspnf.com]
- 14. WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine and its Active Thiol Metabolite (WR-1065) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing amifostine and its active metabolite, WR-1065, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the stability and mechanisms of action of this cytoprotective agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of amifostine in a cell culture setting?
A1: Amifostine is a prodrug that is biologically inactive until it is dephosphorylated by alkaline phosphatase (ALP) to its active free thiol metabolite, WR-1065.[1] This conversion is critical for its cytoprotective effects. WR-1065 is a potent scavenger of reactive oxygen species (ROS), which helps protect cells from the damaging effects of radiation and certain chemotherapeutic agents.[2][3] It can also donate a hydrogen atom to repair damaged DNA and modulate signaling pathways involved in cell cycle progression and apoptosis, often in a p53-dependent manner.[4][5]
Q2: Why am I observing inconsistent or no cytoprotective effect with amifostine in my in vitro experiments?
A2: Inconsistent results with amifostine can arise from several factors:
-
Inadequate Conversion to WR-1065: The cell line you are using may have low endogenous alkaline phosphatase (ALP) activity, which is necessary to convert amifostine to its active form, WR-1065.[1]
-
Suboptimal pH of Culture Medium: ALP activity is pH-dependent, with optimal activity in alkaline conditions. An acidic microenvironment, which can be created by cancer cells, can inhibit ALP activity.[1]
-
Incorrect Amifostine Concentration: The effective concentration of amifostine can vary significantly between cell lines.[1]
-
Degradation of WR-1065: The active thiol metabolite, WR-1065, is susceptible to oxidation in culture media, leading to a loss of activity.[2][6]
Q3: What are the recommended storage and handling conditions for amifostine and WR-1065?
A3: Proper storage and handling are crucial for maintaining the efficacy of amifostine and WR-1065.
-
Amifostine Lyophilized Powder: Store at controlled room temperature (20°C to 25°C).[1]
-
Reconstituted Amifostine: Reconstitute in sterile 0.9% Sodium Chloride Injection, USP. The reconstituted solution is stable for up to 5 hours at room temperature (~25°C) and up to 24 hours when refrigerated (2°C to 8°C).[1] It is highly recommended to prepare fresh solutions for each experiment.
-
WR-1065 Solutions: Prepare fresh solutions immediately before use. The thiol group is prone to oxidation, and prolonged storage in solution, especially at room temperature and in the presence of oxygen, will lead to degradation.
Q4: Should I use amifostine or WR-1065 directly in my experiments?
A4: The choice depends on your experimental goals.
-
Use amifostine if you are studying the complete bioactivation process and have confirmed that your cell line has sufficient ALP activity, or if you are co-administering exogenous ALP.
-
Use WR-1065 directly when you want to bypass the need for ALP activation and study the direct effects of the active thiol metabolite. This is often the preferred method for ensuring a consistent and known concentration of the active drug.[4]
Troubleshooting Guides
Issue 1: No or Low Cytoprotective Effect Observed
| Potential Cause | Troubleshooting Steps |
| Low Endogenous Alkaline Phosphatase (ALP) Activity | 1. Assay for ALP Activity: Perform an ALP activity assay on your cell line to determine endogenous levels.[1]2. Supplement with Exogenous ALP: Add exogenous ALP (0.5-1 U/mL) to the culture medium along with amifostine to ensure efficient conversion to WR-1065.[1][7]3. Use WR-1065 Directly: Consider using the active metabolite, WR-1065, to bypass the need for enzymatic activation.[4] |
| Suboptimal pH of Culture Medium | 1. Monitor Medium pH: Regularly check the pH of your cell culture medium. A physiological pH of around 7.4 is generally recommended.[1]2. Use Buffered Media: Ensure you are using a medium with a robust buffering system, such as HEPES, especially for cells that tend to acidify their environment. |
| Incorrect Drug Concentration | 1. Perform a Dose-Response Experiment: Determine the optimal concentration of amifostine or WR-1065 for your specific cell line by testing a range of concentrations (e.g., 250 to 5000 µg/mL for amifostine).[1][7]2. Verify Stock Solution Concentration: If possible, verify the concentration of your stock solutions using analytical methods like HPLC. |
| Degradation of WR-1065 Thiol | 1. Prepare Fresh Solutions: Always prepare fresh solutions of amifostine or WR-1065 immediately before each experiment.[1]2. Minimize Exposure to Air: Keep stock solutions tightly sealed and minimize the time they are exposed to the atmosphere to reduce oxidation.3. Consider Serum Effects: Be aware that components in fetal bovine serum (FBS), such as trace metal ions, can accelerate the oxidation of WR-1065.[6] You may need to adjust incubation times or drug concentrations accordingly. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Timing | 1. Standardize Incubation Times: The short half-life of amifostine and WR-1065 makes timing critical. Strictly control the pre-incubation time with the drug before applying the cytotoxic challenge (e.g., radiation or chemotherapy).[4]2. Consistent Experimental Workflow: Ensure all steps of the experimental protocol are performed consistently across all experiments. |
| Cell Culture Conditions | 1. Maintain Consistent Cell Density: Plate cells at a consistent density for all experiments, as cell confluence can affect metabolism and drug response.2. Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy before starting an experiment. |
| Reagent Variability | 1. Use Aliquots: Aliquot stock solutions of amifostine, WR-1065, and other critical reagents to avoid repeated freeze-thaw cycles.2. Check Reagent Quality: Ensure that all reagents, including cell culture media and serum, are from consistent lots and are not expired. |
Data Presentation: Amifostine Thiol Stability
Quantitative data on the stability of WR-1065 in different cell culture media is not extensively published. The stability is known to be influenced by factors such as pH, temperature, oxygen levels, and the presence of metal ions.[6] Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Factors Influencing the Stability of WR-1065 in Cell Culture Media
| Factor | Effect on WR-1065 Stability | Recommendations |
| Oxygen | Promotes rapid oxidation of the thiol group to a disulfide, inactivating the drug.[2] | Prepare solutions fresh. Minimize exposure of media containing WR-1065 to air. |
| pH | Stability is pH-dependent. Alkaline conditions can affect the rate of autoxidation. | Maintain a physiological pH (around 7.4) in the culture medium.[1] |
| Temperature | Higher temperatures can increase the rate of degradation.[6] | Store stock solutions appropriately (refrigerated or frozen for short-term). Conduct experiments at a consistent temperature (e.g., 37°C). |
| Media Components | Trace metal ions (e.g., Cu²⁺, Fe³⁺) present in media and serum can catalyze oxidation.[6] RPMI-1640 contains the reducing agent glutathione, which may influence the redox environment.[8] | Be aware of the composition of your specific medium. Consider that results may vary between different media types (e.g., DMEM vs. RPMI-1640). |
| Serum | Can accelerate oxidation due to the presence of metal ions and other catalytic components.[6] | If possible, perform a pilot experiment to assess stability in the presence and absence of serum under your experimental conditions. |
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the endogenous ALP activity in your cell line, which is crucial for the conversion of amifostine to WR-1065.[1]
Materials:
-
Cell lysate
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from your cultured cells.
-
Add 20 µL of cell lysate to each well of a 96-well plate.
-
Add 180 µL of pNPP substrate solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity.[1]
Protocol 2: In Vitro Cytoprotection Assay (Clonogenic Survival)
This assay assesses the ability of amifostine or WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy by measuring their ability to form colonies.[1]
Materials:
-
Complete cell culture medium
-
Amifostine or WR-1065
-
Cytotoxic agent (e.g., chemotherapeutic drug or access to an irradiator)
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment:
-
For amifostine, add it to the medium (with or without exogenous ALP, depending on the cell line's ALP activity) at the desired final concentration.
-
For WR-1065, add it directly to the medium at the desired final concentration.
-
-
Pre-incubation: Incubate the cells with the drug for a standardized period (e.g., 30 minutes) at 37°C.[4]
-
Cytotoxic Challenge: Expose the cells to the cytotoxic agent (e.g., add a chemotherapeutic drug or irradiate the plates).
-
Washout: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.[1]
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Protocol 3: Determination of WR-1065 Stability in Cell Culture Medium
This protocol provides a framework for assessing the stability of WR-1065 in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
WR-1065
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)
-
Derivatizing agent for thiols (e.g., monobromobimane) if using fluorescence detection[9]
-
Reagents for mobile phase
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare WR-1065 Solution: Prepare a stock solution of WR-1065 in a suitable solvent (e.g., sterile water or PBS) and then dilute it to the final experimental concentration in your cell culture medium (with and without serum) in separate tubes.
-
Time Course Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), remove an aliquot from each tube.
-
Sample Preparation for HPLC:
-
Immediately process the samples to prevent further degradation. This may involve protein precipitation if serum is present.
-
If using a derivatizing agent, follow the specific protocol for derivatization.[9]
-
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Use a validated method to separate and quantify the amount of WR-1065 remaining at each time point.
-
Data Analysis: Plot the concentration of WR-1065 versus time. From this data, you can calculate the half-life (t₁/₂) of WR-1065 in your specific medium under your experimental conditions.
Visualizations
Caption: Mechanism of amifostine activation and its cytoprotective effects.
Caption: Troubleshooting workflow for inconsistent amifostine efficacy.
Caption: Simplified signaling pathways modulated by WR-1065.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of cultured mammalian cells with WR-2721 and its thiol, WR-1065: implications for mechanisms of radioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing the oxidation of the radioprotector WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Media | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing WR-1065 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WR-1065. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for WR-1065 to achieve maximum radioprotection?
A1: The optimal incubation time for WR-1065 depends on the desired effect: immediate or delayed radioprotection.
-
For immediate radioprotection: A pre-incubation time of 30 minutes with a high concentration of WR-1065 (e.g., 4 mM) immediately before irradiation is commonly used.[1][2][3] This strategy primarily leverages the free radical scavenging ability of WR-1065, which requires the compound to be present at the time of irradiation.[1]
-
For delayed radioprotection: A longer pre-incubation time of 24 hours with a lower, non-toxic concentration (e.g., 40 μM) is recommended.[1][3] This delayed effect is associated with the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD), which provides protection against post-radiation metabolic free radical formation.[1][4]
Q2: I am observing unexpected cytotoxicity with my WR-1065 treatment. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: While effective for immediate radioprotection, high concentrations of WR-1065 (e.g., 4 mM) can be toxic to some cell lines with prolonged exposure.[1] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Continuous Exposure: Continuous exposure to even low concentrations of WR-1065 can inhibit cell growth and cell cycle progression, potentially due to the inhibition of topoisomerase IIα.[1][5]
-
Drug Purity and Solvent: Ensure the purity of your WR-1065 stock and that the solvent (e.g., PBS) is sterile and free of contaminants.[3]
Q3: My cells are showing a significant G2 phase arrest after WR-1065 treatment. Is this a normal response?
A3: Yes, an accumulation of cells in the G2 phase of the cell cycle is a known effect of WR-1065 treatment.[5][6] This is often associated with the drug's impact on topoisomerase II alpha activity, which is crucial for cell cycle progression.[5][6] A 30-minute exposure to concentrations ranging from 4 µM to 4 mM has been shown to induce this G2 arrest in CHO cells.[5][6]
Q4: How does WR-1065 affect DNA repair pathways?
A4: WR-1065 influences DNA repair through multiple mechanisms. It protects against the initial induction of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) by scavenging free radicals.[7] Additionally, it can modulate DNA repair signaling pathways. For instance, WR-1065 treatment has been shown to decrease the frequency of DNA damage-induced homologous recombination (HR), which may protect cells from the potentially detrimental effects of hyper-recombination.[3]
Troubleshooting Guides
Issue 1: Suboptimal Radioprotection Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Incubation Time/Concentration | For immediate protection, ensure a 30-minute pre-incubation with an effective concentration (e.g., 4 mM) immediately before irradiation. For delayed protection, use a 24-hour pre-incubation with a low, non-toxic dose (e.g., 40 µM).[1][3] |
| Drug Degradation | Prepare WR-1065 stock solutions fresh before each experiment. WR-1065 is a thiol and can oxidize over time.[3] |
| Cellular Uptake Issues | Ensure the cell culture medium does not contain components that might interfere with WR-1065 uptake. Intracellular concentrations of WR-1065 typically fall to background levels within one hour after removal from the culture medium.[1] |
| High LET Radiation | The radioprotective effect of WR-1065 is less pronounced against high-LET radiation (e.g., iron ions) compared to low-LET radiation (e.g., X-rays).[1] |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Variable Seeding Density | Ensure a consistent number of cells are seeded for each experimental condition in clonogenic survival assays.[1] |
| Incomplete Drug Removal | After pre-incubation, wash the cells thoroughly with pre-warmed, drug-free medium immediately before irradiation to remove extracellular WR-1065.[1] |
| Inconsistent Incubation Conditions | Maintain consistent incubation conditions (temperature, CO2 levels) for all plates throughout the experiment. |
| Subjective Colony Counting | Establish clear criteria for what constitutes a colony (e.g., >50 cells) and apply this consistently across all plates.[1] |
Quantitative Data Summary
Table 1: Effect of WR-1065 Incubation Time on Cell Cycle Distribution in CHO AA8 Cells
| Treatment | Incubation Time | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 30 min | 55 | 30 | 15 |
| 4 µM - 4 mM WR-1065 | 30 min | Decreased | Variable | Increased |
| Data synthesized from qualitative descriptions in the sources.[5][6] |
Table 2: Radioprotective Effect of Different WR-1065 Incubation Protocols
| Treatment Protocol | Cell Line | Radiation Type | Endpoint | Observed Effect |
| 4 mM WR-1065 for 30 min (pre-irradiation) | RKO36 | X-rays, Iron Ions | Clonogenic Survival | Significant radioprotection[1] |
| 40 µM WR-1065 for 24 h (pre-irradiation) | RKO36 | X-rays, Iron Ions | Clonogenic Survival | No protection from cell death[1] |
| 40 µM WR-1065 for 24 h (pre-irradiation) | RKO36 | Iron Ions | Micronucleus Induction | Significant reduction in chromosomal damage[1] |
Experimental Protocols
1. Clonogenic Cell Survival Assay
This protocol is used to determine the effect of WR-1065 on cell survival following irradiation.
-
Cell Seeding: Plate cells at a density calculated to yield 50-100 colonies per dish after treatment.
-
WR-1065 Treatment:
-
Immediate Protection: Add WR-1065 to the culture medium at the desired final concentration (e.g., 4 mM) and incubate for 30 minutes at 37°C.
-
Delayed Protection: Add WR-1065 at a lower concentration (e.g., 40 µM) and incubate for 24 hours at 37°C.
-
-
Drug Removal: Immediately before irradiation, aspirate the WR-1065-containing medium and wash the cells twice with pre-warmed, drug-free medium.
-
Irradiation: Expose the cells to the desired dose of radiation. Sham-irradiated controls should be handled identically, without the radiation exposure.
-
Cell Plating: After irradiation, harvest the cells by trypsinization, resuspend them in fresh medium, and plate them into 100-mm culture dishes.
-
Incubation: Incubate the dishes for 10-14 days at 37°C to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol:acetic acid solution (3:1) and stain with crystal violet. Count the number of colonies containing more than 50 cells.
-
Calculation: Calculate the plating efficiency and surviving fraction for each treatment group.
2. Flow Cytometry for Cell Cycle Analysis
This protocol is used to analyze the effect of WR-1065 on cell cycle distribution.
-
Cell Treatment: Treat cells with WR-1065 for the desired time and concentration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is used to assess DNA damage in individual cells.
-
Cell Preparation: After WR-1065 treatment and/or irradiation, prepare a single-cell suspension at a concentration of 1 x 10^5 cells/ml in ice-cold PBS (Ca++ and Mg++ free).[8]
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and pipette onto a specially coated microscope slide.[9] Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).[8][9]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[8]
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[9]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide).[9]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Visualizations
Caption: Experimental workflow for optimizing WR-1065 incubation time.
Caption: Simplified signaling pathway of WR-1065's radioprotective effects.
Caption: Troubleshooting logic for suboptimal WR-1065 radioprotection.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Amifostine and the Seahorse XF Cell Mito Stress Test
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of amifostine and its active thiol metabolite, WR-1065, on cellular metabolism using the Agilent Seahorse XF Cell Mito Stress Test. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of amifostine and its active metabolite, WR-1065, on mitochondria?
Amifostine is a prodrug that is dephosphorylated to its active thiol metabolite, WR-1065. WR-1065 is known to exert cytoprotective effects through several mechanisms related to mitochondrial function. These include the scavenging of free radicals, which reduces levels of reactive oxygen species (ROS), and the preservation of mitochondrial integrity.[1] Studies have shown that amifostine treatment can lead to higher ATP production and may protect mitochondria from damage induced by radiation or chemotherapy.[1]
Q2: Can the thiol group of WR-1065 interfere with the Seahorse XF Cell Mito Stress Test?
While direct studies on the interference of WR-1065 with the Seahorse assay are limited, the chemical properties of its thiol group present a potential for artifacts. Thiol-containing compounds are reducing agents and can interact with various biological and chemical components of an assay.[2] Potential points of interference include:
-
Direct interaction with fluorescent sensors: The Seahorse XF Analyzer uses sensitive fluorescent probes to measure oxygen and proton concentrations. It is plausible that a reducing agent like WR-1065 could interact with these probes, leading to inaccurate readings of the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Chemical modification of assay compounds: The thiol group of WR-1065 could potentially react with and alter the activity of the mitochondrial inhibitors used in the Mito Stress Test (oligomycin, FCCP, and rotenone/antimycin A).
-
Alteration of the cellular redox environment: WR-1065's primary role as an antioxidant will alter the cellular redox state, which can independently influence mitochondrial function and, consequently, the Seahorse assay readouts.
Q3: How might amifostine/WR-1065 be expected to alter the parameters of the Seahorse Mito Stress Test based on its known biological effects?
Based on existing literature, amifostine and WR-1065 may influence the Seahorse Mito Stress Test parameters in the following ways:
-
Basal Respiration: May increase or decrease depending on the cell type and metabolic state. Its protective effects could enhance basal respiration in stressed cells, while a shift towards glycolysis might decrease it in others.[3]
-
ATP Production: Likely to be maintained or increased due to its mitochondrial protective effects.[1]
-
Maximal Respiration and Spare Respiratory Capacity: Could be enhanced as WR-1065 helps preserve mitochondrial integrity and function, allowing cells to better respond to increased energy demands.
-
Proton Leak: May be reduced due to the preservation of mitochondrial membrane integrity.
-
Non-Mitochondrial Oxygen Consumption: Unlikely to be directly affected, but significant antioxidant activity could influence cellular enzymes that contribute to this parameter.
Troubleshooting Guide
This guide addresses unexpected results you may encounter when performing a Seahorse XF Cell Mito Stress Test in the presence of amifostine or its active metabolite, WR-1065.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unusually low or high basal OCR/ECAR readings compared to controls. | 1. Direct Assay Interference: The thiol group of WR-1065 may be interfering with the Seahorse fluorescent sensors. 2. Biological Effect: Amifostine/WR-1065 is altering cellular metabolism as expected.[3] 3. Incorrect cell seeding density or cell health issues. [4] | 1. Run a "drug-only" control: In wells without cells, add WR-1065 at the experimental concentration to the assay medium to see if it directly affects the sensor readings. 2. Titrate WR-1065 concentration: Determine if the observed effect is dose-dependent. 3. Optimize cell seeding density: Ensure a consistent and optimal number of cells per well. |
| Blunted or absent response to mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A). | 1. Chemical Inactivation: The thiol group of WR-1065 may be chemically reducing and inactivating the inhibitors. 2. Altered Mitochondrial Physiology: The protective effects of WR-1065 may make the mitochondria less sensitive to the inhibitors. | 1. Perform inhibitor titration: In the presence of WR-1065, perform a dose-response curve for each inhibitor to see if a higher concentration is needed to achieve the expected effect. 2. Pre-incubation time: Vary the pre-incubation time with WR-1065 to distinguish between acute and long-term protective effects. |
| High variability between replicate wells treated with amifostine/WR-1065. | 1. Uneven drug distribution: Inconsistent pipetting of the viscous amifostine solution or WR-1065. 2. Cell clumping or uneven plating. | 1. Ensure thorough mixing: After adding amifostine/WR-1065 to the wells, gently swirl the plate to ensure even distribution. 2. Verify even cell plating: Visually inspect wells under a microscope before the assay to confirm a monolayer of cells. |
| Unexpected increase in OCR after oligomycin injection. | 1. Off-target effects of WR-1065: The compound might be altering cellular signaling pathways that affect mitochondrial function in complex ways. 2. Technical artifact: Potential issue with the specific inhibitor stock or the instrument. | 1. Review literature for off-target effects: Investigate if WR-1065 has known effects on pathways that could explain this phenomenon. 2. Test inhibitor stocks: Run a control plate with a known cell line to ensure the inhibitors are working correctly. |
Experimental Protocols and Data Presentation
Experimental Workflow: Seahorse XF Cell Mito Stress Test with Amifostine/WR-1065
The following diagram outlines a recommended workflow for incorporating amifostine or WR-1065 into a standard Seahorse XF Cell Mito Stress Test.
Signaling and Chemical Conversion
Amifostine requires enzymatic conversion to its active thiol form, WR-1065, to exert its effects.
Potential Points of Interference in the Seahorse Assay
This diagram illustrates the potential points at which the thiol group of WR-1065 could interfere with the Seahorse XF Cell Mito Stress Test.
Summary of Expected Effects of Amifostine/WR-1065 on Mitochondrial Parameters
The following table summarizes the potential impact of amifostine/WR-1065 on key parameters measured in the Seahorse XF Cell Mito Stress Test, based on its known biological activities.
| Mitochondrial Parameter | Expected Effect of Amifostine/WR-1065 | Rationale |
| Basal Respiration | Variable | Protective effects may increase respiration, while a shift to glycolysis could decrease it.[3] |
| ATP-Linked Respiration | Increase or No Change | Preservation of mitochondrial function and integrity should maintain or improve ATP synthesis efficiency.[1] |
| Maximal Respiration | Increase | Enhanced mitochondrial resilience and protection could lead to a higher maximal respiratory capacity. |
| Spare Respiratory Capacity | Increase | By protecting mitochondria, cells may have a greater reserve capacity to respond to metabolic stress. |
| Proton Leak | Decrease | Improved mitochondrial membrane integrity would reduce proton leak. |
| Non-Mitochondrial Oxygen Consumption | No Direct Effect Expected | This parameter is generally attributed to cytosolic enzymes that are not primary targets of amifostine. |
References
- 1. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Amifostine Thiol Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of amifostine thiol (the active metabolite of amifostine) with other cytoprotective agents. The information is compiled from preclinical studies to support research and drug development in the field of cytoprotection against radiation and chemotherapy-induced toxicities.
Executive Summary
Amifostine, a thiophosphate prodrug, is dephosphorylated in vivo to its active thiol metabolite, WR-1065. This active form is a potent scavenger of reactive oxygen species (ROS), offering protection to normal tissues against the cytotoxic effects of radiation and certain chemotherapy agents. The selective protection of normal tissues is attributed to higher alkaline phosphatase activity in these tissues, leading to preferential accumulation of WR-1065. This guide compares the in vivo performance of this compound with promising alternatives, including PrC-210, N-acetylcysteine (NAC), and mesna, based on available experimental data.
Data Presentation
Table 1: Comparative Efficacy of this compound and Alternatives in Radioprotection
| Agent | Animal Model | Radiation Dose | Efficacy Endpoint | Result | Reference(s) |
| Amifostine | Mice | 8.63 Gy (LD95) | 30-day survival | Increased survival significantly compared to control. | [1](--INVALID-LINK--) |
| PrC-210 | Mice | 8.63 Gy (LD100) | 30-day survival | 100% survival. | [2](--INVALID-LINK--) |
| Amifostine | Mice | - | Dose Reduction Factor (DRF) for H-ARS | 2.7 | [1](--INVALID-LINK--) |
| PrC-210 | Mice | 8.75 Gy | Dose Reduction Factor (DRF) | 1.6 (same as amifostine in the study) | [3](--INVALID-LINK--) |
| N-acetylcysteine (NAC) | Rats | 18 Gy (single dose) | Prevention of Radiodermatitis (Severity Score) | Significantly lower than radiation-only group; similar to amifostine. | [4](--INVALID-LINK--) |
| Amifostine | Rats | 18 Gy (single dose) | Prevention of Radiodermatitis (Severity Score) | Significantly lower than radiation-only group; similar to NAC. | [4](--INVALID-LINK--) |
H-ARS: Hematopoietic Acute Radiation Syndrome
Table 2: Comparative Efficacy of this compound and Alternatives in Chemoprotection
| Agent | Animal Model | Chemotherapeutic Agent | Efficacy Endpoint | Result | Reference(s) |
| Amifostine | Rats | Cyclophosphamide (200 mg/kg) | Prevention of Hemorrhagic Cystitis (Macroscopic & Microscopic Score) | Median score significantly lower than cyclophosphamide-only group. No significant difference from mesna. | [5](--INVALID-LINK--) |
| Mesna | Rats | Cyclophosphamide (200 mg/kg) | Prevention of Hemorrhagic Cystitis (Macroscopic & Microscopic Score) | Median score significantly lower than cyclophosphamide-only group. No significant difference from amifostine. | [5](--INVALID-LINK--) |
| Amifostine | Mice | Cyclophosphamide | Protection against taste disruption | Prevented reduction in fungiform taste papillae and increased the number of taste buds. | [6](--INVALID-LINK--) |
Experimental Protocols
In Vivo Radioprotection Study in Mice
-
Objective: To assess the efficacy of a cytoprotective agent in preventing mortality from a lethal dose of total body irradiation.
-
Animal Model: ICR mice.
-
Test Agents: Amifostine (252 mg/kg) or PrC-210 (252 mg/kg).
-
Administration: Agents were administered via intraperitoneal (i.p.) injection 30 minutes prior to irradiation. A control group received a vehicle injection.
-
Irradiation: Mice were subjected to a lethal dose of whole-body gamma irradiation (e.g., 8.63 Gy).
-
Endpoint: 30-day survival was monitored and recorded daily.
-
Statistical Analysis: Survival curves were analyzed using the Kaplan-Meier method and compared using the log-rank test.
In Vivo Chemoprotection Study in Rats
-
Objective: To evaluate the efficacy of a cytoprotective agent in preventing cyclophosphamide-induced hemorrhagic cystitis.
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups:
-
Group I: Control (no drugs).
-
Group II: Cyclophosphamide (200 mg/kg, i.p.) alone.
-
Group III: Amifostine (200 mg/kg, i.p.) 30 minutes before cyclophosphamide.
-
Group IV: Mesna (40 mg/kg, i.p.) immediately, and 4 and 8 hours after cyclophosphamide.
-
-
Procedure: After 24 hours, the bladders were excised and assessed macroscopically for edema and hemorrhage, and histologically for damage according to Gray's criteria.
-
Endpoint: Macroscopic and microscopic bladder damage scores.
-
Statistical Analysis: Kruskal-Wallis nonparametric analysis of variance followed by the Mann-Whitney U-test.[5]
Mandatory Visualization
Amifostine Activation and Mechanism of Action
Caption: Amifostine is converted to its active form, WR-1065, which protects cells by scavenging ROS.
Experimental Workflow for In Vivo Cytoprotection Studies
Caption: A generalized workflow for conducting in vivo cytoprotection efficacy studies.
Comparative Mechanisms of Thiol-Based Cytoprotectants
Caption: Mechanisms of action for amifostine and its alternatives against cytotoxic insults.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Pre-treatment with amifostine protects against cyclophosphamide-induced disruption of taste in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amifostine Thiol and N-acetylcysteine for Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective agents Amifostine thiol (the active metabolite of Amifostine, WR-1065) and N-acetylcysteine (NAC). The comparison is based on their mechanisms of action, supported by experimental data from in vivo and in vitro studies, to assist researchers in making informed decisions for their cytoprotection studies.
Introduction
Amifostine and N-acetylcysteine (NAC) are both thiol-containing compounds recognized for their cytoprotective properties, primarily attributed to their antioxidant capabilities. Amifostine is a synthetic aminothiol pro-drug that requires dephosphorylation to its active metabolite, WR-1065, to exert its effects.[1][2] In contrast, NAC is a precursor to the endogenous antioxidant glutathione (GSH) and also functions as a direct scavenger of reactive oxygen species (ROS).[3] This guide delves into a direct comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their cytoprotective potential.
Mechanisms of Action
The cytoprotective effects of this compound and NAC are mediated through distinct yet overlapping mechanisms, primarily centered around the mitigation of oxidative stress.
Amifostine (WR-1065): The cytoprotective action of Amifostine is initiated by its dephosphorylation to the active thiol, WR-1065, by alkaline phosphatase, an enzyme more abundant in normal tissues than in tumors.[2] This selective activation is a key feature of its clinical utility. WR-1065 is a potent scavenger of free radicals and is thought to protect DNA by donating a hydrogen atom to repair damaged DNA.[4] Beyond direct scavenging, WR-1065 modulates several signaling pathways, including the activation of ATM and Tip60, which are involved in the DNA damage response.[1] It has also been shown to influence the activity of topoisomerase II alpha and activate transcription factors such as p53 and NF-κB.[3][5]
N-acetylcysteine (NAC): NAC's primary mechanism of cytoprotection is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize reactive oxygen species. NAC can also act as a direct ROS scavenger.[6] A key signaling pathway modulated by NAC is the Keap1-Nrf2 pathway.[7] Under conditions of oxidative stress, NAC promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[8][9]
Comparative Efficacy: Experimental Data
Direct comparative studies of this compound and NAC are limited; however, existing in vivo and in vitro data provide valuable insights into their relative cytoprotective efficacy.
In Vivo Comparative Data
A study by Akbulut et al. (2014) compared the protective effects of Amifostine and NAC against methotrexate-induced hepatotoxicity in rats.[3] The results, summarized in Table 1, indicate that both agents significantly reduced liver damage, with NAC showing a more pronounced effect on restoring antioxidant enzyme levels.
Table 1: Comparison of Amifostine and NAC in Methotrexate-Induced Hepatotoxicity in Rats [3][8][10][11][12]
| Parameter | Control Group | Methotrexate (MTX) Group | MTX + Amifostine Group | MTX + NAC Group |
| Histopathological Score (median) | 1 (0-3) | 7 (6-9) | 4.5 (3-5) | 4 (3-6) |
| Malondialdehyde (MDA) (nmol/g) | 409 (352-466) | 455.5 (419-516) | Not Significantly Different from MTX | Not Significantly Different from MTX |
| Glutathione (GSH) (μmol/g) | 3.02 (2.85-3.43) | 2.52 (2.07-3.34) | No Significant Effect | 3.22 (2.54-3.62) |
| Superoxide Dismutase (SOD) (U/g) | 71.78 (61.88-97.81) | 61.46 (58.27-67.75) | No Significant Effect | 69.22 (61.13-100.88) |
Another in vivo study by Kilciksiz et al. (2009) compared the radioprotective effects of amifostine (as WR-2721) and NAC in irradiated rats.[12] The findings, presented in Table 2, suggest a similar radioprotective effect against radiation-induced oxidative damage for both compounds.
Table 2: Comparison of Amifostine and NAC in Radiation-Induced Oxidative Damage in Rats [12]
| Parameter | Control (C) | Radiation (R) | R + NAC | R + WR-2721 (Amifostine) |
| Tissue GSH (nmol/g protein) | 1.83 ± 0.12 | 1.01 ± 0.09 | 1.62 ± 0.11 | 1.58 ± 0.10 |
| Tissue MDA (nmol/g protein) | 101.4 ± 5.2 | 148.6 ± 7.3 | 112.8 ± 6.1 | 118.2 ± 5.9 |
| Tissue MPO (U/g protein) | 2.4 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 | 2.9 ± 0.3 |
In Vitro Comparative Data
A direct in vitro comparison by Murley et al. (2012) investigated the radioprotective effects of WR-1065 and NAC on human sarcoma cells (SA-NH).[1] The results, shown in Table 3, demonstrate that both thiols provided protection against radiation-induced cell death, with WR-1065 showing a slightly greater effect when present during irradiation.
Table 3: In Vitro Comparison of WR-1065 and NAC on Radiation-Induced Cell Death [1]
| Treatment | Increase in Cell Survival at 2 Gy |
| WR-1065 (4 mM, present during irradiation) | 1.57 times |
| NAC (4 mM, present during irradiation) | Not protective |
| WR-1065 (4 mM, 24h before irradiation) | 1.40 times |
| NAC (4 mM, 24h before irradiation) | 1.25 times |
Experimental Protocols
Detailed methodologies for the key comparative experiments cited are provided below.
Methotrexate-Induced Hepatotoxicity in Rats (Akbulut et al., 2014)[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of methotrexate (20 mg/kg).
-
Treatment Groups:
-
Control: No treatment.
-
MTX: Methotrexate injection only.
-
MTX + Amifostine: Methotrexate injection followed by a single dose of amifostine (50 mg/kg).
-
MTX + NAC: Methotrexate injection followed by a 7-day course of NAC (50 mg/kg per day).
-
-
Endpoint Analysis:
-
Histopathology: Liver tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic evaluation of liver injury.
-
Oxidative Stress Markers: Liver tissue homogenates were used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of glutathione (GSH) and superoxide dismutase (SOD) as measures of antioxidant capacity.
-
Radiation-Induced Oxidative Damage in Rats (Kilciksiz et al., 2009)[12]
-
Animal Model: Female Wistar rats.
-
Induction of Oxidative Damage: Whole-body gamma irradiation with a single dose of 6 Gy.
-
Treatment Groups:
-
Control (C): No treatment.
-
Radiation (R): Irradiation only.
-
R + NAC: 1,000 mg/kg NAC administered 30 minutes before irradiation.
-
R + WR-2721: 200 mg/kg amifostine administered 30 minutes before irradiation.
-
-
Endpoint Analysis:
-
Oxidative Stress Markers: Liver tissues and blood samples were collected to measure the levels of reduced glutathione (GSH), malondialdehyde (MDA), and myeloperoxidase (MPO) activity.
-
In Vitro Radioprotection Assay (Murley et al., 2012)[1]
-
Cell Line: Human sarcoma cell line (SA-NH).
-
Treatment:
-
Cells were treated with 4 mM of either WR-1065 or NAC.
-
For immediate protection, the thiol was present during irradiation.
-
For delayed protection, cells were incubated with the thiol for 24 hours prior to irradiation.
-
-
Irradiation: Cells were irradiated with a dose of 2 Gy.
-
Endpoint Analysis:
-
Cell Survival: A colony-forming assay was used to determine the surviving fraction of cells after treatment and irradiation. The increase in survival was calculated relative to irradiated cells without thiol treatment.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing cytoprotective agents.
Caption: Signaling pathways of Amifostine and NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective effects of amifostine, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotective effects of amifostine, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjgnet.com [wjgnet.com]
A Comparative Guide to the Cytoprotective Agents WR-1065 and Mesna
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable cytoprotective agents, WR-1065 and mesna. While both compounds exhibit protective effects against cellular damage induced by therapeutic agents, their mechanisms of action, primary applications, and supporting experimental data differ significantly. This document aims to offer an objective comparison to inform research and drug development efforts.
At a Glance: Key Differences
| Feature | WR-1065 | Mesna |
| Primary Application | Radioprotection; broad-spectrum cytoprotection from chemotherapy | Prevention of hemorrhagic cystitis from ifosfamide and cyclophosphamide |
| Core Mechanism | Multi-faceted: Free radical scavenging, DNA repair pathway modulation, enzyme inhibition | Detoxification of acrolein, a toxic metabolite of specific chemotherapies |
| Route of Administration | Active metabolite of the intravenously administered prodrug amifostine | Intravenous or oral |
| Spectrum of Protection | Broad, against various chemotherapy agents and radiation | Specific to urotoxicity from oxazaphosphorine agents |
Mechanisms of Action: A Deeper Dive
The cytoprotective effects of WR-1065 and mesna stem from distinct biochemical interactions.
WR-1065: A Multi-Pronged Cellular Defense
WR-1065, the active metabolite of amifostine, employs a complex and multi-faceted strategy to protect cells from the damaging effects of radiation and a broad range of chemotherapeutic agents.[1][2] Its mechanisms include:
-
Free Radical Scavenging : As a thiol-containing compound, WR-1065 is a potent scavenger of free radicals generated by radiation and certain chemotherapy drugs, thereby reducing oxidative stress and subsequent cellular damage.
-
Modulation of DNA Damage Response : WR-1065 can activate key signaling pathways involved in DNA repair and cell cycle control, including the p53 and NF-κB pathways.[1] This activation can lead to cell cycle arrest, allowing more time for DNA repair before replication.
-
Enzyme Inhibition : It has been shown to be a catalytic inhibitor of topoisomerase II, which may contribute to its cytoprotective effects.
Mesna: Targeted Detoxification in the Urinary Tract
Mesna (2-mercaptoethane sulfonate sodium) has a more focused and direct mechanism of action, primarily aimed at preventing the urotoxicity associated with ifosfamide and cyclophosphamide chemotherapy.[3] These chemotherapeutic agents are metabolized to produce acrolein, a highly reactive and toxic compound that accumulates in the bladder and causes severe damage, leading to hemorrhagic cystitis.
Mesna's protective action is localized to the urinary system. In the bloodstream, mesna is oxidized to its inactive form, dimesna. Upon filtration by the kidneys and excretion into the urine, dimesna is reduced back to active mesna. In the bladder, the free thiol group of mesna reacts with acrolein via a Michael addition reaction, forming a stable, non-toxic thioether compound that is then safely excreted.[3] Mesna also possesses antioxidant properties that may contribute to its protective effects.[3]
Quantitative Data on Cytoprotection
Direct comparative in vitro studies of WR-1065 and mesna are limited. The available quantitative data primarily reflects their distinct clinical applications.
WR-1065: Radioprotection in Human Glioma Cell Lines
The radioprotective effect of WR-1065 has been quantified in vitro using clonogenic assays on human glioma cell lines. The "Protection Factor" (PF) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the presence of the protector to that in its absence.
| Cell Line | p53 Status | Protection Factor (at 4mM WR-1065) |
| U87 | Wild-type | 2.4[1] |
| D54 | Wild-type | 1.9[1] |
| U251 | Mutant | 2.6[1] |
| A172 | Mutant | 2.8[1] |
These data suggest that the radioprotective effect of WR-1065 is independent of the p53 status of the glioma cells.[1]
Mesna: Uroprotection from Chemotherapy-Induced Cystitis
Quantitative data for mesna's efficacy is primarily derived from in vivo and clinical studies focused on preventing hemorrhagic cystitis.
| Study Type | Model | Cytotoxic Agent | Endpoint | Efficacy |
| Preclinical | Rat | Cyclophosphamide | Bladder damage score | Significantly reduced bladder damage compared to control |
| Preclinical | Rat | Ifosfamide | Hematuria | Significantly reduced incidence of hematuria |
| Clinical | Human | Ifosfamide | Hemorrhagic Cystitis | Incidence of urotoxicity less than 15% with mesna administration |
Experimental Protocols
Clonogenic Assay for WR-1065 Radioprotection
This assay assesses the ability of a single cell to grow into a colony. It is a gold-standard method for measuring the cytotoxic effects of ionizing radiation.
Detailed Steps:
-
Cell Plating: Human glioma cell lines (e.g., U87, D54, U251, A172) are seeded at a density calculated to yield approximately 50-100 colonies per dish.
-
Treatment: Cells are pre-incubated with 4mM WR-1065 for 30 minutes prior to irradiation.[1]
-
Irradiation: Cells are exposed to a range of radiation doses (e.g., 0-10 Gy).[1]
-
Incubation: Following irradiation, the cells are incubated for 10-14 days to allow for colony formation.
-
Fixing and Staining: Colonies are fixed with a solution such as 20% ethanol and stained with crystal violet.
-
Colony Counting: Colonies containing more than 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated. The Protection Factor is determined from the ratio of the slopes of the survival curves with and without WR-1065.
In Vivo Model of Chemotherapy-Induced Hemorrhagic Cystitis for Mesna Efficacy
This animal model is used to evaluate the uroprotective effects of agents like mesna against chemotherapy-induced bladder damage.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Cystitis: A single intraperitoneal injection of a chemotherapeutic agent like cyclophosphamide (e.g., 150 mg/kg) is administered.
-
Mesna Administration: Mesna is administered at various doses and schedules. A typical regimen involves three doses (e.g., 30 mg/kg each) given at specific time points relative to the chemotherapy injection.
-
Endpoint Analysis: After a set period, the animals are euthanized, and their bladders are excised.
-
Evaluation: The bladders are examined for macroscopic evidence of hemorrhage and edema. Histopathological analysis is performed to assess the degree of tissue damage, inflammation, and ulceration.
Conclusion
WR-1065 and mesna are both valuable cytoprotective agents, but they operate in distinct therapeutic niches. WR-1065 offers broad-spectrum protection against a variety of cytotoxic insults, including radiation and multiple classes of chemotherapy, through complex mechanisms involving free radical scavenging and modulation of cellular stress responses. In contrast, mesna provides targeted and highly effective protection against the specific urotoxicity of ifosfamide and cyclophosphamide by directly neutralizing their toxic metabolite, acrolein, in the urinary tract.
For researchers and drug development professionals, the choice between these or similar agents depends entirely on the specific context of cytotoxicity. Future research could explore the potential for combining these agents to leverage their distinct mechanisms for enhanced, multi-organ protection during cancer therapy. However, a clear need exists for direct in vitro comparative studies to better quantify the cytoprotective efficacy of these compounds under identical conditions.
References
Reproducibility of Amifostine Thiol Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental reproducibility of Amifostine and its active thiol metabolite, WR-1065, in cytoprotective applications. We delve into the molecular mechanisms, present key experimental data from preclinical and clinical studies, and offer detailed protocols to aid in the design and replication of research in this field.
Mechanism of Action: A Multi-faceted Approach to Cytoprotection
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1][2][3] The selective protection of normal tissues over tumor tissues is attributed to the higher vascularity and alkaline phosphatase activity in normal tissues.[1][2] The cytoprotective effects of WR-1065 are multifaceted:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiotherapy and chemotherapy, thereby mitigating cellular damage.[1][4]
-
DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and stabilize chromatin structure.[2][5]
-
Modulation of Signaling Pathways: WR-1065 influences key signaling pathways involved in the DNA damage response. It can activate the ATM kinase and subsequently the p53 and NFκB pathways.[6][7] This leads to the upregulation of downstream targets like p21 and the antioxidant enzyme manganese superoxide dismutase (MnSOD).[6]
Signaling Pathway of Amifostine and WR-1065 in Cytoprotection
The following diagram illustrates the key steps in the activation of Amifostine and its subsequent effects on cellular signaling pathways leading to cytoprotection.
Comparative Efficacy Data
The following tables summarize the efficacy of Amifostine and its alternatives in various experimental and clinical settings.
Table 1: Preclinical Efficacy of Amifostine and WR-1065 in Mitigating Radiation-Induced Damage
| Model System | Treatment | Endpoint | Outcome | Reference |
| Murine Salivary Glands | Retroductal Amifostine (15 Gy) | Acinar Cell Survival | ~75% of non-irradiated control | [8] |
| Murine Salivary Glands | Retroductal WR-1065 (15 Gy) | Acinar Cell Survival | ~80% of non-irradiated control | [8] |
| Human Fibroblast & HeLaS3 Cells | WR-1065 (4mM) for 8hr | Clonogenic Cell Survival | Increased surviving fraction relative to untreated control | [6] |
| RKO36 Human Colon Carcinoma Cells | WR-1065 (40 µM) for 24hr | Delayed Genomic Instability | Statistically significant protection | [9] |
Table 2: Clinical Efficacy of Amifostine in Chemotherapy and Radiotherapy
| Cancer Type | Treatment Regimen | Amifostine Efficacy (Amifostine vs. Control) | Reference |
| Advanced Ovarian Cancer | Cisplatin-based chemotherapy | Reduced nephrotoxicity and myelotoxicity | [10][11] |
| Head and Neck Cancer | Radiation Therapy | Reduced xerostomia | [2][10][11] |
| Rectal Cancer | Radiation Therapy | Reduced mucositis | [10][11] |
| Various Neoplastic Diseases | Various Chemotherapy | Broad-spectrum cytoprotection against myelotoxicity, nephrotoxicity, and mucositis | [10][11] |
Table 3: Efficacy of Amifostine Alternatives
| Agent | Cancer Type | Treatment Regimen | Efficacy (Agent vs. Placebo/Control) | Reference |
| Palifermin | Various | Chemoradiotherapy | Robust efficacy specifically for oral mucositis | [1] |
| N-Acetylcysteine (NAC) | Various | Chemoradiotherapy | Investigated as a promising agent with a favorable safety profile | [1] |
| Metformin | Murine Model | Total Body Irradiation (7 Gy) | Stimulated hematopoietic functions and spleen colony formation when administered post-irradiation | [12] |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are crucial. The following are protocols for key assays used to evaluate cytoprotective agents.
Clonogenic Cell Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.[9][13]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a monolayer culture using an appropriate dissociation agent (e.g., trypsin-EDTA).
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Plate a known number of cells into culture dishes. The seeding density should be adjusted based on the expected survival fraction for each treatment dose.
-
Pre-treatment (optional): Incubate cells with the cytoprotective agent (e.g., Amifostine, WR-1065) for a specified period before exposure to the cytotoxic agent.
-
Cytotoxic Challenge: Expose the cells to a range of doses of the cytotoxic agent (e.g., radiation, chemotherapy drug).
-
Incubation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies (typically defined as containing at least 50 cells).
-
Fixation and Staining: Aspirate the medium, wash the colonies with phosphate-buffered saline (PBS), and fix them with a suitable fixative (e.g., methanol). Stain the colonies with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Calculation: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to generate a cell survival curve.
Micronucleus Assay
This assay is a well-established method for assessing chromosomal damage by quantifying the formation of micronuclei.[13]
Protocol:
-
Cell Culture and Treatment: Culture cells and expose them to the test compounds (cytotoxic agent with or without the cytoprotective agent).
-
Cytokinesis Block: Add Cytochalasin B at an appropriate concentration and time to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., KCl) to swell the cytoplasm.
-
Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid).
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells.
Assessment of Radiation-Induced Intestinal Injury in Mice
This protocol details the evaluation of damage to the gastrointestinal tract in a murine model following irradiation.[13]
Protocol:
-
Animal Model: Use an appropriate mouse strain for the study.
-
Irradiation: Expose mice to a defined dose of total body or abdominal irradiation.
-
Treatment: Administer the cytoprotective agent at a specified time relative to irradiation.
-
Tissue Collection: At designated time points post-irradiation, euthanize the mice and collect sections of the small intestine.
-
Histological Processing: Fix the tissue in formalin, process, and embed in paraffin. Section the tissue and mount on microscope slides.
-
H&E Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the intestinal morphology, including villus height and crypt integrity.
-
Morphometric Analysis: Perform quantitative analysis of histological parameters to assess the degree of damage and protection.
Experimental Workflow for Validating a Cytoprotective Agent
The following diagram outlines a typical workflow for the preclinical validation of a cytoprotective agent like Amifostine.
Considerations for Experimental Reproducibility
The short half-life of Amifostine necessitates precise timing in experimental designs.[4] Variations in the timing of administration relative to the cytotoxic challenge can lead to inconsistent results.[4] For in vivo studies, the route of administration and pharmacokinetic data should be carefully considered.[4] Furthermore, the translation of in vitro findings to in vivo models can be challenging due to the complex pharmacokinetics of Amifostine, including its rapid clearance and tissue-specific activation.[4]
Conclusion
The experimental results for Amifostine and its active thiol, WR-1065, demonstrate a reproducible cytoprotective effect across a range of preclinical and clinical studies. Its mechanism of action, involving free radical scavenging and modulation of DNA damage response pathways, is well-supported by the literature. While alternatives exist and show promise for specific applications, Amifostine remains a key compound in the field of cytoprotection. Adherence to detailed and standardized experimental protocols is paramount for ensuring the continued reproducibility and advancement of research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing Pharmaceuticals Previously Approved by Regulatory Agencies to Medically Counter Injuries Arising Either Early or Late Following Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Assays for WR-1065 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR-1065, the active thiol metabolite of the radioprotective drug amifostine (WR-2721), exerts its cytoprotective effects through a variety of mechanisms. Primarily known for its potent antioxidant and free radical scavenging properties, WR-1065 also modulates key signaling pathways involved in the cellular response to DNA damage.[1] This multifaceted activity necessitates the use of a range of biochemical and cell-based assays to fully characterize its effects. This guide provides a comparative overview of several key assays used to determine the activity of WR-1065, presenting quantitative data where available and detailing the experimental protocols for each.
Mechanisms of WR-1065 Action
The activity of WR-1065 can be broadly categorized into two main areas: direct antioxidant effects and modulation of cellular signaling pathways. As a thiol-containing compound, WR-1065 can directly neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[1] Beyond this direct scavenging role, WR-1065 has been shown to influence several critical signaling cascades, including the activation of p53, NF-κB, and the ATM-Tip60 DNA damage response pathway, as well as the inhibition of topoisomerase IIα.[1][2]
Comparative Analysis of WR-1065 Activity Assays
The following tables summarize quantitative data from various assays used to evaluate the activity of WR-1065. These assays measure different aspects of its function, from broad cytoprotection to specific enzyme modulation and antioxidant capacity.
Table 1: Cellular and Radioprotective Assays
| Assay Type | Cell Line(s) | WR-1065 Concentration | Key Finding(s) | Quantitative Metric | Source(s) |
| Clonogenic Survival Assay | Human Glioma (U87, D54, U251, A172) | 4 mM | Increased survival following ionizing radiation. | Dose Modifying Factor (DMF): 1.9 - 2.8 | [3][4] |
| Clonogenic Survival Assay | RKO36 (Human Colon Carcinoma) | 4 mM | Significant radioprotection against X-rays and iron ions. | Increased survival fraction. | [5] |
| Clonogenic Survival Assay | RKO36 (Human Colon Carcinoma) | 40 µM | No significant immediate radioprotection from cell death. | No significant change in survival fraction. | [5] |
| Cytotoxicity Assay | RKO36 (Human Colon Carcinoma) | Continuous exposure | ED50 of 10 µM. | ED50 | [5] |
| Cytotoxicity Assay | RKO36 (Human Colon Carcinoma) | 30 min exposure | ED50 of 4 mM. | ED50 | [5] |
Table 2: Enzyme Activity Assays
| Assay Type | Target Enzyme | Cell Line / System | WR-1065 Concentration | Key Finding(s) | Quantitative Metric | Source(s) |
| In vitro Acetylation Assay | Tip60 | HeLa cells | 4 mM | Robust activation of Tip60 acetyltransferase activity. | Fold increase in activity (comparable to bleomycin treatment). | [1] |
| Western Blot for ATM Phosphorylation | ATM Kinase | HeLa cells | 4 mM | Small but significant increase in ATM autophosphorylation (Ser1981). | Minimal fold increase in phosphorylation compared to ionizing radiation. | [1] |
| kDNA Decatenation Assay | Topoisomerase IIα | CHO AA8 cells | 4 µM - 4 mM | Inhibition of topoisomerase IIα catalytic activity. | ~50% reduction in enzyme activity. | [2] |
Table 3: Antioxidant Capacity Assays
| Assay Type | Principle | WR-1065 Concentration | Key Finding(s) | Quantitative Metric | Source(s) |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Data not available | WR-1065 is known to be a potent free radical scavenger. | IC50 value not found in the reviewed literature. | N/A |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by antioxidants. | Data not available | As a thiol antioxidant, WR-1065 is expected to show activity. | IC50 value not found in the reviewed literature. | N/A |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Data not available | The reducing potential of thiols suggests WR-1065 would be active in this assay. | FRAP value not found in the reviewed literature. | N/A |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the protocols for the key assays discussed.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into multi-well plates at a density calculated to yield approximately 50-100 colonies per well.
-
Treatment: After allowing the cells to attach, treat them with the desired concentration of WR-1065 for a specified period (e.g., 30 minutes) before irradiation.
-
Irradiation: Expose the cells to a range of doses of ionizing radiation.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days.
-
Staining and Counting: Fix the colonies with a solution like 10% formalin and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment. The Dose Modifying Factor (DMF) can be determined as the ratio of radiation doses that produce the same level of biological effect (e.g., 10% survival) in the presence and absence of WR-1065.
Tip60 Acetyltransferase Activity Assay
This in vitro assay measures the ability of WR-1065 to directly modulate the enzymatic activity of the Tip60 acetyltransferase.
Protocol:
-
Tip60 Immunoprecipitation: Lyse cells (e.g., HeLa) and immunoprecipitate endogenous Tip60 using a specific antibody.
-
WR-1065 Incubation: Incubate the immunopurified Tip60 with various concentrations of WR-1065.
-
Acetylation Reaction: Initiate the acetylation reaction by adding acetyl-CoA and a suitable substrate, such as a histone H4 peptide.
-
Detection: After incubation, measure the amount of acetylated substrate. This can be done using various methods, including filter binding assays with radiolabeled acetyl-CoA or ELISA-based methods with antibodies specific for acetylated histones.
-
Analysis: Compare the acetyltransferase activity in the presence of WR-1065 to that of untreated controls.
ATM Kinase Activity Assay (Western Blot)
This assay assesses the activation of ATM kinase by detecting its autophosphorylation at Serine 1981.
Protocol:
-
Cell Treatment: Treat cells with WR-1065, a DNA damaging agent (like ionizing radiation), or a combination of both.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for ATM phosphorylated at Serine 1981. Subsequently, probe with an antibody for total ATM to serve as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the relative increase in ATM phosphorylation.
Topoisomerase IIα Decatenation Assay
This assay measures the enzymatic activity of topoisomerase IIα by its ability to decatenate kinetoplast DNA (kDNA).
Protocol:
-
Reaction Setup: In a reaction buffer, combine purified topoisomerase IIα with catenated kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add WR-1065 at a range of concentrations to the reaction mixture.
-
Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).
-
Gel Electrophoresis: Stop the reaction and separate the DNA products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye and visualize under UV light. Quantify the amount of decatenated DNA to determine the extent of enzyme inhibition.
Conclusion
The diverse mechanisms of action of WR-1065 necessitate a multi-assay approach for a comprehensive understanding of its activity. The clonogenic survival assay remains the gold standard for assessing its overall cytoprotective and radioprotective effects. Assays targeting specific enzymes such as Tip60, ATM, and topoisomerase IIα provide valuable insights into the molecular pathways modulated by WR-1065. While the antioxidant properties of WR-1065 are well-recognized, there is a need for more standardized quantitative data from assays like DPPH, ABTS, and FRAP to allow for direct comparison with other antioxidant compounds. The protocols and comparative data presented in this guide are intended to assist researchers in selecting the appropriate assays and interpreting their results in the context of the multifaceted activity of WR-1065.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 5. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amifostine Thiol and Tempol in Mitigating Radiation-Induced Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising agents, Amifostine thiol (the active metabolite of Amifostine) and Tempol, for their potential to mitigate radiation-induced fibrosis (RIF). This devastating late effect of radiotherapy is characterized by excessive deposition of extracellular matrix, leading to organ dysfunction and reduced quality of life for cancer survivors. This document synthesizes preclinical data to evaluate their mechanisms of action, efficacy, and the experimental approaches used to assess them.
Introduction to this compound and Tempol
Amifostine is a broad-spectrum cytoprotective agent, approved by the FDA to reduce xerostomia in patients undergoing radiotherapy for head and neck cancer and to decrease the cumulative renal toxicity from cisplatin.[1] Its active metabolite, this compound (WR-1065), is a potent scavenger of reactive oxygen species (ROS).[2] Tempol, a stable nitroxide, acts as a superoxide dismutase (SOD) mimic, catalytically removing superoxide radicals and thus mitigating oxidative stress.[3] Both agents have demonstrated radioprotective properties, but their comparative efficacy in the specific context of RIF is an area of active investigation.
Mechanisms of Action
The mitigation of radiation-induced fibrosis by this compound and Tempol is primarily attributed to their ability to counteract the initial oxidative stress and subsequent inflammatory and fibrotic signaling cascades triggered by ionizing radiation.
This compound:
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[4] The protective mechanisms of WR-1065 are multifaceted and include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): As a thiol-containing compound, WR-1065 directly neutralizes free radicals generated by the radiolysis of water, thereby preventing damage to cellular macromolecules like DNA, proteins, and lipids.[2]
-
Modulation of Pro-fibrotic Signaling: Preclinical studies have shown that Amifostine and its analogs can attenuate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central driver of fibrosis.[5] This is achieved by reducing the expression and activation of TGF-β1.[6]
-
Anti-inflammatory Effects: Amifostine has been shown to suppress the activation of pro-inflammatory pathways such as NF-κB, leading to a reduction in the release of pro-inflammatory cytokines that contribute to the fibrotic process.[5]
Tempol:
Tempol's primary mechanism of action is its function as a superoxide dismutase (SOD) mimic.[3] By converting superoxide radicals to hydrogen peroxide, which is then detoxified by catalase and glutathione peroxidase, Tempol reduces the overall oxidative burden in irradiated tissues. Its anti-fibrotic potential stems from:
-
Reduction of Oxidative Stress: By scavenging superoxide radicals, Tempol prevents the initial oxidative damage that triggers the fibrotic cascade.[3]
-
Inhibition of TGF-β Signaling: Emerging evidence suggests that SOD mimics like Tempol can inhibit the TGF-β/SMAD signaling pathway, thereby reducing the transcription of pro-fibrotic genes, including those for collagen.[1]
-
Anti-inflammatory Activity: Tempol has been shown to reduce the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines.[7]
Comparative Efficacy: Preclinical Data
Direct head-to-head comparative studies of this compound and Tempol for mitigating radiation-induced fibrosis are limited. However, data from independent preclinical studies provide insights into their respective efficacies. The following tables summarize key quantitative findings.
Table 1: Quantitative Efficacy of Amifostine and its Analog (DRDE-30) in Mitigating Radiation-Induced Lung Fibrosis in Mice
| Parameter | Radiation Only | Radiation + DRDE-30 | % Improvement | Citation |
| Survival Rate | 20% | 80% | 300% | [5] |
| Ashcroft Score (Fibrosis) | Significantly increased | Significantly decreased (p < 0.01) | - | [5] |
| Superoxide Dismutase (SOD) Activity | Decreased | 2-fold increase (p < 0.05) | >100% | [5] |
| Catalase Activity | Decreased | 2-fold increase (p < 0.05) | >100% | [5] |
| Glutathione (GSH) Content | Decreased | 50% increase (p < 0.05) | 50% | [5] |
| Malondialdehyde (MDA) Content | Increased | 60% decrease (p < 0.05) | 60% | [5] |
| Hydroxyproline Content | Significantly increased | Significantly decreased (p < 0.01) | - | [5] |
Table 2: Quantitative Efficacy of Amifostine in Mitigating Radiation-Induced Lung Fibrosis in Rats
| Parameter | Radiation Only | Radiation + Amifostine | % Improvement | Citation |
| Breathing Frequency | Significantly increased | Significantly lower peak (p < 0.001) | - | [5] |
| Hydroxyproline Content | Higher | Lower (p < 0.05) | - | [5] |
| Plasma TGF-β1 Levels | Increased | Significantly lower | - | [6] |
| Macrophage Accumulation | Increased | Reduced | - | [6] |
Table 3: Preclinical Data on Tempol's Effects Relevant to Radiation-Induced Damage
| Model | Parameter | Effect of Tempol | Quantitative Data | Citation |
| UVA1-irradiated human dermal fibroblasts | Collagen I & III protein levels | Reversed radiation-induced inhibition | Statistically significant | [8] |
| Miniature pigs with radiation-induced oral mucositis | Area of lesions | Reduced | 46.5 ± 13.6% vs 77.7 ± 7.7% in control (P < 0.05) | [9] |
| Mice exposed to total body radiation | Survival | Enhanced | - | [10] |
| Mice with cigarette smoke-induced inflammation | TGF-β levels | Restored | - | [7] |
Note: Direct quantitative data on Tempol's effect on radiation-induced fibrosis (e.g., hydroxyproline content, Ashcroft score) was not available in the reviewed literature.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and Tempol in the context of radiation-induced fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing and assessing radiation-induced fibrosis in animal models, based on the reviewed literature.
1. Radiation-Induced Lung Fibrosis in Mice (C57BL/6)
-
Irradiation: Mice are anesthetized and placed in a custom-made lead shield that exposes only the thoracic region. A single dose of 13.5 Gy of γ-radiation is delivered to the thorax.[1]
-
Drug Administration:
-
Amifostine Analog (DRDE-30): Administered intraperitoneally 30 minutes before irradiation.[1]
-
-
Assessment of Fibrosis (12 and 24 weeks post-irradiation):
-
Histology: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: A portion of the lung tissue is hydrolyzed, and the hydroxyproline content is measured spectrophotometrically as an indicator of total collagen content.
-
Computed Tomography (CT): Lung density is assessed by micro-CT imaging to non-invasively monitor the progression of fibrosis.
-
Biomarker Analysis: Lung tissue homogenates are used to measure the activity of antioxidant enzymes (SOD, catalase), levels of glutathione (GSH), and markers of oxidative stress (MDA). Expression of pro-fibrotic markers like TGF-β1 is quantified by ELISA or Western blotting.
-
2. Radiation-Induced Skin Fibrosis in Mice
-
Animal Model: Hairless mice (SKH-1) or C57BL/6 mice.[12]
-
Irradiation: A single dose of 30-40 Gy of electron or X-ray irradiation is delivered to a localized area of the skin, typically on the hind limb or dorsal side.[12]
-
Drug Administration:
-
Tempol: Can be administered topically to the irradiated area before and after radiation exposure.[8]
-
-
Assessment of Fibrosis:
-
Clinical Scoring: The severity of dermatitis, including erythema, desquamation, and ulceration, is scored at regular intervals.
-
Histology: Skin biopsies are taken at various time points post-irradiation. Sections are stained with Hematoxylin and Eosin (H&E) to assess dermal thickness and inflammation, and with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Biomarker Analysis: Expression of TGF-β1 and other relevant cytokines in the skin tissue is measured by immunohistochemistry or ELISA.
-
Conclusion
Both this compound and Tempol show significant promise in mitigating radiation-induced fibrosis, primarily through their potent antioxidant and anti-inflammatory properties. Preclinical data for Amifostine and its analogs provide robust quantitative evidence of their efficacy in reducing fibrosis in lung tissue by modulating key signaling pathways like TGF-β/Smad and NF-κB.
Tempol, as a superoxide dismutase mimic, effectively reduces oxidative stress and has been shown to preserve collagen in in vitro models and reduce tissue damage in vivo. While its inhibitory effect on TGF-β signaling is a promising avenue for its anti-fibrotic action, there is a clear need for more in vivo studies that provide quantitative measures of fibrosis mitigation, such as collagen content and histological scoring, specifically in the context of ionizing radiation.
Direct comparative studies are warranted to definitively establish the relative efficacy of these two agents. Future research should also focus on optimizing dosing, timing, and delivery methods to maximize their therapeutic potential in a clinical setting. The development of reliable, non-invasive biomarkers to monitor the progression of fibrosis and the response to these interventions will be crucial for translating these promising preclinical findings to improved outcomes for cancer patients undergoing radiotherapy.
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Quantification of Radiation-Induced Lung Injury using a Targeted Molecular Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Utilities of SOD Mimetics: Cancer, Radiotherapy and SOD Mimetics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radiation dermatitis in the hairless mouse model mimics human radiation dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the protective effect of amifostine on radiation-induced pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Pilot trial of topical MTS-01 application to reduce dermatitis in patients receiving chemoradiotherapy for stage I–III carcinoma of the anal canal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-induced skin fibrosis: pathogenesis, current treatment options, and emerging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
Comparative Efficacy of WR-1065 and Metformin in Radioprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective efficacy of the aminothiol WR-1065 and the biguanide metformin. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
The quest for effective radioprotectors is critical for mitigating the harmful effects of ionizing radiation in clinical settings, such as radiotherapy, and for occupational or accidental exposures. WR-1065, the active metabolite of amifostine, is a well-established radioprotector. Metformin, a widely used anti-diabetic drug, has more recently emerged as a promising radioprotective agent. This guide delves into a comparative analysis of their efficacy, mechanisms of action, and experimental backing.
Quantitative Efficacy: A Comparative Overview
The radioprotective effects of WR-1065 and metformin have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies, focusing on cell survival, protection factors, and DNA damage reduction.
| Cell Line/Animal Model | Treatment | Radiation Dose | Efficacy Metric | Result | Reference |
| Mouse Embryo Fibroblasts (MEF) | 4 mM WR-1065 (30 min pre-irradiation) | 4 Gy | Survival Enhancement | 1.9-fold increase | [1][2] |
| Mouse Embryo Fibroblasts (MEF) | 5 mM Metformin (1-24h post-irradiation) | 4 Gy | Survival Enhancement | 1.4-fold increase | [1][2] |
| Human Microvascular Endothelial Cells (HMEC) | 4 mM WR-1065 (30 min pre-irradiation) | 4 Gy | Survival Enhancement | 1.8-fold increase | [1][2] |
| Human Microvascular Endothelial Cells (HMEC) | 5 mM Metformin (1-48h post-irradiation) | 4 Gy | Survival Enhancement | 1.5-fold increase | [1][2] |
| SA-NH Mouse Sarcoma Cells | 4 mM WR-1065 (30 min pre-irradiation) | 4 Gy | Survival Enhancement | 1.6-fold increase | [1][2] |
| SA-NH Mouse Sarcoma Cells | 5 mM Metformin (1-36h post-irradiation) | 4 Gy | Survival Enhancement | 1.3-fold increase | [1][2] |
| C3H Mice (Spleen Colony Assay) | 400 mg/kg Amifostine (30 min pre-irradiation) | 7 Gy | Protection Factor | 2.6 | [1][2] |
| C3H Mice (Spleen Colony Assay) | 250 mg/kg Metformin (24h post-irradiation) | 7 Gy | Protection Factor | 1.8 | [1][2] |
| RKO36 Human Colon Carcinoma Cells | 4 mM WR-1065 (30 min pre-irradiation) | X-rays | Micronuclei Formation | Significantly reduced | [3] |
| 129/sv Mice | 200 mg/kg Metformin (3 days pre-irradiation) | 10 Gy | Survival Fraction | 37% increase | [4][5] |
| 129/sv Mice | 200 mg/kg Metformin (3 days pre-irradiation) | 7.5 Gy | Bone Marrow Micronuclei | Decreased formation | [4][5] |
Mechanisms of Radioprotection
WR-1065 and metformin employ distinct mechanisms to protect cells from radiation-induced damage.
WR-1065: The primary mechanism of WR-1065 is its potent free radical scavenging ability.[1][6][7] This aminothiol directly neutralizes reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to cellular macromolecules, including DNA.[8] Beyond scavenging, WR-1065 has been shown to influence DNA damage signaling pathways. It can activate the Tip60 acetyltransferase, which is an upstream regulator of the ATM kinase, a critical component of the DNA damage response.[6][7] Some studies also suggest that WR-1065 can upregulate proteins involved in DNA repair and inhibit apoptosis.[9]
Metformin: In contrast to WR-1065, metformin's radioprotective effects are not primarily due to direct free radical scavenging, as evidenced by its efficacy when administered after radiation exposure.[1] Its mechanism is linked to the modulation of cellular metabolism and stress response pathways. Metformin activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] This activation can lead to the inhibition of the mTOR pathway, which is involved in cell growth and proliferation.[10][11] Furthermore, metformin has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase 1 (SOD1), which helps to mitigate oxidative stress.[4][5][12][13] Studies have also indicated that metformin can enhance DNA damage repair processes.[4][5][13]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language.
References
- 1. Metformin Exhibits Radiation Countermeasures Efficacy When Used Alone or in Combination with Sulfhydryl Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin exhibits radiation countermeasures efficacy when used alone or in combination with sulfhydryl containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioprotective effect of the anti-diabetic drug metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin may protect against harmful effects of radiation exposure among cancer patients in Preclinical Study [medicaldialogues.in]
- 6. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | A Novel Mechanism of High Dose Radiation Sensitization by Metformin [frontiersin.org]
- 11. Metformin enhances the radiosensitivity of human liver cancer cells to γ–rays and carbon ion beams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diabetes drug metformin may protect against radiation exposure: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 13. Radioprotective effect of the anti-diabetic drug metformin | PLOS One [journals.plos.org]
In Vivo Validation of Amifostine Thiol Radioprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo radioprotective performance of Amifostine's active thiol metabolite, WR-1065, against other alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in research and development.
Mechanism of Action: How Amifostine Protects Healthy Tissues
Amifostine (WR-2721) is a prodrug that, once administered, is dephosphorylated by alkaline phosphatase, an enzyme more abundant in the membranes of healthy cells than in tumor cells.[1][2][3] This conversion yields the active thiol metabolite, WR-1065. The selective activation in normal tissues is a key factor in its targeted radioprotective effect.[2][3][4]
The primary mechanism of WR-1065 is the scavenging of free radicals generated by ionizing radiation, thereby protecting cellular components, particularly DNA, from damage.[1][5][6] Beyond this, WR-1065 contributes to radioprotection through several other pathways, including the acceleration of DNA repair, induction of a transient state of cellular hypoxia in healthy tissues, and modulation of gene expression and cell cycle progression.[1][2][6]
Quantitative In Vivo Efficacy of Amifostine
The radioprotective effect of Amifostine is often quantified using the Dose Reduction Factor (DRF) or Dose Modifying Factor (DMF). The DRF indicates the factor by which the radiation dose can be increased in the presence of the protector to achieve the same level of biological effect as a lower dose without the protector.[7]
| Animal Model | Amifostine Dose & Route | Radiation Type/Target | Efficacy Metric | Result | Reference |
| Mice | 500 mg/kg, Intraperitoneal | Whole Body | DRF (H-ARS) | 2.7 | [1] |
| Mice | 500 mg/kg, Intraperitoneal | Whole Body | DRF (GI-ARS) | 1.8 | [1] |
| Human (Rectal Cancer) | 500 mg, Intravenous | N/A (in vitro irradiation of collected leukocytes) | DMF | 0.87 | [8] |
| Human (Liver Cancer) | N/A, Intravenous | Whole Liver | Liver Tolerance Increase | ~10% | [9] |
| Rats | N/A | Gamma Irradiation (Tibia) | Bone Protection | Significant protection against osteoclastogenic effects | [10] |
| Mice (Oral Nanoparticles) | 500 mg/kg equivalent, Oral | Whole Body Gamma | 30-day Survival | Significantly enhanced | [11] |
| Mice (Oral Nanoparticles) | 500 mg/kg equivalent, Oral | Whole Body Gamma | Bone Marrow & Intestinal Crypt Cell Survival | Significantly enhanced | [11] |
Comparison with Alternative Radioprotectors
While Amifostine is a well-established radioprotector, research into alternatives with improved efficacy, better toxicity profiles, and more convenient administration routes is ongoing.
| Alternative Agent | Mechanism of Action | Reported Efficacy/Comparison to Amifostine | Reference |
| PrC-210 | Aminothiol analog | As effective as Amifostine (DRF of 1.6) but lacks nausea, emesis, and hypotensive side effects in preclinical models. | [12] |
| HL-003 | Amifostine derivative, strong antioxidant | Higher radioprotective efficacy than Amifostine in preclinical studies. | [13] |
| Metformin | Reduces endogenous ROS, affects cell cycle | Comparable radioprotective efficacy to Amifostine when administered 24 hours post-irradiation in combination with sulfhydryl agents. | [1][14] |
| Tempol | Nitroxide, free radical scavenger | A promising agent in clinical development for reducing radiation-induced normal tissue toxicity. | [15] |
| Other Thiols (NAC, Mesna, etc.) | Free radical scavengers | Generally less radioprotective for lethal doses of radiation compared to Amifostine, but may have lower toxicity. | [1] |
| Other Phosphorothioates (WR-3689, WR-151,327) | Similar to Amifostine | Effective radioprotectors, but with varying degrees of efficacy and toxicity. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vivo Radioprotection Study Workflow
Protocol 1: Murine Model for Survival and Hematopoietic/Gastrointestinal Injury[1][11]
-
Animal Model: C57BL/6 or similar mouse strain.
-
Grouping:
-
Control (vehicle + irradiation)
-
Amifostine (or alternative) + irradiation
-
-
Drug Administration:
-
Amifostine administered intraperitoneally (e.g., 500 mg/kg) or orally (e.g., nanoparticle formulation) at a specified time (e.g., 30-60 minutes) before irradiation.
-
-
Irradiation:
-
Whole-body gamma irradiation from a Cesium-137 source.
-
Doses are selected to induce hematopoietic or gastrointestinal acute radiation syndrome (e.g., 8-11 Gy).
-
-
Endpoints:
-
30-Day Survival: Monitor and record survival daily for 30 days post-irradiation.
-
Hematopoietic Progenitor Cell Survival: Euthanize a subset of mice at a specified time post-irradiation, harvest bone marrow, and perform colony-forming unit assays.
-
Intestinal Crypt Cell Survival: Euthanize a subset of mice, collect jejunal sections, and perform histological analysis to quantify surviving crypts.
-
Protocol 2: Rat Model for Oral Mucositis[7]
-
Animal Model: Sprague-Dawley or similar rat strain.
-
Grouping:
-
Control (radiation only)
-
Amifostine treatment groups at various time points before irradiation.
-
-
Drug Administration:
-
A single dose of Amifostine (e.g., 200 mg/kg) administered intravenously or subcutaneously.
-
-
Irradiation:
-
The head and neck region is exposed to a single high dose of radiation (e.g., 15.3 Gy gamma radiation).
-
-
Endpoints:
-
Clinical scoring of oral mucositis at regular intervals.
-
Histopathological analysis of tongue and cheek mucosa.
-
Protocol 3: In Vitro DNA Damage Assessment (Comet Assay) on In Vivo Treated Samples[8]
-
Biological Sample:
-
Blood samples collected from human patients or animals before and after intravenous administration of Amifostine (e.g., 500 mg).
-
-
In Vitro Irradiation:
-
Isolated leukocytes or lymphocytes from the blood samples are irradiated on ice with specified doses.
-
-
Comet Assay (Alkaline):
-
Cells are embedded in agarose on a microscope slide and lysed to remove cell membranes and proteins, leaving the nucleoids.
-
Nucleoids are subjected to electrophoresis; damaged DNA (fragments) will migrate further, forming a "comet tail."
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
-
Endpoint:
-
Calculation of a Dose Modifying Factor (DMF) by comparing the extent of DNA damage in cells from pre- and post-Amifostine administration samples.
-
Conclusion
The in vivo validation of Amifostine's active thiol metabolite, WR-1065, has robustly demonstrated its efficacy in protecting normal tissues from the damaging effects of ionizing radiation. Its selective activation in healthy tissues provides a significant therapeutic window. However, the search for alternatives with improved safety profiles and oral bioavailability, such as PrC-210 and novel formulations of Amifostine itself, continues to be a promising area of research. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future radioprotective agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Redox and Thiol Status on the Bone Marrow: Pharmacological Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternate delivery route for amifostine as a radio-/chemo-protecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioprotective role of amifostine on osteointegration of titanium implants in the tibia of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Repurposing Pharmaceuticals Previously Approved by Regulatory Agencies to Medically Counter Injuries Arising Either Early or Late Following Radiation Exposure [frontiersin.org]
- 15. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of WR-1065 and Novel Agents in Protecting Hematopoietic Stem Cells from Radiation Injury
For Immediate Release
A comprehensive analysis of preclinical data reveals the distinct mechanisms and radioprotective efficacy of WR-1065 and a panel of alternative agents—Genistein, CBLB502, N-acetylcysteine (NAC), and Mesenchymal Stem Cells (MSCs)—in mitigating radiation-induced damage to hematopoietic stem cells (HSCs). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform future research and therapeutic strategies.
The active thiol metabolite of amifostine, WR-1065, has long been recognized for its cytoprotective properties. Its primary mechanisms of action include the scavenging of free radicals and the modulation of key DNA damage response pathways.[1][2] Recent studies have further elucidated its role in activating the ATM kinase via the Tip60 acetyltransferase, a critical component of the cellular response to DNA double-strand breaks.[1][3]
This guide delves into the quantitative performance of WR-1065 alongside promising alternatives, each exhibiting unique protective strategies, from inducing stem cell quiescence to modulating the hematopoietic niche.
Quantitative Comparison of Radioprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of the protective effects of WR-1065 and its alternatives on hematopoietic stem and progenitor cells.
| Agent | Model System | Radiation Dose | Key Efficacy Endpoint | Result |
| WR-1065 | Mouse Bone Marrow Cells | 4 and 6 Gy | Hematopoietic Progenitor Cell Survival (CFU-C) | 6-10 fold radioprotection with 4mM WR-1065[1] |
| Genistein | C57BL/6J Mice | 7.75 Gy (lethal dose) | 30-day Survival | 92% survival with 200 mg/kg genistein vs. 23% in untreated |
| LSK+ Cell Recovery (7 days post-irradiation) | 2.8-fold increase in total LSK+ cells[4][5] | |||
| Long-term LSK+ Cell Recovery (7 days post-irradiation) | 12.1-fold increase in long-term LSK+ cells[4][5] | |||
| CD2F1 Mice | 8.75 Gy (lethal dose) | 30-day Survival | 97% survival with 200 mg/kg genistein vs. 0% in untreated[6] | |
| Myeloid & Erythroid Progenitor Cells (15 days post-irradiation) | 6 to 20-fold higher in genistein-treated animals[6] | |||
| CBLB502 | Rhesus Monkeys | 6.5 Gy (LD70) | Survival | Improved survival with 0.04 mg/kg CBLB502[7] |
| NIH-Swiss Mice | 9 Gy | Survival (1 hr post-irradiation admin.) | 40% survival with CBLB502 vs. 7% in control[7] | |
| N-acetylcysteine (NAC) | Human Bone Marrow Cells | Not Specified | D0 value for GM-CFC survival curve | Increased by a factor of 1.56 with 2 mg/ml NAC[8][9] |
| Mesenchymal Stem Cells (MSCs) | Mouse Model | Not Specified | Expansion of irradiated CD34+ cells (in vitro) | 4.9-fold increase in the presence of MSCs[10] |
| Mouse Model | 500 cGy | Peripheral Blood Count Recovery | Partial recovery with intravenous injection of MSC-derived extracellular vesicles[11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
Clonogenic Assay for Hematopoietic Progenitor Cells (WR-1065)
This protocol is adapted from studies evaluating the radioprotective effects of WR-1065 on mouse bone marrow cells.[1][12]
-
Cell Isolation: Isolate total bone marrow cells from the femurs and tibias of mice.
-
Pre-treatment: Incubate the bone marrow cells with WR-1065 (e.g., 0.8 mM or 4 mM) for 30 minutes at 37°C.
-
Irradiation: Expose the cell suspensions to a specified dose of ionizing radiation (e.g., 4 or 6 Gy).
-
Washing: Allow cells to recover for 30 minutes at 37°C, then wash twice with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum to remove WR-1065.
-
Plating: Seed the cells in a methylcellulose-based medium containing growth factors (e.g., Methocult GF M3434) at a density of approximately 70,000 mononuclear cells per well in 12-well plates.
-
Incubation: Culture the plates for 10 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Scoring: Count the number of hematopoietic colonies (Colony-Forming Units-Cell, CFU-C) using an inverted microscope. A colony is typically defined as a cluster of 50 or more cells.
In Vivo Radioprotection Study (Genistein)
This protocol describes the in vivo evaluation of genistein's radioprotective effects in a mouse model.[4][5][6]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J or CD2F1).
-
Treatment: Administer a single subcutaneous injection of genistein (e.g., 200 mg/kg) or a vehicle control 24 hours prior to irradiation.
-
Irradiation: Expose the mice to a lethal dose of total body irradiation (TBI) from a 60Co source (e.g., 7.75 Gy or 8.75 Gy).
-
Monitoring: Monitor the survival of the mice daily for at least 30 days.
-
Hematopoietic Cell Analysis: At specified time points post-irradiation (e.g., 7 and 15 days), euthanize a subset of mice and isolate bone marrow from femurs.
-
Flow Cytometry: Stain bone marrow cells with a cocktail of antibodies to identify and quantify hematopoietic stem and progenitor cell populations, such as Lin-Sca-1+cKit+ (LSK) cells.
-
Colony-Forming Cell Assays: Perform clonogenic assays with the isolated bone marrow cells to assess the number of myeloid and erythroid progenitor cells.
In Vitro Radioprotection Assay (N-acetylcysteine)
This protocol outlines an in vitro method to assess the radioprotective effect of NAC on human hematopoietic progenitor cells.[8][9]
-
Cell Source: Obtain non-adherent, low-density human bone marrow cells.
-
Treatment: Add NAC (e.g., 2 mg/ml) to the cell suspension cultures before and after irradiation.
-
Irradiation: Expose the cells to varying doses of radiation to generate a survival curve.
-
Clonogenic Assay: Plate the cells in a suitable semi-solid medium for the growth of granulocyte/macrophage colony-forming cells (GM-CFC).
-
Incubation and Scoring: Incubate the cultures and score the number of colonies to determine the D0 value (the dose required to reduce the surviving fraction to 37%) of the survival curve.
Signaling Pathways and Mechanisms of Action
The radioprotective effects of WR-1065 and its alternatives are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: WR-1065 signaling pathway in hematopoietic stem cell radioprotection.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Genistein induces radioprotection by hematopoietic stem cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous administration of genistein prior to lethal irradiation supports multilineage, hematopoietic progenitor cell recovery and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Agonist of Toll-Like Receptor 5 Has Radioprotective Activity in Mouse and Primate Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioprotective effect ofN-acetylcysteine on granulocyte/macrophage colony-forming cells of human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioprotective effect of N-acetylcysteine on granulocyte/macrophage colony-forming cells of human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic Stem Cells and Mesenchymal Stromal Cells in Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mesenchymal stromal cell derived extracellular vesicles rescue radiation damage to murine marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
A Comparative Analysis of Amifostine Thiol and Other Aminothiol Radioprotectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective performance of amifostine's active thiol metabolite, WR-1065, against other notable aminothiol radioprotectors, including cysteamine, N-acetylcysteine (NAC), and glutathione. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Ionizing radiation, a cornerstone of cancer therapy, indiscriminately damages both cancerous and healthy tissues. Radioprotective agents are compounds designed to mitigate this damage in normal tissues. Among these, aminothiols have been extensively studied for their ability to scavenge free radicals and modulate cellular responses to radiation. Amifostine (WR-2721), a phosphorylated aminothiol, and its active metabolite, WR-1065, are among the most potent radioprotectors identified to date.[1] This guide evaluates the comparative efficacy of WR-1065 and other key aminothiols, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Performance Comparison
The radioprotective efficacy of aminothiols can be quantified using various metrics, most notably the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose required to produce a specific biological effect in the presence of a radioprotective agent to the dose required to produce the same effect in its absence.[2] A higher DRF indicates greater radioprotective capacity.
| Radioprotector | Model System | Endpoint | Concentration | DRF / Efficacy Metric | Reference(s) |
| Amifostine (WR-2721) | Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg (ip) | 2.7 | [1] |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg (ip) | 1.8 | [1] | |
| Amifostine Thiol (WR-1065) | Human Endothelial Cells (HMEC) | Cell Survival | 4 mM | Radioprotective | [3] |
| RKO36 Cells | Cell Survival | 4 mM | Significant Radioprotection | [4] | |
| Cysteamine | V79 Cells | Lethal Damage (³H₂O) | 1.3 mM | 2.5 ± 0.3 | [5] |
| V79 Cells | Lethal Damage (¹³¹IdU) | 1.3 mM | 1.8 ± 0.2 | [5] | |
| V79 Cells | Lethal Damage (¹²⁵IdU) | 1.3 mM | 1.7 ± 0.1 | [5] | |
| Rat Bone Marrow Cells | Mitotic Index | 150 mg/kg | 1.37 - 1.85 | [2] | |
| N-Acetylcysteine (NAC) | Human PBMCs & Mouse PBMCs | DNA Double-Strand Breaks | 3 mg/mL | Up to 76% reduction | [6] |
| Rats | Small Intestinal Damage (MDA levels) | 300 mg/kg (oral) | Significant reduction | ||
| Rats | Small Intestinal Damage (GSH levels) | 300 mg/kg (oral) | Significant increase | ||
| Glutathione (GSH) | Human Lymphoid Cells | Radiosensitivity | - | Depletion increased radiosensitivity | [7] |
Table 1: Comparative Radioprotective Efficacy of Aminothiols. This table summarizes the quantitative performance of various aminothiol radioprotectors based on Dose Reduction Factors (DRF) and other efficacy metrics from in vivo and in vitro studies.
Mechanisms of Action & Signaling Pathways
The radioprotective effects of aminothiols are multifaceted, primarily revolving around the scavenging of radiation-induced free radicals and the modulation of key cellular signaling pathways.
Free Radical Scavenging: The thiol (-SH) group present in these compounds can donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl radicals (•OH), generated by the radiolysis of water. This action prevents these radicals from damaging critical cellular components like DNA, proteins, and lipids.[8]
Modulation of Cellular Signaling:
-
p53 Pathway (Amifostine/WR-1065): Amifostine and its active metabolite WR-1065 have been shown to influence the p53 signaling pathway.[9][10][11] WR-1065 can induce the accumulation and activation of the p53 tumor suppressor protein, leading to cell cycle arrest, which allows more time for DNA repair before replication.[9][10] Amifostine has also been observed to suppress the radiation-induced increase in p53 and Bax proteins, thereby inhibiting apoptosis in normal tissues like ovarian follicles.[11] Furthermore, amifostine can enhance the interaction between p53 and 14-3-3σ, promoting p53 nuclear accumulation and stability.[9][12]
-
NRF2 Pathway (N-Acetylcysteine): NAC is a precursor to glutathione and acts as a potent antioxidant. Its radioprotective effects are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13] Under conditions of oxidative stress induced by radiation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like glutathione peroxidase and heme oxygenase-1.[13][14]
-
Glutathione Peroxidase Pathway (Glutathione): Glutathione (GSH) is a major endogenous antioxidant that plays a crucial role in protecting cells from oxidative damage.[7] The glutathione peroxidase (GPx) family of enzymes utilizes GSH as a cofactor to reduce hydrogen peroxide and lipid hydroperoxides, thus detoxifying these harmful reactive oxygen species.[15] The radioprotective effect of GSH is, in part, mediated through the action of GPx.[15] Depletion of GSH has been shown to increase cellular radiosensitivity.[7]
-
TGF-β Signaling (Amifostine): Transforming growth factor-beta (TGF-β) is a key cytokine involved in radiation-induced fibrosis, a common late side effect of radiotherapy.[16] Studies have shown that amifostine does not prevent the activation of latent TGF-β1 in irradiated megakaryocytes but instead induces the activation of Smad7, an inhibitory Smad protein.[17] This induction of Smad7 inhibits the TGF-β signaling cascade, potentially mitigating radiation-induced fibrosis.[17]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of radioprotective agents. Below are detailed methodologies for key in vitro assays.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of ionizing radiation on the reproductive integrity of cultured cells.
1. Cell Preparation and Seeding:
- Culture cells in appropriate growth medium to maintain exponential growth.
- Harvest cells using trypsinization and perform a cell count.
- Seed a predetermined number of cells into 6-well plates or T-25 flasks. The number of cells seeded should be adjusted based on the expected survival fraction for each radiation dose to yield a countable number of colonies (typically 50-150).
- Allow cells to attach for at least 4 hours in a humidified incubator at 37°C and 5% CO₂.
2. Treatment and Irradiation:
- For drug-treated groups, replace the medium with a medium containing the desired concentration of the aminothiol radioprotector and incubate for a specified period (e.g., 30 minutes) before irradiation.
- Irradiate the cells with a range of gamma or X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
- Immediately after irradiation, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh growth medium.
3. Colony Formation and Staining:
- Incubate the cells for 7-14 days, allowing surviving cells to form colonies of at least 50 cells.
- Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as methanol:acetic acid (3:1) for 5-10 minutes.
- Stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.
- Gently rinse the plates with water and allow them to air dry.
4. Data Analysis:
- Count the number of colonies containing at least 50 cells.
- Calculate the Plating Efficiency (PE) for the non-irradiated control: PE = (Number of colonies counted / Number of cells seeded) x 100%.
- Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies counted / (Number of cells seeded x PE)).
- Plot the log of the surviving fraction against the radiation dose to generate a cell survival curve.
- The Dose Reduction Factor (DRF) can be calculated as the ratio of the radiation dose required to achieve a certain survival level (e.g., 10%) in the presence of the drug to the dose required for the same survival level in the absence of the drug.[18][19][20][21][22]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
1. Cell Preparation and Embedding:
- Prepare a suspension of single cells (approximately 1 x 10⁵ cells/mL) in ice-cold PBS.
- Mix a small volume of the cell suspension with low-melting-point agarose at 37°C.
- Pipette the cell-agarose mixture onto a specially coated microscope slide (CometSlide™) and cover with a coverslip.
- Allow the agarose to solidify at 4°C.
2. Cell Lysis:
- Remove the coverslip and immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
3. DNA Unwinding and Electrophoresis (Alkaline Conditions):
- Immerse the slides in a high pH alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.
- Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode.
4. Neutralization and Staining:
- Gently wash the slides with a neutralization buffer.
- Stain the DNA with a fluorescent dye such as SYBR® Green I.
5. Visualization and Analysis:
- Visualize the slides using a fluorescence microscope.
- Damaged DNA will have migrated out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
- Analyze the images using specialized software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.[23][24][25][26]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
1. Cell Preparation and Treatment:
- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with the aminothiol radioprotector for the desired time.
- Irradiate the cells.
2. Staining with a Fluorescent Probe:
- Wash the cells with a warm buffer (e.g., PBS or Hanks' Balanced Salt Solution).
- Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or dihydroethidium (DHE), in the dark at 37°C for a specified time (e.g., 30 minutes). H₂DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF) by a range of ROS, while DHE is more specific for superoxide.
3. Measurement of Fluorescence:
- Wash the cells to remove the excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for DCF).
4. Data Analysis:
- Quantify the fluorescence intensity in the treated and control cells. A decrease in fluorescence in the drug-treated irradiated cells compared to the irradiated-only cells indicates scavenging of ROS by the radioprotector.[27][28][29][30][31]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel aminothiol radioprotector.
Conclusion
Amifostine and its active thiol, WR-1065, remain among the most effective aminothiol radioprotectors developed, demonstrating significant dose reduction factors in various preclinical models. Their mechanism of action is complex, involving not only direct free radical scavenging but also the modulation of critical cellular signaling pathways such as the p53 and TGF-β pathways. Other aminothiols like cysteamine and N-acetylcysteine also exhibit radioprotective properties, often with different potency and toxicity profiles, and engage pathways like the NRF2 antioxidant response. The choice of a suitable radioprotector for further development will depend on a careful evaluation of its efficacy, toxicity, and mechanism of action, guided by robust and standardized experimental protocols as outlined in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dose-reduction factor for cysteamine with mitotic index of rat bone marrow cells as reference system (Journal Article) | OSTI.GOV [osti.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. Role of glutathione in the radiation response of mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 11. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of glutathione peroxidase in the radiation response of mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-beta1 and radiation fibrosis: a master switch and a specific therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amifostine does not prevent activation of TGFbeta1 but induces smad 7 activation in megakaryocytes irradiated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cell irradiation and clonogenic survival assay [bio-protocol.org]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Clonogenic survival assay [bio-protocol.org]
- 22. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study | springermedizin.de [springermedizin.de]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 25. bio-protocol.org [bio-protocol.org]
- 26. en.bio-protocol.org [en.bio-protocol.org]
- 27. Reactive oxygen species formation and bystander effects in gradient irradiation on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 29. researchgate.net [researchgate.net]
- 30. jacvam.go.jp [jacvam.go.jp]
- 31. Single Low-Dose Ionizing Radiation Transiently Enhances Rat RIN-m5F Cell Function via the ROS/p38 MAPK Pathway Without Inducing Cell Damage | MDPI [mdpi.com]
Validation of WR-1065's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent WR-1065 against other alternatives, supported by available experimental data. WR-1065, the active metabolite of amifostine, is a thiol compound known for its cytoprotective properties, particularly in mitigating damage from radiation and chemotherapy.[1][2] Its potential as a neuroprotectant is an area of growing interest. This document aims to objectively present its performance in the context of other neuroprotective strategies.
Comparison with Alternative Neuroprotective Agents
A direct quantitative comparison of WR-1065 with other neuroprotective agents is challenging due to the limited number of head-to-head studies in identical experimental models. However, a qualitative comparison based on their primary mechanisms of action can provide valuable insights for researchers. The agents selected for comparison—Resveratrol, Edaravone, and Desferrioxamine—represent different mechanistic classes of neuroprotectants.
Table 1: Comparison of Neuroprotective Agents
| Agent | Primary Mechanism of Action | Target Conditions/Models | Key Cellular Effects |
| WR-1065 | Free radical scavenging, DNA damage response modulation, activation of p53 and Tip60 signaling pathways.[1][2] | Radiation-induced neurotoxicity, cisplatin-induced neuropathy. | Reduces oxidative stress, enhances DNA repair, modulates cell cycle and apoptosis.[1][2] |
| Resveratrol | Antioxidant, activation of SIRT1 signaling pathway. | Alzheimer's disease models, oxidative stress-induced neuronal injury. | Reduces amyloid-beta toxicity, scavenges free radicals, modulates mitochondrial function. |
| Edaravone | Free radical scavenger, modulation of Nrf2/HO-1 and NF-κB pathways. | Ischemic stroke, amyotrophic lateral sclerosis (ALS), cisplatin-induced neurobehavioral deficits.[3][4][5] | Scavenges peroxyl radicals, reduces oxidative stress and inflammation.[3][4] |
| Desferrioxamine (DFO) | Iron chelation. | Ischemic stroke, hypoxic-ischemic brain injury.[6][7] | Reduces iron-mediated oxidative stress and ferroptosis.[6] |
Quantitative Data Summary
The available quantitative data for WR-1065 primarily focuses on its radioprotective and chemoprotective effects. One key study investigated its neuroprotective effect against cisplatin-induced neurotoxicity in PC12 cells.
Table 2: Experimental Data on WR-1065 Neuroprotection
| Cell Line | Insult | WR-1065 Concentration | Endpoint Measured | Result | Reference |
| PC12 | Cisplatin (10 µg/ml) | 0.12 mM | Percentage of neurite-forming cells | Significantly protected against the cisplatin-induced decrease in neurite formation. | [8] |
Experimental Protocols
A standardized protocol for assessing the neuroprotective effects of compounds in vitro often involves neuronal-like cell lines, such as PC12 cells, and a relevant toxic insult.
In Vitro Neuroprotection Assay against Cisplatin-Induced Neurotoxicity in PC12 Cells
This protocol is a representative example for evaluating the neuroprotective potential of a compound like WR-1065.
1. Cell Culture and Differentiation:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
- For differentiation, seed cells on collagen-coated plates and, after 24 hours, switch to a low-serum medium containing 50-100 ng/mL of Nerve Growth Factor (NGF).
2. Drug Treatment:
- Pre-incubate the differentiated PC12 cells with the desired concentrations of the neuroprotective agent (e.g., WR-1065) for a specified period (e.g., 30 minutes to 24 hours).
- Introduce the neurotoxic agent (e.g., cisplatin) at a pre-determined toxic concentration.
- Include appropriate controls: untreated cells, cells treated with the neuroprotectant alone, and cells treated with the neurotoxin alone.
3. Assessment of Neuronal Viability (MTT Assay):
- After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
- Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.
4. Measurement of Oxidative Stress (DCFH-DA Assay):
- Wash the cells and incubate with 10 µM DCFH-DA solution in serum-free medium for 30-60 minutes at 37°C.
- Wash the cells to remove excess probe.
- Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm.
5. Analysis of Neurite Outgrowth:
- Capture images of the cells using a microscope.
- Quantify the percentage of cells with neurites longer than the cell body diameter.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for WR-1065 and the experimental workflow for its validation.
Caption: Proposed signaling pathway for WR-1065-mediated neuroprotection.
References
- 1. apexbt.com [apexbt.com]
- 2. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone alleviates cisplatin-induced neurobehavioral deficits via modulation of oxidative stress and inflammatory mediators in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of deferoxamine in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro protection from cisplatin-induced neurotoxicity by amifostine and its metabolite WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Amifostine Thiol: A Procedural Guide for Laboratory Professionals
The proper disposal of Amifostine thiol and its associated waste is a critical component of laboratory safety and regulatory compliance. As a cytoprotective agent used in research and clinical settings, Amifostine and its active thiol metabolite, WR-1065, are considered hazardous substances requiring specific handling and disposal protocols.[1][2] Adherence to these procedures is essential to protect personnel and the environment from potential harm.
This guide provides a step-by-step framework for the safe management and disposal of this compound waste in a laboratory environment. All procedures must be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.[1][3]
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, solution, or waste), it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]
-
Protective Clothing: A lab coat or gown should be worn.[1]
-
Gloves: Use chemotherapy-rated gloves; double-gloving is recommended.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Respiratory Protection: When handling the powder form or if there is a risk of generating dust or aerosols, use a suitable dust respirator or conduct the work within a fume hood.[1][4]
Step-by-Step Disposal Procedures
The fundamental principle for managing laboratory waste is to have a disposal plan in place before any experimental work begins.[5]
Step 1: Waste Segregation
Proper segregation of waste at the source is the first and most critical step. This compound waste must be kept separate from other laboratory waste streams.[1][5] Do not mix it with other chemical, biological, or general waste unless explicitly permitted by your institution's EHS guidelines.[1]
-
Solid Waste: Includes unused or expired this compound powder, contaminated labware such as vials, gloves, absorbent pads, and any materials used for spill cleanup.[1]
-
Liquid Waste: All aqueous solutions containing this compound. Do not dispose of this compound solutions down the drain. [1][6]
-
Sharps Waste: Needles and syringes used for preparing or administering this compound solutions.[1]
-
Contaminated Animal Carcasses/Tissues: If used in animal studies, these should be handled according to institutional guidelines for hazardous or chemotherapeutic waste.
Step 2: Waste Containment
Each category of waste must be placed in a designated, compatible, and secure container.[1][5]
-
Solid and "Bulk" Liquid Waste: Use a designated, leak-proof, and sealable hazardous waste container.[1] For "bulk" chemotherapy waste, which includes partially full vials or solutions, a black RCRA (Resource Conservation and Recovery Act) hazardous waste container is typically required.[1][7]
-
"Trace" Contaminated Waste: Items contaminated with less than 3% of the original drug's weight (e.g., empty vials, gloves, pads) may be placed in a designated yellow chemotherapy waste container, if institutional protocol allows.[1]
-
Sharps Waste: Immediately place all used needles and syringes into a designated, puncture-resistant chemotherapy sharps container.[1]
Step 3: Labeling
All hazardous waste containers must be clearly and accurately labeled to ensure safe handling and proper disposal.[1][8]
-
The words "Hazardous Waste" .[1]
-
The chemical name: "this compound Waste" .[1]
-
Associated hazards (e.g., "Toxic," "Harmful if Swallowed").[1][9]
-
The date when waste was first added to the container (accumulation start date).[1]
Step 4: Storage
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should have secondary containment to manage potential leaks.[10]
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][3] These materials may be disposed of by incineration in a facility equipped with an afterburner and scrubber.[3] Never attempt to dispose of this waste through standard laboratory trash or drains.[1]
Spill Management Procedures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Dry Spills: Gently sweep or vacuum the material, avoiding the generation of dust. A HEPA-filtered vacuum is recommended. Lightly dampening the powder with water may help reduce dust formation.[1]
-
Wet Spills: Absorb the liquid with an inert material such as vermiculite, sand, or commercial absorbent pads.[1]
Place all cleanup materials into a designated hazardous waste container and label it appropriately.[1] Clean the spill area thoroughly with soap and water.[1]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling of Amifostine.
| Parameter | Value / Specification | Source |
| Reconstitution Concentration | 50 mg/mL (500 mg of Amifostine in 9.7 mL of 0.9% Sodium Chloride Injection, USP) | [11][12] |
| Reconstituted Solution Stability | Up to 5 hours at room temperature (~25°C) or up to 24 hours under refrigeration. | [11] |
| "Trace" Chemotherapy Waste | Items contaminated with less than 3% of the original drug weight. | [1] |
| "Bulk" Chemotherapy Waste | Items containing more than 3% of the original drug weight (e.g., partially full vials). | [1] |
Experimental Protocol: Reconstitution of Lyophilized Amifostine
This protocol outlines the standard procedure for preparing an Amifostine solution from its lyophilized powder form for experimental use.
Materials:
-
Vial of lyophilized Amifostine (e.g., 500 mg)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needle
Procedure:
-
Using a sterile syringe, withdraw 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP.[11][12]
-
Inject the saline into the vial containing 500 mg of lyophilized Amifostine powder.[11][12]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[13]
-
The resulting solution will have a concentration of 50 mg/mL and should be clear and colorless.[11][13] Visually inspect for any particulate matter before use.[13]
-
This reconstituted solution is chemically stable for up to 5 hours at room temperature or 24 hours if refrigerated.[11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Amifostine Thiol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use and disposal of Amifostine thiol (also known as WR-1065), a cytoprotective agent. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | To protect against serious eye damage.[2] |
| Skin and Body Protection | A lab coat or gown should be worn. Ensure it is closed and has long sleeves. | To prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator or use of a chemical fume hood is required.[3] | To prevent inhalation, as the substance is harmful if inhaled.[1] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure risk when working with this compound.
Preparation and Handling Protocol:
-
Area Preparation : Conduct all work in a designated, well-ventilated area, preferably within a certified chemical fume hood. Ensure that a safety shower and an eyewash station are readily accessible.
-
Donning PPE : Before handling the compound, put on all required PPE as outlined in Table 1.
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
For reconstitution, slowly add the solvent to the solid to avoid splashing. This compound is soluble in PBS (pH 7.2) at 10 mg/ml.[4]
-
Avoid all direct contact with the substance.
-
Emergency Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spills :
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial for safety and environmental protection. All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Waste Segregation and Containment:
-
Solid Waste : Place unused or expired this compound, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust or particles.
-
Liquid Waste : Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2][3]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazards (e.g., "Toxic," "Harmful").
-
Storage : Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Collection : Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Activation of Amifostine to this compound and its protective mechanisms.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
